molecular formula C4H7NO2 B3044219 1-Aminocyclopropane-1-carboxylic acid-d4 CAS No. 84392-07-4

1-Aminocyclopropane-1-carboxylic acid-d4

Cat. No.: B3044219
CAS No.: 84392-07-4
M. Wt: 105.13 g/mol
InChI Key: PAJPWUMXBYXFCZ-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminocyclopropane-1-carboxylic acid-d4 is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 105.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-2,2,3,3-tetradeuteriocyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)/i1D2,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJPWUMXBYXFCZ-LNLMKGTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1(C(=O)O)N)([2H])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84392-07-4
Record name 1-AMINOCYCLOPROPANE-2,2,3,3-D4-CARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of 1-Aminocyclopropane-1-carboxylic acid-d4 in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclopropane-1-carboxylic acid (ACC) is a pivotal non-proteinogenic amino acid that serves as the immediate precursor to the plant hormone ethylene. Ethylene governs a wide array of physiological and developmental processes in plants, from seed germination to fruit ripening and senescence. Consequently, the accurate quantification of ACC in biological matrices is of paramount importance for research in plant biology, agriculture, and related fields. 1-Aminocyclopropane-1-carboxylic acid-d4 (ACC-d4), a deuterated isotopologue of ACC, has emerged as an indispensable tool for such quantitative studies. This technical guide provides an in-depth overview of the applications of ACC-d4, with a focus on its use as an internal standard in mass spectrometry-based analytical methodologies.

Core Application: Internal Standard for Accurate Quantification

The primary and most critical application of this compound is as an internal standard for the precise and accurate quantification of endogenous ACC in various biological samples.[1][2] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they closely mimic the chemical and physical properties of the analyte of interest.[3] This allows for the correction of variability that can be introduced during sample preparation, extraction, and analysis, such as matrix effects and fluctuations in instrument response.[4]

Quantitative Data Summary

The utility of ACC-d4 as an internal standard is underpinned by its well-defined physical and chemical properties. Commercially available ACC-d4 is characterized by high isotopic and chemical purity, ensuring its reliability in sensitive analytical methods.

PropertyTypical ValueReference(s)
Isotopic Enrichment98 atom % D[5][6]
Chemical Purity≥98% (CP)[6]
Molecular Weight105.13 g/mol
Mass Shift (vs. ACC)M+4
CAS Number84392-07-4[5][6]
Melting Point229-231 °C

Experimental Protocols

The use of ACC-d4 as an internal standard is integral to various analytical workflows, primarily those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Detailed Methodology for ACC Quantification using LC-MS/MS with ACC-d4 Internal Standard

This protocol outlines a general procedure for the quantification of ACC in plant tissue.

1. Sample Preparation and Extraction:

  • Weigh a precise amount of fresh plant material (e.g., 10 mg).[7]

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue in a suitable extraction solvent (e.g., a mixture of methanol, isopropanol, and water).

  • Spike the sample with a known concentration of this compound (e.g., 10 µL of a working solution).[8]

  • Agitate the mixture for a defined period (e.g., 15 minutes) and then centrifuge to pellet solid debris.[8]

  • Collect the supernatant for analysis.

2. Chromatographic Separation:

  • Employ a liquid chromatography system to separate ACC from other matrix components.

  • A C18 column is often a suitable choice for reversed-phase chromatography.[9]

  • The mobile phase typically consists of a gradient of an aqueous solution with a small percentage of an organic modifier (e.g., acetonitrile) and an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

3. Mass Spectrometric Detection:

  • Utilize a tandem mass spectrometer operating in positive ion mode.

  • Optimize the instrument parameters for the detection of both ACC and ACC-d4.

  • Employ Selective Reaction Monitoring (SRM) for high selectivity and sensitivity. This involves selecting the protonated molecule [M+H]+ as the parent ion and monitoring a specific product ion for both ACC and its deuterated internal standard.[10]

4. Data Analysis and Quantification:

  • Construct a calibration curve using a series of standards with known concentrations of ACC, each spiked with the same concentration of ACC-d4.

  • Calculate the ratio of the peak area of the analyte (ACC) to the peak area of the internal standard (ACC-d4) for each standard and sample.

  • Determine the concentration of ACC in the biological samples by interpolating their area ratios on the calibration curve.

Derivatization for GC-MS Analysis

For GC-MS analysis, ACC, being a polar and non-volatile compound, requires derivatization to increase its volatility.

1. Derivatization Step:

  • After extraction and the addition of the ACC-d4 internal standard, the sample is dried down.

  • The dried extract is then derivatized with a reagent such as pentafluorobenzyl bromide (PFBBr).[11] This reaction targets the carboxylic acid group of ACC.

2. GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.

  • The GC separates the derivatized ACC from other compounds.

  • The mass spectrometer, often operating in negative chemical ionization (NCI) mode for PFB derivatives, detects and quantifies the derivatized ACC and ACC-d4.[11]

Visualizing the Context: Pathways and Workflows

Ethylene Biosynthesis Pathway

1-Aminocyclopropane-1-carboxylic acid is a central intermediate in the biosynthesis of ethylene in higher plants. Understanding this pathway provides context for the importance of ACC quantification.

Ethylene_Biosynthesis Met Methionine SAM_Synthase SAM Synthetase Met->SAM_Synthase SAM S-adenosyl-L-methionine (SAM) SAM_Synthase->SAM ACS ACC Synthase (ACS) SAM->ACS ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACS->ACC MTA 5'-Methylthioadenosine (MTA) ACS->MTA By-product ACO ACC Oxidase (ACO) ACC->ACO Ethylene Ethylene ACO->Ethylene Yang_Cycle Yang Cycle MTA->Yang_Cycle Yang_Cycle->Met Regeneration

Caption: The ethylene biosynthesis pathway, highlighting the central role of ACC.

Experimental Workflow for ACC Quantification

The following diagram illustrates a typical workflow for the quantification of ACC in a biological sample using ACC-d4 as an internal standard.

ACC_Quantification_Workflow Sample Biological Sample (e.g., Plant Tissue) Spike Spike with known amount of This compound Sample->Spike Extraction Homogenization and Extraction Spike->Extraction Separation LC or GC Separation Extraction->Separation Detection Tandem Mass Spectrometry (MS/MS) Detection Separation->Detection Analysis Data Analysis: Calculate Peak Area Ratio (ACC / ACC-d4) Detection->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification Result Concentration of ACC in Sample Quantification->Result

Caption: Workflow for ACC quantification using an internal standard.

Beyond an Internal Standard: A Tracer in Metabolic Studies

While its primary use is as an internal standard, ACC-d4 can also serve as a tracer to study the biosynthesis and metabolism of ethylene.[1] By introducing ACC-d4 into a biological system, researchers can track its conversion to ethylene and other metabolites, providing valuable insights into the dynamics of the ethylene biosynthesis pathway under various conditions.

Conclusion

This compound is a powerful and essential tool for researchers in the plant sciences and related disciplines. Its primary role as an internal standard in mass spectrometry-based methods enables the accurate and precise quantification of endogenous ACC, which is crucial for understanding the regulation of ethylene-dependent processes. The well-characterized properties and established methodologies for its use make ACC-d4 an indispensable component of the modern analytical toolkit for phytohormone research.

References

Synthesis of Deuterium-Labeled 1-Aminocyclopropane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the synthesis of deuterium-labeled 1-aminocyclopropane-1-carboxylic acid (ACC), a crucial tool in mechanistic studies of ethylene biosynthesis and as an internal standard in metabolic research. The primary synthetic route involves the reaction of deuterated ethane derivatives with ethyl isocyanoacetate, followed by hydrolysis.

Core Synthetic Pathways

The synthesis of various deuterated ACC isotopologues, including D,L-1-amino[2,2-²H₂]cyclopropane-1-carboxylic acid ([2,2-²H₂]ACC), cis- and trans-1-amino[2,3-²H₂]cyclopropane-1-carboxylic acid ([cis/trans-²H₂]ACC), and 1-amino[2,2,3,3-²H₄]cyclopropane-1-carboxylic acid ([²H₄]ACC), has been described.[1][2][3] The general strategy relies on a two-step process:

  • Cyclopropanation: Formation of the cyclopropane ring by reacting a 1,2-dihaloethane or a 2-bromoethanol derivative with the disodium salt of ethyl isocyanoacetate. This reaction proceeds via two sequential SN2-type displacements.

  • Hydrolysis: Conversion of the resulting ethyl 1-isocyanocyclopropane-1-carboxylate intermediate to the final 1-aminocyclopropane-1-carboxylic acid.

The specific deuterated starting materials determine the final labeled positions on the ACC molecule.

Signaling Pathways and Experimental Workflows

The logical workflow for the synthesis of deuterated ACC is depicted below. The process begins with the preparation of the necessary deuterated starting materials, which then undergo cyclopropanation and subsequent hydrolysis to yield the target molecule.

General Workflow for Deuterated ACC Synthesis cluster_start Starting Material Preparation cluster_reagents Core Reagents cluster_reaction Reaction Sequence cluster_end Final Product start_A Deuterated Bromoethanols cyclopropanation Cyclopropanation (Formation of Ethyl 1-isocyanocyclopropane-1-carboxylate) start_A->cyclopropanation start_B Deuterated Dibromoethanes start_B->cyclopropanation reagent_A Ethyl Isocyanoacetate reagent_A->cyclopropanation reagent_B Sodium Hydride reagent_B->cyclopropanation hydrolysis Hydrolysis (Acid and Base Treatment) cyclopropanation->hydrolysis final_product Deuterium-Labeled ACC hydrolysis->final_product Synthesis of [2,2,3,3-²H₄]ACC start 2-Bromo[1,1,2,2-²H₄]ethanol 4-methylbenzenesulfonate intermediate1 Ethyl 1-isocyano[2,2,3,3-²H₄]cyclopropane- 1-carboxylate start->intermediate1 reagents Ethyl Isocyanoacetate + 2 eq. Sodium Hydride reagents->intermediate1 intermediate2 Ethyl 1-amino[2,2,3,3-²H₄]cyclopropane- 1-carboxylate intermediate1->intermediate2 Hydrolysis of Isocyanide hydrolysis1 Ethanolic HCl hydrolysis1->intermediate2 product 1-Amino[2,2,3,3-²H₄]cyclopropane- 1-carboxylic acid intermediate2->product Hydrolysis of Ester hydrolysis2 Ethanolic NaOH hydrolysis2->product

References

The Pivotal Role of 1-Aminocyclopropane-1-carboxylic acid-d4 in Elucidating Plant Ethylene Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclopropane-1-carboxylic acid (ACC) is a central molecule in plant biology, primarily serving as the immediate precursor to the gaseous phytohormone ethylene. Ethylene governs a wide array of physiological processes, from seed germination and root development to fruit ripening and senescence. The deuterated isotopologue of ACC, 1-aminocyclopropane-1-carboxylic acid-d4 (ACC-d4), has emerged as an indispensable tool for researchers. Its use as a stable isotope tracer allows for the precise tracking and quantification of ACC metabolism and ethylene biosynthesis, providing unparalleled insights into the intricate regulation of this vital signaling pathway. This technical guide provides an in-depth overview of the function of ACC-d4 in plants, focusing on its application in metabolic studies, and details the experimental protocols for its use.

Core Function of ACC-d4 in Plant Research

The primary function of ACC-d4 in plant science is to act as a tracer for in vivo studies of ethylene biosynthesis and ACC metabolism. Because ACC-d4 is chemically identical to endogenous ACC, it is recognized and metabolized by the same enzymatic machinery. However, its increased mass due to the four deuterium atoms allows it to be distinguished from the native compound by mass spectrometry. This enables researchers to:

  • Trace Metabolic Pathways: Follow the conversion of exogenously applied ACC-d4 into ethylene-d4 and its conjugation to metabolites such as malonyl-ACC (MACC-d4).

  • Quantify Endogenous Pools: Serve as an ideal internal standard for the accurate quantification of endogenous ACC levels in plant tissues using isotope dilution mass spectrometry.[1]

  • Investigate Flux Dynamics: Determine the rates of ACC synthesis, transport, and catabolism under various developmental stages and environmental conditions.

The stability of the deuterium label ensures that it is not readily exchanged under biological conditions, making ACC-d4 a reliable tracer for metabolic fate studies.

Ethylene Biosynthesis and ACC Metabolism

The biosynthesis of ethylene in higher plants is a well-characterized two-step process. First, S-adenosyl-L-methionine (SAM) is converted to ACC by the enzyme ACC synthase (ACS). In the subsequent and final step, ACC is oxidized to ethylene by ACC oxidase (ACO). The regulation of ethylene production is tightly controlled, primarily at the level of ACS gene expression and protein stability.

However, the pool of ACC is not solely dedicated to ethylene production. It can be diverted into a conjugated form, most commonly 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC), a reaction catalyzed by ACC N-malonyltransferase.[2] This conjugation is generally considered a mechanism to regulate the available ACC pool for ethylene synthesis. Furthermore, some soil microbes and even plants themselves possess ACC deaminase, an enzyme that breaks down ACC into α-ketobutyrate and ammonia, thereby reducing ethylene levels.[3][4]

Recent studies have also uncovered a role for ACC as a signaling molecule in its own right, independent of its conversion to ethylene.[2] This dual functionality underscores the importance of understanding the intricate regulation of ACC metabolism.

Experimental Protocols

The use of ACC-d4 in plant research necessitates meticulous experimental design and sensitive analytical techniques. Below are detailed methodologies for key experiments involving ACC-d4.

Protocol 1: In Vivo Feeding of ACC-d4 to Plant Seedlings

This protocol describes the application of ACC-d4 to whole seedlings grown in a liquid culture system to trace its metabolic fate.

Materials:

  • Arabidopsis thaliana seeds (or other plant species of interest)

  • Murashige and Skoog (MS) liquid medium with vitamins

  • This compound (ACC-d4) stock solution (1 mM in sterile water)

  • Sterile culture plates or flasks

  • Growth chamber with controlled light and temperature

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 80% acetonitrile in water)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS grade solvents

Methodology:

  • Plant Growth: Sterilize seeds and germinate them in sterile MS liquid medium under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C). Grow seedlings for 10-14 days.

  • ACC-d4 Treatment: Prepare fresh MS liquid medium containing the desired final concentration of ACC-d4 (e.g., 10 µM). Transfer the seedlings to the ACC-d4 containing medium. Include a control group with no ACC-d4.

  • Time-Course Sampling: Harvest seedlings at various time points after the start of the treatment (e.g., 0, 1, 4, 8, 24 hours). At each time point, gently blot the seedlings dry, record the fresh weight, and immediately freeze them in liquid nitrogen. Store samples at -80°C until extraction.

  • Metabolite Extraction:

    • Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle or using a tissue homogenizer.

    • Add a precise volume of pre-chilled extraction solvent (e.g., 1 mL per 100 mg fresh weight).

    • Vortex the sample vigorously and incubate on ice for 30 minutes.

    • Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for LC-MS/MS analysis.

Protocol 2: Quantification of ACC-d4 and its Metabolites by LC-MS/MS

This protocol outlines the analytical procedure for the simultaneous quantification of ACC-d4 and its potential metabolite MACC-d4, as well as endogenous ACC, using a triple quadrupole mass spectrometer.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer (QqQ-MS) with an electrospray ionization (ESI) source

LC-MS/MS Parameters:

  • Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating these polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is typically used.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte. The transitions are determined by infusing standard solutions of each compound.

Standard Curve Preparation:

Prepare a series of standard solutions containing known concentrations of unlabeled ACC and a fixed concentration of ACC-d4 (as an internal standard) in the extraction solvent.[1] If quantifying MACC-d4, a standard curve for MACC would also be necessary, ideally with a labeled internal standard for MACC.

Data Analysis:

The concentration of endogenous ACC in the plant samples is determined by comparing the peak area ratio of the endogenous ACC to the ACC-d4 internal standard against the standard curve. The levels of ACC-d4 and MACC-d4 in the tracer experiment samples are quantified using their respective standard curves.

Data Presentation

Quantitative data from ACC-d4 tracer studies should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Quantification of Endogenous ACC in Arabidopsis thaliana Seedlings

TreatmentEndogenous ACC (pmol/g FW)Standard Deviation
Control15.22.1
Salt Stress (150 mM NaCl)48.75.6
Wounding75.38.9

FW: Fresh Weight. Data are hypothetical and for illustrative purposes.

Table 2: Time-Course of ACC-d4 Metabolism in Arabidopsis thaliana Seedlings

Time (hours)ACC-d4 (pmol/g FW)MACC-d4 (pmol/g FW)
1125.612.3
488.245.8
852.178.4
2415.7110.9

Seedlings were treated with 10 µM ACC-d4. Data are hypothetical and for illustrative purposes.

Visualizations

Diagrams are crucial for illustrating the complex biological pathways and experimental procedures involved in ACC-d4 research.

Ethylene_Biosynthesis_Pathway cluster_0 Yang Cycle Methionine Methionine SAM S-adenosyl-L-methionine (SAM) Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) MACC 1-(malonylamino)cyclopropane- 1-carboxylic acid (MACC) ACC->MACC ACC N-malonyltransferase Deamination α-ketobutyrate + NH4+ ACC->Deamination ACC Deaminase ACC_d4_Tracer_Workflow start Plant Seedling Growth treatment ACC-d4 Feeding (e.g., 10 µM in liquid media) start->treatment sampling Time-Course Sampling (e.g., 0, 1, 4, 8, 24h) treatment->sampling extraction Metabolite Extraction (80% Acetonitrile) sampling->extraction analysis LC-MS/MS Analysis (HILIC, ESI+, MRM) extraction->analysis quantification Quantification of ACC, ACC-d4, MACC-d4 analysis->quantification interpretation Data Interpretation (Metabolic Flux) quantification->interpretation

References

The Precision Tracer: A Technical Guide to ACC-d4 in Ethylene Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene, a simple gaseous phytohormone, plays a pivotal role in a vast array of physiological processes in plants, including growth, development, fruit ripening, and stress responses. The biosynthesis of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) serving as its immediate precursor. Consequently, the accurate quantification of ACC is paramount for understanding and manipulating ethylene-regulated pathways in agricultural and pharmaceutical research. The use of a stable isotope-labeled internal standard, specifically deuterated ACC (ACC-d4 or [2H4]ACC), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for precise and accurate ACC quantification. This technical guide provides an in-depth overview of the application of ACC-d4 as a tracer for ethylene biosynthesis, detailing the underlying pathways, experimental protocols, and performance of the analytical methodology.

Ethylene Biosynthesis and Signaling Pathways

The production of ethylene in plants follows a well-characterized pathway, often referred to as the Yang Cycle. It begins with the amino acid methionine and proceeds through S-adenosyl-L-methionine (SAM) to ACC, which is then oxidized to form ethylene. The regulation of this pathway is intricate, involving feedback loops and crosstalk with other hormone signaling pathways.

Ethylene_Biosynthesis_Pathway Met Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC Ethylene Ethylene ACC->Ethylene MACC Malonyl-ACC (MACC) ACC->MACC ACC N-malonyltransferase

Figure 1: Simplified ethylene biosynthesis pathway in plants.

Once produced, ethylene is perceived by a family of endoplasmic reticulum-localized receptors, initiating a signaling cascade that ultimately leads to changes in gene expression and physiological responses.

Ethylene_Signaling_Pathway Ethylene Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus ETR1 ETR1/ERS1 Receptors CTR1 CTR1 ETR1->CTR1 activates EIN2 EIN2 CTR1->EIN2 phosphorylates & inhibits EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 activates ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs activates Ethylene_Response_Genes Ethylene Response Genes ERFs->Ethylene_Response_Genes regulates transcription Ethylene Ethylene Ethylene->ETR1 binds & inhibits

Figure 2: The canonical ethylene signaling pathway.

Quantitative Analysis of ACC using ACC-d4

The use of a deuterated internal standard like ACC-d4 is crucial for accurate quantification as it co-elutes with the endogenous ACC, effectively compensating for variations during sample preparation and ionization in the mass spectrometer.[1]

Data Presentation: Performance of the ACC-d4 Tracer Method

The following table summarizes the performance characteristics of a validated ultra-high performance liquid chromatography-electrospray ionization-triple quadrupole mass spectrometer (UHPLC-ESI-MS/MS) method for the quantification of ACC in plant tissues using [2H4]ACC as an internal standard.[1]

ParameterValueReference
Limit of Detection (LOD) 2.5 pg[1]
Linearity Range 0.5 to 1500 ng.mL-1 (R2 = 0.9998)[1]
Recovery Rate 95.82%[1]
Precision (Relative Standard Deviation) 3.54%[1]
Matrix Effect 92.6%[1]

Experimental Protocols

A detailed methodology for the quantification of ACC in plant tissues using ACC-d4 as an internal standard is provided below. This protocol is based on established and validated methods.[1]

Experimental Workflow

Experimental_Workflow Start Plant Tissue Sampling (e.g., 10 mg fresh weight) Spike Spike with ACC-d4 Internal Standard Start->Spike Homogenize Homogenize in Extraction Solvent Spike->Homogenize Extract Liquid-Liquid Micro-Extraction (LLME) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze UHPLC-MS/MS Analysis Collect->Analyze Quantify Data Processing and Quantification Analyze->Quantify

Figure 3: Experimental workflow for ACC quantification using ACC-d4.
Detailed Methodologies

1. Materials and Reagents:

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) standard

  • 1-aminocyclopropane-2,2,3,3,-d4-carbocylic acid ([2H4]ACC or ACC-d4)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate

  • Acetic acid

  • Ultrapure water

  • Plant tissue of interest

2. Standard Solution Preparation:

  • Prepare stock solutions of ACC and ACC-d4 (e.g., 1 mg/mL) in ultrapure water.

  • Prepare working standard solutions of ACC at various concentrations (e.g., 0.5 to 1500 ng/mL) by diluting the stock solution with 80% acetonitrile.

  • Prepare a fixed concentration internal standard working solution of ACC-d4 (e.g., 2 µg/mL) in 80% acetonitrile.

3. Sample Preparation and Extraction:

  • Weigh approximately 10 mg of fresh plant tissue and place it in a 2 mL microcentrifuge tube.

  • Add a known amount of the ACC-d4 internal standard solution to the tube.

  • Add extraction solvent (e.g., 80% acetonitrile).

  • Homogenize the tissue using a bead beater or a mortar and pestle.

  • Perform liquid-liquid micro-extraction (LLME) by adding a suitable solvent like ethyl acetate to remove interfering substances.

  • Vortex the mixture vigorously.

  • Centrifuge the sample to separate the phases.

  • Carefully collect the supernatant containing the ACC and ACC-d4 for analysis.

4. UHPLC-MS/MS Analysis:

  • Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A C18 column suitable for polar compounds (e.g., Waters ACQUITY UPLC BEH C18).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.05% acetic acid in water) and mobile phase B (acetonitrile).

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • ACC: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 102 -> m/z 56).

      • ACC-d4: Monitor the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 106 -> m/z 60).

    • Optimize MS parameters such as collision energy and cone voltage for maximum sensitivity.

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of ACC to ACC-d4 against the concentration of the ACC standards.

  • Determine the concentration of ACC in the plant samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of ACC-d4 as an internal standard provides a robust and reliable method for the quantification of ACC, the direct precursor to ethylene. This approach, when combined with the sensitivity and selectivity of UHPLC-MS/MS, allows researchers to accurately measure fluctuations in ACC levels in response to various stimuli, genetic modifications, or chemical treatments. The detailed protocols and performance data presented in this guide offer a solid foundation for the implementation of this powerful analytical technique in ethylene biosynthesis research, ultimately facilitating advancements in plant science and the development of novel agricultural and pharmaceutical products.

References

Commercial Suppliers and Technical Applications of 1-Aminocyclopropane-1-carboxylic acid-d4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of 1-Aminocyclopropane-1-carboxylic acid-d4 (ACC-d4). This deuterated analogue of the endogenous metabolite 1-Aminocyclopropane-1-carboxylic acid (ACC) serves as a critical tool in various research fields, particularly in mass spectrometry-based quantitative analysis and studies of N-methyl-D-aspartate (NMDA) receptor pharmacology. This document outlines key commercial suppliers, provides detailed experimental protocols for its use as an internal standard, and illustrates its role in relevant signaling pathways.

Commercial Availability of this compound

A stable, isotopically labeled internal standard is crucial for accurate quantification in mass spectrometry by correcting for variability in sample preparation and analysis. This compound is offered by several reputable suppliers, with variations in purity, available quantities, and pricing. Below is a comparative summary of the offerings from leading commercial vendors.

SupplierProduct NameCAS NumberMolecular WeightIsotopic PurityChemical PurityAvailable Quantities & Pricing
MedChemExpress This compound84392-07-4105.13Not specified≥98%Contact for pricing
Sigma-Aldrich 1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid84392-07-4105.1398 atom % D98% (CP)Contact for pricing
CDN Isotopes 1-Aminocyclopropane-2,2,3,3-d4-carboxylic Acid84392-07-4105.1398 atom % DNot specified0.05g (USngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
399.00),0.1g(US399.00), 0.1g (US399.00),0.1g(US
671.00)[1]
Letopharm Limited 1-aminocyclopropane-1-carboxylic*acid-D484392-07-4105.12Not specifiedNot specifiedContact for pricing[2]
LGC Standards 1-Aminocyclopropane-2,2,3,3-d4-carboxylic Acid84392-07-4Not specified98 atom % Dmin 98%0.05g, 0.1g (Login for price)

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols: Utilization as an Internal Standard in LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of its non-deuterated counterpart, ACC, in various biological matrices. The following protocol is a generalized procedure for the analysis of amino acids in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and can be adapted for specific research needs.

Objective: To quantify the concentration of 1-Aminocyclopropane-1-carboxylic acid in a biological sample using this compound as an internal standard.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound (from a commercial supplier)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Sulfosalicylic acid solution (30%)

  • Microcentrifuge tubes

  • LC-MS/MS system with an appropriate column (e.g., HILIC or reversed-phase)

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a known volume of a suitable solvent (e.g., water or a water/methanol mixture) to create a stock solution of a specific concentration (e.g., 1 mg/mL). Store at -20°C.

  • Preparation of Working Internal Standard Solution:

    • Dilute the stock solution with an appropriate solvent to a working concentration. The final concentration in the sample should be similar to the expected concentration of the analyte (ACC).

  • Sample Preparation:

    • Thaw the biological samples on ice.

    • To a 25 µL aliquot of the sample (e.g., plasma), add 2.5 µL of 30% sulfosalicylic acid solution to precipitate proteins.

    • Add a known amount (e.g., 2 µL) of the working internal standard solution to the sample.

    • Vortex the mixture for 10-20 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Dilute the supernatant with an appropriate mobile phase (e.g., 225 µL of 90:10 acetonitrile:water with 0.5% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable LC column to separate the analyte and internal standard from other matrix components. A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar compounds like amino acids.

      • Example Mobile Phase A: 100 mM ammonium formate in water

      • Example Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3)

      • A gradient elution is typically employed to achieve optimal separation.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

      • Determine the precursor and product ion transitions for both ACC and ACC-d4.

      • Example transition for ACC: m/z 102 -> m/z 56

      • Example transition for ACC-d4: m/z 106 -> m/z 60

    • Optimize the collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (ACC) and the internal standard (ACC-d4).

    • Calculate the peak area ratio of ACC to ACC-d4.

    • Generate a calibration curve using known concentrations of ACC standard solutions spiked with the same amount of ACC-d4 internal standard.

    • Determine the concentration of ACC in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_workflow LC-MS/MS Workflow for ACC Quantification sample Biological Sample (e.g., Plasma) precip Protein Precipitation (e.g., Sulfosalicylic Acid) sample->precip Add is 1-Aminocyclopropane-1- carboxylic acid-d4 (Internal Standard) is->precip Spike centrifuge Centrifugation precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Analysis (Peak Area Ratio) lcms->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for ACC quantification using a deuterated internal standard.

Signaling Pathway Involvement: NMDA Receptor Modulation

1-Aminocyclopropane-1-carboxylic acid is a known agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[3] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the simultaneous binding of two co-agonists: glutamate and either glycine or D-serine.[4][5]

The binding of these co-agonists induces a conformational change in the receptor, which, in conjunction with depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block, allows the influx of calcium ions (Ca2+). This influx of Ca2+ triggers downstream signaling cascades that can lead to long-term changes in synaptic strength.

G cluster_membrane Postsynaptic Membrane NMDA_receptor NMDA Receptor Glutamate Site (GluN2) Glycine Site (GluN1) Ion Channel (Blocked by Mg2+) mg_unblock Mg2+ Unblocks NMDA_receptor:f3->mg_unblock glutamate Glutamate glutamate->NMDA_receptor:f1 Binds acc 1-Aminocyclopropane- 1-carboxylic acid (or Glycine/D-Serine) acc->NMDA_receptor:f2 Binds depolarization Membrane Depolarization depolarization->NMDA_receptor:f3 ca_influx Ca2+ Influx mg_unblock->ca_influx Allows downstream Downstream Signaling (e.g., CaMKII, CREB activation, Gene Expression) ca_influx->downstream Activates plasticity Synaptic Plasticity (LTP/LTD) downstream->plasticity Leads to

Caption: Co-agonist activation of the NMDA receptor signaling pathway.

This technical guide provides a foundational understanding of the commercial landscape and key research applications of this compound. For specific experimental optimization and further applications, researchers are encouraged to consult the detailed product information from the suppliers and the broader scientific literature.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated ACC Isotopologues

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of commonly encountered deuterated molecules referred to as "ACC-d4". Given the ambiguity of the abbreviation "ACC," this document addresses the two most probable interpretations for researchers, scientists, and drug development professionals: 1-Aminocyclopropane-1-carboxylic acid-d4 and Acetic acid-d4 . Both isotopically labeled compounds serve as critical tools in analytical chemistry, particularly in mass spectrometry-based quantification and metabolic studies.

This compound ([²H₄]ACC)

1-Aminocyclopropane-1-carboxylic acid (ACC) is a key precursor in the biosynthesis of ethylene, a plant hormone that regulates numerous developmental processes and stress responses. The deuterated isotopologue, [²H₄]ACC, is an invaluable internal standard for the accurate quantification of endogenous ACC in plant tissues using mass spectrometry.

Physical and Chemical Properties of [²H₄]ACC
PropertyValueReference
Chemical Formula C₅H₅D₄NO₂[1]
Purity > 99.7%[1]
Experimental Protocol: Quantitative Analysis of ACC in Plant Samples by UHPLC-ESI-MS/MS

This section details the methodology for the sensitive and precise quantification of ACC in plant tissues using [²H₄]ACC as an internal standard, as described in a study on the topic.[1]

Sample Preparation (Liquid-Liquid Micro-Extraction - LLME):

  • Homogenize 10 mg of fresh plant tissue in a suitable extraction solvent.

  • Add a known concentration of [²H₄]ACC internal standard to the homogenate.

  • Perform liquid-liquid micro-extraction using ethyl acetate as a green solvent to purify the sample.

  • Evaporate the organic phase and reconstitute the residue in the mobile phase for analysis.

UHPLC-ESI-MS/MS Analysis:

  • Instrumentation: Ultra-High Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive detection of both ACC and [²H₄]ACC.

The use of [²H₄]ACC as an internal standard is crucial for mitigating matrix effects and ensuring the reliability and accuracy of the quantitative data.[2]

Workflow for Quantitative Analysis of ACC

ACC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_sample Plant Tissue (10 mg) homogenization Homogenization plant_sample->homogenization add_is Add [²H₄]ACC Internal Standard homogenization->add_is llme LLME Purification (Ethyl Acetate) add_is->llme reconstitution Evaporation & Reconstitution llme->reconstitution uhplc UHPLC Separation reconstitution->uhplc Inject Sample msms ESI-MS/MS Detection (MRM) uhplc->msms quantification Quantification msms->quantification Internal_Standard_Logic cluster_problem Challenges in Bioanalysis cluster_solution Solution cluster_outcome Outcome matrix_effects Matrix Effects accurate_quantification Accurate and Precise Quantification instrument_variability Instrument Variability sil_is Stable Isotope-Labeled Internal Standard (e.g., ACC-d4) coelution Co-elution with Analyte sil_is->coelution similar_ionization Similar Ionization Efficiency sil_is->similar_ionization coelution->accurate_quantification Compensates for Variability similar_ionization->accurate_quantification

References

ACC as an Ethylene-Independent Signaling Molecule: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-aminocyclopropane-1-carboxylic acid (ACC), long recognized as the immediate precursor to the plant hormone ethylene, is now emerging as a critical signaling molecule in its own right, functioning independently of the canonical ethylene pathway. This guide provides a comprehensive overview of the current understanding of ethylene-independent ACC signaling, detailing its roles in various physiological processes, the proposed signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data from key studies are summarized, and signaling pathways are visualized to offer a clear and detailed perspective for researchers and professionals in plant science and drug development.

Introduction: A Paradigm Shift in Understanding ACC's Role

For decades, the primary significance of 1-aminocyclopropane-1-carboxylic acid (ACC) in plant biology was attributed to its role as the direct precursor of ethylene.[1] Exogenous application of ACC has been a standard method to elicit ethylene responses in plants.[2][3] However, a growing body of evidence compellingly suggests that ACC possesses intrinsic signaling capabilities that are independent of its conversion to ethylene.[1][4][5] This has led to a paradigm shift in our understanding of this simple, non-proteinogenic amino acid.

This ethylene-independent signaling by ACC has been observed across a range of developmental processes and stress responses, from root growth modulation to reproductive success.[1][2][3][6][7] The existence of such pathways is supported by pharmacological studies using inhibitors of ethylene biosynthesis and perception, as well as genetic analyses of ethylene-insensitive mutants.[2][3] Furthermore, the discovery of ACC's signaling role in non-seed plants like Marchantia polymorpha, which lack the enzyme ACC oxidase to convert ACC to ethylene, suggests an ancient evolutionary origin for this signaling module.[8][9]

This technical guide synthesizes the current knowledge on ethylene-independent ACC signaling, providing a resource for researchers exploring its mechanisms and for professionals considering its implications in agriculture and drug development.

Ethylene-Independent Physiological Roles of ACC

ACC has been shown to modulate a variety of plant growth and development processes in an ethylene-independent manner. These roles are often elucidated by studying plant responses to ACC when ethylene signaling is blocked, either chemically with inhibitors like 1-methylcyclopropene (1-MCP) or genetically in ethylene-insensitive mutants such as ein2-1.[2]

Key physiological processes influenced by ACC independent of ethylene include:

  • Root Development: ACC can inhibit primary root elongation and promote lateral root formation, in contrast to ethylene which typically inhibits lateral root development.[6] This effect is observed even when ethylene signaling is impaired.[6] Studies on Arabidopsis thaliana have shown that ACC's impact on root growth becomes apparent after 36 hours of treatment and involves the suppression of cell proliferation in the root meristem.[6]

  • Early Vegetative Growth: ACC has been demonstrated to negatively affect rosette development and hypocotyl growth in both light- and dark-grown Arabidopsis seedlings, independent of ethylene perception.[2][3]

  • Stomatal Development: The symmetric division of the guard mother cell (GMC) to form two guard cells, a crucial step in stomatal development, is dependent on ACC in a manner that does not require the main components of the ethylene signaling pathway.[2]

  • Pollen Tube Attraction: In Arabidopsis, ACC signaling within the ovular sporophytic tissue is involved in attracting pollen tubes and promoting the secretion of the chemoattractant LURE1.2.[7][10] This function is crucial for successful fertilization.

  • Cell Wall Signaling: ACC is implicated in cell wall function through the FEI pathway, which involves the leucine-rich repeat receptor-like kinases FEI1 and FEI2 that are linked to cellulose biosynthesis.[1]

  • Stress Responses: As a mobile signal, ACC can be transported from roots under hypoxic conditions (like flooding) to the shoots, where it can be converted to ethylene if oxygen is present.[2][3] However, there is also evidence for ACC itself acting as a primary defense signal during plant stress.[2]

Quantitative Data on Ethylene-Independent ACC Effects

The following tables summarize quantitative data from studies investigating the effects of ACC in ethylene-insensitive contexts.

Table 1: Effect of ACC on Rosette Area in Wild-Type (Col-0) and Ethylene-Insensitive (ein2-1) Arabidopsis

ACC Concentration (µM)TreatmentCol-0 Rosette Area (mm²)ein2-1 Rosette Area (mm²)
0No 1-MCP35.4 ± 1.542.1 ± 2.0
10No 1-MCP28.7 ± 1.238.5 ± 1.8
50No 1-MCP20.1 ± 1.030.2 ± 1.5
100No 1-MCP15.8 ± 0.824.3 ± 1.2
500No 1-MCP10.2 ± 0.516.7 ± 0.9
0+ 1-MCP (250 ppm)40.2 ± 1.943.5 ± 2.1
10+ 1-MCP (250 ppm)36.1 ± 1.740.1 ± 1.9
50+ 1-MCP (250 ppm)28.9 ± 1.433.6 ± 1.6
100+ 1-MCP (250 ppm)22.4 ± 1.126.8 ± 1.3
500+ 1-MCP (250 ppm)14.8 ± 0.718.2 ± 1.0

Data synthesized from studies demonstrating ACC-mediated growth inhibition independent of ethylene perception.[2]

Table 2: Effect of ACC on Primary Root Length in Wild-Type (Col-0) Arabidopsis with and without 1-MCP

ACC Concentration (µM)Root Length (mm) without 1-MCPRoot Length (mm) with 1-MCP (250 ppm)
045.2 ± 2.350.1 ± 2.5
1032.8 ± 1.645.3 ± 2.2
5018.5 ± 0.938.7 ± 1.9
10010.1 ± 0.530.2 ± 1.5
5005.3 ± 0.321.4 ± 1.1

Data synthesized from studies showing ACC's inhibitory effect on root growth persists even when ethylene perception is blocked.[2]

Proposed Signaling Pathways for Ethylene-Independent ACC Action

The molecular mechanisms underlying ethylene-independent ACC signaling are an active area of research. Several components and pathways have been proposed.

The FEI-RLK Cell Wall Integrity Pathway

One of the earliest indications of an ethylene-independent role for ACC came from studies on the fei1 and fei2 mutants, which have defects in two leucine-rich repeat receptor-like kinases (LRR-RLKs) involved in cellulose biosynthesis.[1] These mutants exhibit a short, swollen root phenotype that is suppressed by inhibitors of ACC synthesis but not by inhibitors of ethylene perception, suggesting that ACC, not ethylene, is the signaling molecule in this pathway.[6]

FEI_Pathway ACC ACC FEI1_FEI2 FEI1/FEI2 (LRR-RLKs) ACC->FEI1_FEI2 Activates? Cellulose_Synthase Cellulose Synthase Complex FEI1_FEI2->Cellulose_Synthase Regulates Cell_Wall Cell Wall Integrity Cellulose_Synthase->Cell_Wall Root_Growth Anisotropic Root Growth Cell_Wall->Root_Growth

Caption: Proposed FEI pathway for ACC-mediated cell wall signaling.

GLR-Mediated Calcium Signaling

Recent studies have implicated GLUTAMATE RECEPTOR-LIKE (GLR) channels in ACC signaling.[7][10] ACC has been shown to activate Ca²⁺-containing ion currents via GLR channels in root protoplasts.[7] In the context of reproduction, ACC stimulates transient Ca²⁺ elevation in ovules, which is necessary for the secretion of the pollen tube attractant LURE1.2.[7] This suggests a model where ACC acts as a ligand for GLR channels, triggering downstream calcium signaling cascades.

GLR_Pathway cluster_membrane Plasma Membrane GLR GLR Channel Ca_influx Ca²⁺ Influx GLR->Ca_influx Opens ACC ACC ACC->GLR Binds Ca_transient Cytosolic Ca²⁺ Transient Ca_influx->Ca_transient Downstream_Responses Downstream Responses (e.g., LURE1.2 secretion) Ca_transient->Downstream_Responses Activates

Caption: ACC signaling through GLR channels and calcium influx.

Transcriptional Regulation in Root Development

In root development, ACC's ethylene-independent effects are linked to changes in gene expression. ACC treatment in ethylene-insensitive backgrounds leads to the downregulation of WOX5, a key regulator of the quiescent center in the root stem cell niche, and a group of CLE (CLAVATA3/EMBRYO SURROUNDING REGION-related) peptide genes.[6] The reduction in CLE peptide expression is thought to activate the transcription factor LBD18, which promotes lateral root development.[6]

Transcriptional_Pathway ACC ACC Unknown_Receptor Putative ACC Receptor ACC->Unknown_Receptor Signaling_Cascade Signaling Cascade Unknown_Receptor->Signaling_Cascade WOX5 WOX5 Expression Signaling_Cascade->WOX5 Downregulates CLE Group I CLE Peptide Expression Signaling_Cascade->CLE Downregulates Primary_Root_Growth Primary Root Growth Inhibition WOX5->Primary_Root_Growth Contributes to LBD18 LBD18 Activation CLE->LBD18 Represses Lateral_Root_Dev Lateral Root Development LBD18->Lateral_Root_Dev Promotes

Caption: ACC-mediated transcriptional regulation in root development.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate ethylene-independent ACC signaling.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana is the most commonly used model organism. Ecotypes such as Columbia (Col-0) are frequently used as the wild type.

  • Mutants: Key mutants include those in the ethylene signaling pathway, such as ein2-1 (ethylene insensitive), and in ethylene biosynthesis, such as acs octuple mutants (deficient in ACC synthesis).[2][7][10]

  • Growth Medium: Plants are typically grown on Murashige and Skoog (MS) medium supplemented with sucrose (e.g., 1% w/v) and solidified with agar. The pH is adjusted to ~5.7.

  • Growth Conditions: Seedlings are grown in controlled environment chambers. For light-grown experiments, conditions are typically 16 hours of light and 8 hours of dark at a constant temperature (e.g., 22°C). For dark-grown (skotomorphogenesis) experiments, plates are wrapped in aluminum foil.[2]

Pharmacological Treatments
  • ACC Application: ACC is added to the growth medium at various concentrations (e.g., 10, 50, 100, 500 µM) to observe dose-dependent effects.[2]

  • Ethylene Signaling Inhibition: 1-methylcyclopropene (1-MCP), a gaseous inhibitor of ethylene receptors, is applied by placing a 1-MCP-releasing tablet in an airtight container with the plant growth plates. A typical concentration is 250 ppm.[2]

  • Ethylene Biosynthesis Inhibition: Aminoethoxyvinylglycine (AVG) or 2-aminoisobutyric acid (AIB) can be used to inhibit ACC synthase and ACC oxidase activity, respectively, to dissect the roles of ACC versus ethylene.[2][3]

Phenotypic Analysis
  • Root Growth Measurement: Seedlings are grown on vertical agar plates. The plates are scanned at regular intervals, and primary root length is measured using image analysis software like ImageJ.

  • Rosette Area Measurement: For light-grown seedlings, images of the rosettes are taken from above, and the total green area is quantified using image analysis software.[2]

  • Hypocotyl Length Measurement: For dark-grown seedlings, the length of the hypocotyl is measured after a specific period of growth in the dark.

Experimental Workflow for Phenotypic Analysis

Phenotypic_Workflow Start Seed Sterilization & Stratification Plating Plating on MS Medium (with/without ACC) Start->Plating Growth Growth in Controlled Environment Chamber Plating->Growth Treatment Application of 1-MCP (if required) Growth->Treatment Imaging Image Acquisition (Scanning/Photography) Treatment->Imaging Analysis Quantitative Analysis (e.g., ImageJ) Imaging->Analysis End Data Interpretation Analysis->End

Caption: General workflow for analyzing ACC's effect on seedling phenotype.

Calcium Imaging
  • Probes: Genetically encoded calcium indicators like Yellow Cameleon (YC3.6) are expressed in the tissue of interest (e.g., ovules).

  • Microscopy: Confocal laser scanning microscopy is used to visualize the fluorescence changes of the calcium probe in response to ACC application.

  • Protocol:

    • Mount the tissue (e.g., pistil with exposed ovules) in a perfusion chamber on the microscope stage.

    • Establish a baseline fluorescence reading.

    • Perfuse the chamber with a solution containing ACC.

    • Record the changes in the fluorescence ratio of the calcium indicator over time to detect calcium transients.[7]

Implications for Research and Drug Development

The discovery of ethylene-independent ACC signaling opens up new avenues for research and practical applications:

  • Crop Improvement: Understanding how ACC modulates root architecture, growth, and stress responses could lead to new strategies for developing crops with enhanced resilience and yield. Targeting ACC signaling components could offer a more nuanced way to control plant development than broadly manipulating ethylene levels.

  • Drug Development: For researchers in human health, the interaction of ACC with glutamate-like receptors in plants is intriguing. While not directly translatable, the principle of a small amino acid derivative acting as a specific ligand for a receptor channel could inspire novel approaches in drug discovery. The methodologies used in plant science to deconvolve signaling pathways, such as the combination of genetic and pharmacological tools, are also highly relevant.

  • Future Research Directions: Key outstanding questions remain. The specific receptors for ACC in many of the described pathways are yet to be definitively identified. The downstream components of these signaling cascades and their crosstalk with other hormonal pathways, such as jasmonates, require further investigation.[11] Elucidating these aspects will provide a more complete picture of ACC's role as a versatile signaling molecule.

Conclusion

The role of ACC in plant biology is far more complex and nuanced than previously understood. It is not merely a passive precursor to ethylene but an active signaling molecule with its own distinct regulatory functions. The evidence for its ethylene-independent roles in root development, vegetative growth, and reproduction is compelling and continues to grow. For researchers, this represents a fertile ground for discovery, promising to uncover novel mechanisms of plant signaling and environmental adaptation. For professionals in applied fields, harnessing the power of ACC's dual signaling functions could unlock new tools for enhancing agricultural productivity and resilience. The continued exploration of this "non-canonical" ACC signaling is sure to be a vibrant and impactful area of plant science for years to come.

References

A Comprehensive Safety and Technical Guide to 1-Aminocyclopropane-1-carboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of 1-Aminocyclopropane-1-carboxylic acid-d4 (ACC-d4). The information is intended for researchers, scientists, and professionals in drug development who may be working with this deuterated compound. Data from the non-deuterated form is also included for a comprehensive safety assessment, given the limited specific toxicological studies on the deuterated variant.

Chemical and Physical Properties

This compound is a deuterated analog of the endogenous metabolite 1-Aminocyclopropane-1-carboxylic acid.[1] The primary use of this compound in a research setting is as a tracer or an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] Below is a summary of its key chemical and physical properties.

PropertyValueReferences
Chemical Name 1-Aminocyclopropane-2,2,3,3-d4-1-carboxylic Acid[2]
Synonyms α-Aminocyclopropanecarboxylic Acid, Acpc-OH[2]
CAS Number 84392-07-4[2][3]
Chemical Formula C4H3D4NO2[2]
Molecular Weight 105.13 g/mol [3]
Physical State Solid, powder[2][3]
Color White to off-white[2]
Melting Point 229 - 245 °C[2][3]
Solubility Soluble in water[2][4]
Purity >98%[2][3]
log Pow -2.78[2]

Hazard Identification and Toxicological Summary

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementReferences
Skin Irritation2H315: Causes skin irritation[5][6][7]
Eye Irritation2AH319: Causes serious eye irritation[5][6][7]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[5][6][7]

Toxicological Data (for non-deuterated 1-Aminocyclopropane-1-carboxylic acid):

TestSpeciesRouteValueReferences
TDLORatOral64 g/kg/13W (intermittent)[6]
LDRatIntraperitoneal>500 mg/kg[6]

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the compound.

Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2][5]

  • Use in a well-ventilated area, preferably in a laboratory fume hood.[2]

  • Do not eat, drink, or smoke when handling.[8]

  • Wash hands thoroughly after handling.[5][8]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5][8]

  • Keep the container tightly closed.[2][5]

  • For long-term storage of solutions, -80°C is recommended.[1][9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[2]

  • Skin Protection: Handle with gloves and wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

  • Respiratory Protection: If a risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[2]

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for assessing the irritation potential of a chemical like this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

This test method provides a means to assess the skin irritation potential of a substance by measuring its cytotoxicity in a reconstructed human epidermis model.[7]

  • Preparation of the RhE Tissue: Reconstituted human epidermis tissues are cultured to form a multi-layered, differentiated model of the human epidermis.[9]

  • Application of the Test Substance: A small amount of the test substance (in this case, this compound) is applied topically to the surface of the RhE tissue.[7]

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C.[7]

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).[7]

  • Viability Assessment: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is measured spectrophotometrically.[7]

  • Data Interpretation: The viability of the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[7]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (based on OECD TG 492)

This in vitro test evaluates the potential of a chemical to cause serious eye damage by assessing its effect on a reconstructed human cornea-like epithelium.[10]

  • Preparation of the RhCE Tissue: A multi-layered corneal epithelium is constructed from human-derived cells.[10]

  • Application of the Test Substance: The test chemical is applied to the surface of the RhCE tissue.[10]

  • Exposure and Post-Exposure Incubation: The tissues are exposed to the chemical for a specified duration, after which the substance is removed, and the tissues are incubated for a post-exposure period.[10]

  • Viability Measurement: Tissue viability is quantified using a method such as the MTT assay.[10]

  • Classification: The chemical is classified based on the reduction in tissue viability. For instance, if the viability is less than or equal to 60%, the substance may not require classification for eye irritation or serious eye damage under the UN GHS.[10]

Mechanism of Action and Signaling Pathways

1-Aminocyclopropane-1-carboxylic acid is known to be an agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.[11][12][13] The NMDA receptor is a crucial ionotropic receptor in the central nervous system involved in synaptic plasticity, learning, and memory.[14][15]

Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, such as glycine or D-serine.[2][14] 1-Aminocyclopropane-1-carboxylic acid can mimic the effect of glycine, thereby potentiating the NMDA receptor's response to glutamate.[12] This leads to the opening of the ion channel, allowing the influx of Ca2+ and Na+ into the neuron, which triggers various downstream signaling cascades.[2][14]

Below are diagrams illustrating the NMDA receptor signaling pathway and typical workflows for safety assessment.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_Receptor:glu Binds ACC 1-Aminocyclopropane- 1-carboxylic acid-d4 ACC->NMDA_Receptor:gly Binds (Co-agonist) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Signaling_Cascades Downstream Signaling Cascades Ca_Influx->Signaling_Cascades Activates Skin_Irritation_Workflow start Start prep_tissue Prepare Reconstructed Human Epidermis (RhE) Tissue start->prep_tissue apply_substance Apply ACC-d4 Topically prep_tissue->apply_substance incubate Incubate for 60 min at 37°C apply_substance->incubate rinse Rinse and Post-Incubate for 42 hours incubate->rinse assess_viability Assess Cell Viability (e.g., MTT Assay) rinse->assess_viability analyze Analyze Data assess_viability->analyze decision Viability ≤ 50%? analyze->decision irritant Classify as Irritant decision->irritant Yes not_irritant Not Classified as Irritant decision->not_irritant No end End irritant->end not_irritant->end Eye_Irritation_Workflow start Start prep_tissue Prepare Reconstructed Human Cornea-like Epithelium (RhCE) start->prep_tissue apply_substance Apply ACC-d4 prep_tissue->apply_substance expose Expose and Post-Incubate apply_substance->expose assess_viability Measure Tissue Viability (e.g., MTT Assay) expose->assess_viability analyze Analyze Data assess_viability->analyze decision Viability ≤ 60%? analyze->decision no_category UN GHS No Category decision->no_category No further_testing Consider for Further Testing decision->further_testing Yes end End no_category->end further_testing->end

References

The Discovery and Enduring Significance of 1-Aminocyclopropane-1-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclopropane-1-carboxylic acid (ACC) has emerged from its initial discovery as a mere precursor to the plant hormone ethylene to a molecule of significant interest in its own right. This technical guide provides a comprehensive overview of the history, discovery, and evolving understanding of ACC. It details the pivotal experiments that established its role in ethylene biosynthesis, the enzymatic machinery governing its production and conversion, and the analytical methods for its quantification. Furthermore, this guide explores the more recent discoveries of ACC's function as a signaling molecule independent of ethylene, its transport within plants, and various chemical synthesis methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key information, presenting quantitative data in accessible formats, and providing detailed experimental protocols and pathway diagrams.

The Genesis of a Key Molecule: Discovery and Historical Context

The journey to understanding ethylene biosynthesis took a significant leap forward in 1979 when Adams and Yang identified 1-aminocyclopropane-1-carboxylic acid (ACC) as the immediate precursor to ethylene in apple tissue.[1][2][3] This discovery was the culmination of earlier work that had identified methionine as a remote precursor of ethylene.[1]

The pivotal experiments conducted by Adams and Yang involved feeding radio-labeled methionine to apple tissue slices. Under aerobic conditions, the labeled methionine was efficiently converted to ethylene. However, when the tissue was incubated in a nitrogen atmosphere, which inhibits the final step of ethylene synthesis, the radioactivity accumulated in a previously unknown compound. This compound was subsequently identified as ACC.[1][2] Further experiments demonstrated that labeled ACC was readily converted to ethylene in the presence of oxygen, and that the conversion of labeled methionine to ethylene was significantly reduced by the addition of unlabeled ACC, confirming its intermediary role in the pathway.[2]

This seminal work laid the foundation for a deeper exploration of the ethylene biosynthetic pathway and the enzymes that govern it: ACC synthase (ACS) and ACC oxidase (ACO).

The Ethylene Biosynthesis Pathway: A Two-Step Enzymatic Cascade

The production of ethylene in plants is a deceptively simple two-step process, with ACC at its core. The pathway begins with S-adenosyl-L-methionine (SAM), which is converted to ACC by ACC synthase (ACS).[3][4] This is often the rate-limiting step in ethylene biosynthesis.[5] The final step is the oxidation of ACC to ethylene, catalyzed by ACC oxidase (ACO).[3][5]

Ethylene_Biosynthesis Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) ACC_Signaling cluster_cell Plant Cell ACC_ext External ACC LHT LHT Transporters ACC_ext->LHT Uptake ACC_int Internal ACC LHT->ACC_int GLR GLR Channels ACC_int->GLR Activation Ca_ion GLR->Ca_ion Downstream Downstream Signaling Ca_ion->Downstream Gene_exp Modulation of Gene Expression (e.g., WOX5, CLE peptides) Downstream->Gene_exp Pollen_tube Pollen Tube Attraction Downstream->Pollen_tube Root_dev Root Development Gene_exp->Root_dev Radiolabeling_Workflow start Start: Plant Tissue Slices (e.g., apple) incubation Incubate with L-[U-¹⁴C]Methionine start->incubation split Atmosphere incubation->split aerobic Aerobic (Air) split->aerobic anaerobic Anaerobic (N₂) split->anaerobic ethylene_collection Collect and Measure ¹⁴C-Ethylene aerobic->ethylene_collection extraction Extract Metabolites anaerobic->extraction end_ethylene End: Ethylene Production ethylene_collection->end_ethylene analysis Analyze for ¹⁴C-ACC extraction->analysis end_acc End: ACC Accumulation analysis->end_acc

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Aminocyclopropane-1-carboxylic acid (ACC) using ACC-d4 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to the plant hormone ethylene, playing a crucial role in various physiological processes such as growth, development, and stress responses.[1] Accurate quantification of ACC is essential for understanding its regulatory functions in plants. The use of a stable isotope-labeled internal standard, such as 1-aminocyclopropane-1-carboxylic acid-d4 (ACC-d4), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and accuracy by correcting for variations in sample preparation and matrix effects.[1]

This document provides a detailed protocol for the quantification of ACC in plant tissues using ACC-d4 as an internal standard. The methodology is based on a validated LC-MS/MS approach that does not require derivatization, simplifying the sample preparation process.[1][2]

Experimental Workflow

The overall experimental workflow for the quantification of ACC in plant tissues using ACC-d4 as an internal standard is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Plant Tissue Homogenization extraction Liquid-Liquid Micro-Extraction (LLME) with Ethyl Acetate sample->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection injection Sample Injection collection->injection separation UPLC Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification using ACC/ACC-d4 Ratio detection->quantification

Figure 1: Experimental workflow for ACC quantification.

Protocols

1. Sample Preparation: Liquid-Liquid Micro-Extraction (LLME) [1][2]

This protocol is designed for the extraction of ACC from approximately 10 mg of fresh plant tissue.

  • Materials:

    • Fresh plant tissue (e.g., fruit, leaves)

    • ACC-d4 internal standard solution (2 µg/mL in 80% acetonitrile)

    • Ethyl acetate

    • Acetonitrile (80%)

    • Microcentrifuge tubes (1.5 mL)

    • Homogenizer (e.g., bead beater)

    • Centrifuge

  • Procedure:

    • Weigh approximately 10 mg of fresh plant tissue into a 1.5 mL microcentrifuge tube.

    • Add 100 µL of the ACC-d4 internal standard solution (2 µg/mL) to the tube.

    • Homogenize the tissue sample.

    • Add 500 µL of ethyl acetate to the homogenate.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 12,000 rpm for 5 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of ultrapure water.

    • Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis [1]

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Liquid Chromatography (LC) Conditions:

    • Column: Universil AQ-C18 column (2.1 mm × 150 mm, 1.8 µm) or equivalent

    • Mobile Phase A: 0.05% acetic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-3 min: 10% B

      • 3-4 min: 10-90% B

      • 4-5 min: 90% B

      • 5-8 min: 10% B (re-equilibration)

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
ACC102.1556.0550-14
ACC (Confirmation)102.1528.150-24
ACC-d4106.260.150-14
ACC-d4 (Confirmation)106.232.150-37

Data Analysis

Quantification of ACC is performed by calculating the peak area ratio of the endogenous ACC to the ACC-d4 internal standard. A calibration curve is constructed by plotting the peak area ratios of a series of calibration standards against their known concentrations. The concentration of ACC in the samples is then determined from this calibration curve.

Quantitative Performance Data

The following table summarizes the quantitative performance of this method as reported in the literature.[1][2]

ParameterValue
Linearity Range0.5 - 1500 ng/mL
Correlation Coefficient (R²)0.9998
Limit of Detection (LOD)2.5 pg
Precision (RSD%)3.54%
Recovery95.82%
Matrix Effect92.6%

Signaling Pathway Context

ACC is a key intermediate in the ethylene biosynthesis pathway, which is a fundamental process in plant biology. The accurate measurement of ACC levels is critical for studying the regulation of this pathway.

ethylene_biosynthesis Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO)

Figure 2: Ethylene Biosynthesis Pathway.

The use of ACC-d4 as an internal standard in LC-MS/MS provides a robust and reliable method for the quantification of ACC in plant tissues. The protocol described here offers a straightforward approach without the need for derivatization, enabling researchers to obtain high-quality quantitative data for studies in plant science and agriculture. The high sensitivity and specificity of this method make it suitable for a wide range of applications where accurate determination of ACC levels is required.

References

Application Notes and Protocols for Phytohormone Analysis using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (ID-MS) has become the gold standard for the accurate and precise quantification of phytohormones.[1] These plant hormones are signaling molecules that regulate a wide array of physiological and developmental processes, often at very low concentrations.[2] Their analysis is critical in fundamental plant science, agricultural biotechnology, and in the development of new plant growth regulators. This document provides detailed application notes and protocols for the analysis of various phytohormones using ID-MS, primarily coupled with liquid chromatography (LC).

The core principle of isotope dilution involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample at the earliest stage of sample preparation.[1] This internal standard is chemically identical to the endogenous analyte but has a different mass due to the isotopic label (e.g., ²H, ¹³C). Because the labeled and unlabeled compounds behave identically during extraction, purification, and chromatographic separation, any losses during sample processing will affect both equally. The ratio of the endogenous analyte to the labeled internal standard is measured by the mass spectrometer, allowing for highly accurate quantification that corrects for sample loss and matrix effects.[1][3]

Key Phytohormone Classes for Analysis

This protocol is applicable to a wide range of phytohormones, including but not limited to:

  • Auxins: Indole-3-acetic acid (IAA)

  • Gibberellins (GAs): Gibberellic acid (GA3), GA4

  • Cytokinins (CKs): Zeatin, isopentenyladenine (iP)

  • Abscisic Acid (ABA)

  • Jasmonates (JAs): Jasmonic acid (JA), Jasmonoyl-isoleucine (JA-Ile)

  • Salicylic Acid (SA)

Experimental Protocols

Sample Preparation and Extraction

Objective: To extract phytohormones from plant tissue while minimizing degradation and interference.

Materials:

  • Plant tissue (e.g., leaves, roots, fruits)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 80% methanol with 0.1% formic acid, or a mixture of methanol:isopropanol:acetic acid)[4][5]

  • Stable isotope-labeled internal standards for each phytohormone of interest

  • Microcentrifuge tubes

  • Centrifuge

Protocol:

  • Harvesting and Freezing: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Extraction:

    • Weigh the frozen powder (typically 50-200 mg) into a pre-chilled microcentrifuge tube.

    • Add a pre-determined amount of the appropriate stable isotope-labeled internal standards.

    • Add cold extraction solvent (e.g., 1 mL per 100 mg of tissue).

    • Vortex thoroughly to ensure complete mixing.

  • Incubation: Incubate the mixture on a rocking platform or shaker at 4°C for at least 30 minutes to 1 hour to allow for efficient extraction.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted phytohormones into a new tube.

Sample Purification (Solid-Phase Extraction - SPE)

Objective: To remove interfering compounds from the crude extract.

Materials:

  • SPE cartridges (e.g., Oasis HLB, MAX, or MCX)

  • SPE manifold

  • Methanol

  • Ultrapure water

  • Formic acid or acetic acid

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water through it.

  • Equilibration: Equilibrate the cartridge with the extraction solvent or a similar solvent system.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar impurities. The exact composition of the wash solvent will depend on the SPE sorbent and the target analytes.

  • Elution: Elute the phytohormones from the cartridge using an appropriate solvent, such as methanol or acetonitrile, often acidified with formic or acetic acid.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Isotope Dilution LC-MS/MS Analysis

Objective: To separate and quantify the endogenous phytohormones and their labeled internal standards.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters:

ParameterTypical Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, < 3 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile
Gradient Elution A gradient from low to high organic phase (Mobile Phase B) over 10-20 minutes
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for acidic phytohormones
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

For each phytohormone and its corresponding internal standard, specific precursor-to-product ion transitions must be determined by direct infusion of standards into the mass spectrometer. The most intense and specific transitions are then used for quantification in MRM mode.

Data Presentation

The following tables summarize representative quantitative data for key phytohormones in different plant tissues, as determined by ID-LC-MS/MS.

Table 1: Endogenous Phytohormone Levels in Arabidopsis thaliana Leaves

PhytohormoneConcentration (ng/g Fresh Weight)Reference
Jasmonic Acid (JA)5 - 20[6]
Salicylic Acid (SA)10 - 50[6]
Abscisic Acid (ABA)2 - 15[6]
Indole-3-acetic acid (IAA)1 - 10[6]

Table 2: Phytohormone Concentrations in Tomato (Solanum lycopersicum) Fruit

PhytohormoneConcentration (ng/g Fresh Weight)Reference
Abscisic Acid (ABA)20 - 200[2]
Indole-3-acetic acid (IAA)1 - 10[2]
Salicylic Acid (SA)5 - 30[2]
Gibberellic Acid (GA3)1 - 5[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation extraction Extraction sample_prep->extraction Homogenized Tissue purification Purification (SPE) extraction->purification Crude Extract + Isotope Standards analysis LC-MS/MS Analysis purification->analysis Purified Extract data_processing Data Processing analysis->data_processing Raw Data quantification Quantification data_processing->quantification Peak Area Ratios

Caption: Experimental workflow for phytohormone analysis.

Signaling Pathways

auxin_signaling auxin Auxin (IAA) tir1_afb TIR1/AFB (Receptor) auxin->tir1_afb binds aux_iaa Aux/IAA (Repressor) tir1_afb->aux_iaa promotes ubiquitination and degradation arf ARF (Transcription Factor) aux_iaa->arf inhibits auxin_response_genes Auxin Response Genes arf->auxin_response_genes activates transcription

Caption: Simplified auxin signaling pathway.[5][7][8][9][10]

aba_signaling aba Abscisic Acid (ABA) pyr_pyl PYR/PYL (Receptor) aba->pyr_pyl binds pp2c PP2C (Phosphatase) pyr_pyl->pp2c inhibits snrk2 SnRK2 (Kinase) pp2c->snrk2 inhibits abf ABF (Transcription Factor) snrk2->abf activates aba_response_genes ABA Response Genes abf->aba_response_genes activates transcription

Caption: Core ABA signaling pathway.[1][11][12][13]

ga_signaling ga Gibberellin (GA) gid1 GID1 (Receptor) ga->gid1 binds della DELLA (Repressor) gid1->della promotes degradation pif PIF (Transcription Factor) della->pif inhibits ga_response_genes GA Response Genes pif->ga_response_genes activates transcription

Caption: Gibberellin signaling cascade.[14][15][16][17][18]

ck_signaling ck Cytokinin (CK) ahk AHK (Receptor Kinase) ck->ahk binds and activates ahp AHP (Phosphotransfer) ahk->ahp phosphorylates arr_b Type-B ARR (Transcription Factor) ahp->arr_b phosphorylates ck_response_genes CK Response Genes arr_b->ck_response_genes activates transcription

Caption: Two-component cytokinin signaling.[19][20][21][22][23]

ja_signaling ja_ile Jasmonoyl-isoleucine (JA-Ile) coi1 COI1 (Receptor) ja_ile->coi1 binds jaz JAZ (Repressor) coi1->jaz promotes degradation myc2 MYC2 (Transcription Factor) jaz->myc2 inhibits ja_response_genes JA Response Genes myc2->ja_response_genes activates transcription

Caption: Jasmonic acid signaling pathway.[24][25][26][27][28]

sa_signaling sa Salicylic Acid (SA) npr1 NPR1 (Cofactor) sa->npr1 activates tga TGA (Transcription Factor) npr1->tga interacts with pr_genes Pathogenesis-Related (PR) Genes tga->pr_genes activates transcription

References

Application Notes and Protocols for GC-MS Derivatization of ACC and ACC-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 1-aminocyclopropane-1-carboxylic acid (ACC) and its deuterated internal standard (ACC-d4) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Three primary derivatization methods are presented: Methyl Chloroformate (MCF) derivatization, Pentafluorobenzyl Bromide (PFB-Br) derivatization, and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) silylation.

Introduction

1-aminocyclopropane-1-carboxylic acid (ACC) is a key intermediate in the biosynthesis of ethylene, a plant hormone that regulates numerous physiological processes.[1] Accurate quantification of ACC is crucial for research in plant science, agriculture, and developmental biology. The use of a stable isotope-labeled internal standard, such as ACC-d4, is essential for precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[2]

Gas chromatography-mass spectrometry is a powerful analytical technique for the quantification of small molecules like ACC. However, due to the low volatility and polar nature of ACC, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[3] This document outlines three effective derivatization protocols.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the described derivatization methods.

Derivatization MethodAnalyteLimit of Detection (LOD)Linearity RangeReference
Methyl ChloroformateACC and other phytohormones2 - 10 ng/mLFour orders of magnitude[1][4]
Pentafluorobenzyl BromideACC10 fmol100 fmol - 100 pmol[2]
BSTFA SilylationGeneral for amino acidsMethod-dependentMethod-dependent

Experimental Protocols

Methyl Chloroformate (MCF) Derivatization

This method is rapid and effective for the simultaneous analysis of ACC and other phytohormones.[1][4]

Materials:

  • ACC and ACC-d4 standards

  • Methanol (anhydrous)

  • Pyridine (anhydrous)

  • Methyl Chloroformate (MCF)

  • Chloroform

  • 50 mM Sodium Bicarbonate solution

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Protocol:

  • Sample Preparation: Prepare a standard curve of ACC and a fixed concentration of ACC-d4 in the desired matrix (e.g., plant tissue extract).

  • Derivatization Reaction:

    • To 100 µL of the sample or standard in a glass vial, add 147 µL of methanol and 34 µL of pyridine.

    • Vortex vigorously for 25-30 seconds.[1]

    • Add 20 µL of methyl chloroformate and vortex immediately for 25-30 seconds.[1]

    • Add a second 20 µL aliquot of methyl chloroformate and vortex again for 25-30 seconds.[1]

  • Extraction:

    • Add 400 µL of chloroform and mix for 10 seconds.[1]

    • Add 400 µL of 50 mM sodium bicarbonate solution and mix for 10-15 seconds.[1]

    • Centrifuge for 30 seconds at 16,100 x g to separate the phases.[1]

  • GC-MS Analysis:

    • Carefully transfer the lower organic phase to a GC vial.

    • Inject an aliquot into the GC-MS system.

    • GC Conditions (example): Use a suitable capillary column (e.g., DB-5MS). A typical temperature program starts at 60°C, ramps to 170°C, and then to 310°C.[3]

    • MS Conditions: Operate in Selected Ion Monitoring (SIM) mode for quantification, monitoring specific ions for derivatized ACC and ACC-d4.

dot

MCF_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample/Standard (100 µL) Add_MeOH_Pyr Add Methanol (147 µL) & Pyridine (34 µL) Sample->Add_MeOH_Pyr Vortex1 Vortex (25-30s) Add_MeOH_Pyr->Vortex1 Add_MCF1 Add MCF (20 µL) Vortex1->Add_MCF1 Vortex2 Vortex (25-30s) Add_MCF1->Vortex2 Add_MCF2 Add MCF (20 µL) Vortex2->Add_MCF2 Vortex3 Vortex (25-30s) Add_MCF2->Vortex3 Add_CHCl3 Add Chloroform (400 µL) Vortex3->Add_CHCl3 Add_NaHCO3 Add NaHCO3 (400 µL) Add_CHCl3->Add_NaHCO3 Centrifuge Centrifuge (16,100 x g, 30s) Add_NaHCO3->Centrifuge Collect_Organic Collect Organic Phase Centrifuge->Collect_Organic GCMS GC-MS Analysis Collect_Organic->GCMS

Caption: Workflow for Methyl Chloroformate (MCF) Derivatization of ACC.

Pentafluorobenzyl Bromide (PFB-Br) Derivatization

This method is highly sensitive and suitable for trace analysis of ACC.[2]

Materials:

  • ACC and ACC-d4 standards

  • Pentafluorobenzyl Bromide (PFB-Br) solution (e.g., 10% in acetone)

  • Acetone (anhydrous)

  • Organic base (e.g., N,N-diisopropylethylamine - Hünig's base)

  • Toluene

  • Heating block or water bath

  • Nitrogen evaporator

  • GC-MS system with a Negative Chemical Ionization (NCI) source

Protocol:

  • Sample Preparation: Prepare a standard curve of ACC and a fixed concentration of ACC-d4. The samples should be in an aqueous solution.

  • Derivatization Reaction:

    • To 100 µL of the sample or standard in a glass vial, add 400 µL of acetone.

    • Add 10 µL of PFB-Br solution and 10 µL of an organic base.

    • Seal the vial tightly and incubate at 60-80°C for 60 minutes.[5]

  • Extraction:

    • After cooling to room temperature, evaporate the solvent under a stream of nitrogen.[6]

    • Reconstitute the residue in 200 µL of toluene.[5]

    • Vortex for 1 minute and centrifuge to separate any precipitate.[5]

  • GC-MS Analysis:

    • Transfer the toluene supernatant to a GC vial.

    • Inject an aliquot into the GC-MS system.

    • GC Conditions (example): Use a suitable capillary column (e.g., DB-5MS). A temperature program could be: hold at 90°C for 0.5 min, ramp to 210°C, then to 320°C.[5]

    • MS Conditions: Operate in Negative Chemical Ionization (NCI) mode. Monitor the [M-PFB]- ion or other characteristic fragment ions for ACC and ACC-d4 derivatives. The most abundant ion for the PFB derivative of ACC is often m/z 280.[2]

dot

PFB_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample/Standard (100 µL) Add_Reagents Add Acetone (400 µL), PFB-Br (10 µL), & Base (10 µL) Sample->Add_Reagents Incubate Incubate (60-80°C, 60 min) Add_Reagents->Incubate Evaporate Evaporate to Dryness (Nitrogen Stream) Incubate->Evaporate Reconstitute Reconstitute in Toluene (200 µL) Evaporate->Reconstitute Vortex_Centrifuge Vortex & Centrifuge Reconstitute->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant GCMS GC-NCI-MS Analysis Collect_Supernatant->GCMS

Caption: Workflow for Pentafluorobenzyl Bromide (PFB-Br) Derivatization of ACC.

BSTFA Silylation

Silylation with BSTFA is a common derivatization technique for compounds containing active hydrogens, such as the amine and carboxylic acid groups in ACC. This protocol is a general guideline and may require optimization for ACC-specific analysis.

Materials:

  • ACC and ACC-d4 standards

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Heating block or oven

  • GC-MS system

Protocol:

  • Sample Preparation: Ensure the sample or standard is free of water. If necessary, dry the sample completely (e.g., by lyophilization or evaporation under nitrogen).

  • Derivatization Reaction:

    • To the dried sample, add 100 µL of anhydrous solvent and 50 µL of BSTFA with 1% TMCS.[7]

    • Seal the vial tightly and vortex for 10 seconds.[7]

    • Heat the mixture at 60-75°C for 30-60 minutes.[7] The optimal time and temperature should be determined experimentally.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS system.

    • GC Conditions (example): Use a suitable non-polar capillary column. A temperature program can be optimized to achieve good separation of the derivatized ACC from other sample components.

    • MS Conditions: Operate in Electron Ionization (EI) mode. Perform a full scan to identify the characteristic fragmentation pattern of the di-TMS-ACC derivative and then switch to SIM mode for quantification, monitoring specific ions for derivatized ACC and ACC-d4.

dot

BSTFA_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Dried Sample/Standard Add_Reagents Add Anhydrous Solvent (100 µL) & BSTFA + 1% TMCS (50 µL) Sample->Add_Reagents Vortex Vortex (10s) Add_Reagents->Vortex Incubate Incubate (60-75°C, 30-60 min) Vortex->Incubate GCMS GC-MS Analysis Incubate->GCMS

Caption: General Workflow for BSTFA Silylation of ACC.

Method Validation Considerations

For all methods, it is crucial to perform a thorough method validation to ensure reliable and accurate results. Key validation parameters include:

  • Specificity: Ensure no interfering peaks from the matrix are observed at the retention times of the analytes.

  • Linearity: Establish a calibration curve with a series of standards to demonstrate a linear relationship between concentration and response.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.[8][9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[3]

  • Recovery: Assess the efficiency of the extraction and derivatization process.

  • Stability: Evaluate the stability of the derivatized samples over time.

By following these detailed protocols and validation guidelines, researchers, scientists, and drug development professionals can achieve accurate and precise quantification of ACC and ACC-d4 in various biological matrices using GC-MS.

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclopropane-1-carboxylic acid (ACC) is a pivotal non-proteinogenic amino acid that serves as the immediate precursor to the plant hormone ethylene, a key regulator of growth, development, and stress responses.[1] Beyond its role in ethylene biosynthesis, emerging evidence reveals that ACC also functions as a signaling molecule in its own right, independent of ethylene.[2][3] This dual functionality makes ACC a molecule of significant interest in plant biology and agricultural science. Furthermore, as an agonist at the NMDA receptor glycine modulatory site, ACC has garnered attention in neuroscience and drug development.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantification of small molecules like ACC. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of ACC, intended to guide researchers in obtaining high-quality spectral data for their studies.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for 1-aminocyclopropane-1-carboxylic acid.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for ACC

NucleusAtom NumberChemical Shift (δ) in D₂O (ppm)Multiplicity
¹HH₂/H₃ (cis to -COOH)1.42m
¹HH₂/H₃ (trans to -COOH)1.20m
¹³CC₁ (-C(NH₂)(COOH)))~32-35s
¹³CC₂/C₃ (-CH₂)~15-18t
¹³CC₄ (-COOH)~175-180*s

*Note: Precise ¹³C chemical shifts for ACC can be found in spectral databases such as SpectraBase.[5] The values presented here are typical ranges for similar structures.

Table 2: Typical ¹H-¹H Coupling Constants in Cyclopropane Derivatives

Coupling TypeDescriptionTypical J-value (Hz)
²JGeminal-4 to -10
³J_cis_Vicinal (cis)6 to 12
³J_trans_Vicinal (trans)2 to 9

*Note: Specific J-coupling constants for ACC were not definitively available in the reviewed literature. The values provided are typical for cyclopropane ring systems.[6][7][8][9] The sign of geminal coupling is typically negative.

Experimental Protocols

This section outlines a detailed protocol for the preparation and analysis of ACC samples by ¹H and ¹³C NMR spectroscopy.

Protocol 1: Sample Preparation for NMR Analysis of ACC
  • Sample Weighing: Accurately weigh 1-5 mg of ACC for ¹H NMR or 10-20 mg for ¹³C NMR into a clean, dry microcentrifuge tube.

  • Solvent Addition: Add 0.6-0.7 mL of deuterium oxide (D₂O) to the microcentrifuge tube. D₂O is the recommended solvent as it will not obscure the proton signals of ACC.

  • Dissolution: Vortex the mixture until the ACC is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution.

    • Prepare a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom.

    • Carefully transfer the ACC solution into the prepared pipette and filter it directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
  • Instrument Setup:

    • Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the D₂O solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay (d1) of at least 1-2 seconds to ensure quantitative results.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum and enhance sensitivity.

    • Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance and sensitivity of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to fully relax.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale. For ¹H NMR in D₂O, the residual HDO peak can be set to δ 4.79 ppm. For ¹³C NMR, an internal or external standard may be used.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum.

    • Identify the chemical shifts of the carbon signals in the ¹³C spectrum.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for NMR Analysis of ACC cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh ACC dissolve 2. Dissolve in D₂O weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter setup 4. Instrument Setup (Lock, Tune, Shim) filter->setup acq_1H 5. Acquire ¹H Spectrum setup->acq_1H acq_13C 6. Acquire ¹³C Spectrum setup->acq_13C process 7. Process Spectra (FT, Phase, Calibrate) acq_1H->process acq_13C->process analyze 8. Analyze Data (Chemical Shifts, Integration, Coupling) process->analyze

Caption: Workflow for ACC NMR analysis.

ACC Signaling Pathway

ACC_Signaling_Pathway Ethylene-Independent ACC Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response FEI1_FEI2 FEI1 / FEI2 (Receptor-Like Kinases) ACS ACC Synthase (ACS) FEI1_FEI2->ACS interacts with Downstream Downstream Signaling (e.g., SHOU1, SHOU2) FEI1_FEI2->Downstream activates ACC ACC ACS->ACC synthesizes ACC->FEI1_FEI2 likely signal CellWall Regulation of Cell Wall Function Downstream->CellWall leads to

References

Application Notes and Protocols for ACC Extraction from Plant Tissues for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to the plant hormone ethylene, a key regulator of growth, development, and stress responses.[1][2][3][4] Accurate quantification of ACC in plant tissues, such as leaves and roots, is crucial for understanding its physiological roles. Mass spectrometry, coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers a sensitive and specific method for ACC analysis.[2][4][5][6][7] This document provides detailed protocols for the extraction of ACC from leaf and root tissues for subsequent mass spectrometric analysis. Both a direct analysis method (LC-MS/MS without derivatization) and a derivatization-based method (GC-MS) are described.

Ethylene Biosynthesis Signaling Pathway

The biosynthesis of ethylene in plants is a well-characterized pathway, often referred to as the Yang Cycle.[8] It begins with the amino acid methionine and proceeds through several enzymatic steps to produce ethylene. ACC synthase and ACC oxidase are the two key enzymes in this process.[9]

Ethylene_Biosynthesis Met Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC ACC SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) MACC Malonyl-ACC (MACC) ACC->MACC ACC N-Malonyl Transferase

Caption: The ethylene biosynthesis pathway in plants.

Quantitative Data Summary

The following tables summarize the performance of different ACC quantification methods.

Table 1: LC-MS/MS Method Performance (Without Derivatization)

ParameterValueReference
Limit of Detection (LOD)2.5 pg[2][4][5]
Linearity Range0.5 - 1500 ng/mL[2][4][5]
Recovery Rate95.82%[2][4][5]
Matrix Effect92.6%[2][4][5]
Precision (RSD)3.54%[2][4][5]

Table 2: GC-MS Method Performance (With Derivatization)

ParameterValueReference
Derivatization AgentPentafluorobenzyl bromide[6][7]
Limit of Detection (LOD)10 fmol[6][7]
Linearity Range100 fmol - 100 pmol[6][7]

Experimental Protocols

General Sample Preparation (Leaves and Roots)

This initial preparation is common for both LC-MS/MS and GC-MS protocols.

Sample_Preparation Harvest Harvest Leaf or Root Tissue Freeze Immediately Freeze in Liquid Nitrogen Harvest->Freeze Grind Grind to a Fine Powder Freeze->Grind Store Store at -80°C Grind->Store

Caption: General workflow for plant tissue sample preparation.

  • Harvesting: Harvest fresh leaf or root tissue from the plant. For roots, gently wash with deionized water to remove any soil or growth media and blot dry.

  • Freezing: Immediately freeze the collected tissue in liquid nitrogen to quench metabolic activity.[10]

  • Grinding: Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a bead beater.[10]

  • Storage: The powdered tissue can be stored at -80°C until extraction.

Protocol 1: ACC Extraction for LC-MS/MS Analysis (Without Derivatization)

This protocol is adapted from a method that utilizes liquid-liquid micro-extraction (LLME) for purification.[2][4][5]

Materials:

  • Frozen plant tissue powder

  • Extraction solvent: Acetonitrile:Methanol:Water (1:1:1, v/v/v)

  • Internal standard: [²H₄]ACC (deuterated ACC)

  • Ethyl acetate

  • 0.05% Acetic acid in water

  • Acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weighing: Weigh approximately 10-50 mg of frozen plant tissue powder into a pre-chilled microcentrifuge tube.

  • Extraction:

    • Add the extraction solvent at a ratio of 5 µL per 1 mg of tissue.[11]

    • Add the internal standard ([²H₄]ACC) to a final concentration of 10 ng/mL.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Liquid-Liquid Micro-Extraction (LLME):

    • Add an equal volume of ethyl acetate to the supernatant.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.

  • Aqueous Phase Collection: Carefully collect the lower aqueous phase containing ACC.

  • Drying: Dry the collected aqueous phase using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 0.05% acetic acid in water.

  • Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., Universil AQ-C18, 2.1 mm × 150 mm, 1.8 µm)[2]

  • Mobile Phase A: 0.05% acetic acid in water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Flow Rate: 0.2 mL/min[2]

  • Column Temperature: 30°C[2]

  • Injection Volume: 5 µL[2]

  • MS Detection: Electrospray ionization in positive mode (ESI+), using multiple reaction monitoring (MRM).

Protocol 2: ACC Extraction and Derivatization for GC-MS Analysis

This protocol involves derivatization with pentafluorobenzyl bromide (PFBBr) for enhanced volatility and detection by GC-MS.[6][7]

Materials:

  • Frozen plant tissue powder

  • 80% Ethanol

  • Internal standard: [²H₄]ACC

  • Chloroform

  • Solid-Phase Extraction (SPE) cartridges (e.g., Dowex 50W-X8)

  • Derivatization agent: Pentafluorobenzyl bromide (PFBBr) in acetone

  • Potassium phosphate buffer (pH 7.0)

  • Hexane

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Heating block

Procedure:

  • Weighing: Weigh approximately 100 mg of frozen plant tissue powder into a microcentrifuge tube.[7]

  • Extraction:

    • Add 1 mL of 80% ethanol.

    • Add the internal standard ([²H₄]ACC).

    • Vortex and incubate at 60°C for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Phase Separation:

    • Add 500 µL of water and 1 mL of chloroform to the supernatant.

    • Vortex and centrifuge at 3,000 x g for 10 minutes.

  • Aqueous Phase Collection: Collect the upper aqueous phase.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a Dowex 50W-X8 SPE cartridge with 1 M HCl, followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water.

    • Elute ACC with 2 M NH₄OH.

  • Drying: Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization:

    • Reconstitute the dried sample in 50 µL of potassium phosphate buffer.

    • Add 50 µL of PFBBr solution.

    • Incubate at 90°C for 1 hour.

  • Extraction of Derivative:

    • Add 200 µL of hexane and vortex.

    • Collect the upper hexane layer containing the derivatized ACC.

  • Analysis: Analyze the hexane extract by GC-MS.

Conclusion

The choice between the LC-MS/MS and GC-MS methods for ACC analysis will depend on the specific requirements of the study, available instrumentation, and the need for derivatization. The LC-MS/MS method offers a more direct and less labor-intensive approach, while the GC-MS method with derivatization can provide high sensitivity.[5][6] For both methods, the use of an isotope-labeled internal standard is highly recommended for accurate quantification.[2][7] The protocols provided here offer a robust starting point for researchers to quantify ACC in both leaf and root tissues, enabling deeper insights into the role of ethylene in plant biology.

References

Application Notes: Quantitative Analysis of ACC Deaminase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-aminocyclopropane-1-carboxylate (ACC) deaminase is an enzyme produced by various soil microorganisms, including plant growth-promoting rhizobacteria (PGPR). This enzyme plays a crucial role in mitigating the inhibitory effects of stress-induced ethylene in plants.[1][2][3] Under abiotic or biotic stress conditions, plants synthesize ACC, the immediate precursor to the stress hormone ethylene.[1][2] Elevated ethylene levels can inhibit root elongation and overall plant growth. PGPR containing ACC deaminase can sequester and cleave plant-exuded ACC into α-ketobutyrate and ammonia, thereby reducing the amount of ACC available for ethylene synthesis and promoting plant growth and stress tolerance.[1][3][4] The quantitative analysis of ACC deaminase activity is therefore essential for screening and characterizing effective PGPR strains for applications in sustainable agriculture and for researchers developing biostimulants and biofertilizers.

Principle of the Assay

The most common quantitative method for determining ACC deaminase activity is a spectrophotometric assay that measures the amount of α-ketobutyrate produced when the enzyme cleaves ACC.[5][6][7] The α-ketobutyrate generated in the reaction is derivatized with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form a colored phenylhydrazone. Following the addition of a strong base (NaOH), this compound develops a distinct color that can be quantified by measuring its absorbance at 540 nm.[7][8] The enzyme activity is then calculated by comparing the absorbance to a standard curve of known α-ketobutyrate concentrations and is typically expressed as nanomoles or micromoles of α-ketobutyrate produced per milligram of protein per hour.[5][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of ACC deaminase action and the general workflow for its quantitative analysis.

cluster_plant Plant Cell cluster_bacterium Bacterium (PGPR) SAM S-adenosyl- methionine (SAM) ACC_Synthase ACC Synthase (Stress Induced) SAM->ACC_Synthase ACC ACC ACC_Synthase->ACC ACC_Oxidase ACC Oxidase ACC->ACC_Oxidase ACC_Uptake ACC (from plant) ACC->ACC_Uptake Exudation Ethylene Ethylene (Growth Inhibition) ACC_Oxidase->Ethylene ACC_Deaminase ACC Deaminase ACC_Uptake->ACC_Deaminase Metabolites α-ketobutyrate + Ammonia ACC_Deaminase->Metabolites

Caption: Role of bacterial ACC deaminase in lowering plant ethylene levels.

start Start: Bacterial Culture (e.g., in TSB medium) induce Induce Enzyme Synthesis (Transfer to minimal medium with ACC as sole N source) start->induce harvest Harvest Cells (Centrifugation) induce->harvest wash Wash Cell Pellet (e.g., with Tris-HCl buffer) harvest->wash lyse Permeabilize Cells (Add Toluene and Vortex) wash->lyse react Enzymatic Reaction (Add ACC substrate, incubate at 30°C) lyse->react stop Stop Reaction & Clarify (Add HCl, centrifuge) react->stop derivatize Derivatize α-ketobutyrate (Add DNPH reagent, incubate) stop->derivatize colorize Develop Color (Add NaOH) derivatize->colorize measure Measure Absorbance (Spectrophotometer at 540 nm) colorize->measure calculate Calculate Activity (Compare to α-ketobutyrate standard curve and protein content) measure->calculate end End: Report Results (μmol α-ketobutyrate/mg protein/h) calculate->end

Caption: Experimental workflow for the quantitative ACC deaminase assay.

Experimental Protocols

This section provides a detailed methodology for the quantitative colorimetric assay of ACC deaminase activity, adapted from protocols described by Penrose and Glick (2003) and Honma and Shimomura (1978).[5][7]

1. Preparation of α-Ketobutyrate Standard Curve

  • Principle: To accurately quantify the product of the enzymatic reaction, a standard curve must be generated using known concentrations of α-ketobutyrate.

  • Reagents:

    • α-ketobutyrate stock solution (e.g., 100 mM).

    • 0.1 M Tris-HCl (pH 8.5).

    • 0.56 M HCl.

    • 2,4-dinitrophenylhydrazine (DNPH) reagent (0.2% in 2 M HCl).

    • 2 M NaOH.

  • Procedure:

    • Prepare a series of dilutions from the α-ketobutyrate stock solution in 0.1 M Tris-HCl (pH 8.5) to obtain standards ranging from 0.1 to 1.0 µmol.

    • In separate tubes, add 1 mL of each standard dilution.

    • Add 800 µL of 0.56 M HCl to each tube.

    • Add 300 µL of DNPH reagent, vortex, and incubate at 30°C for 30 minutes.[8]

    • Add 2 mL of 2 M NaOH to each tube and vortex thoroughly to develop the color.

    • Measure the absorbance of each standard at 540 nm against a blank (containing all reagents except α-ketobutyrate).

    • Plot the absorbance values against the corresponding amount (µmol) of α-ketobutyrate to generate a standard curve.

2. Quantitative ACC Deaminase Assay

  • Principle: Bacterial cells are grown and induced to produce ACC deaminase. The cells are then permeabilized, and the enzymatic activity in the cell lysate is measured.

  • Materials and Reagents:

    • Bacterial isolate of interest.

    • Tryptic Soy Broth (TSB) or other suitable rich medium.

    • Dworkin-Foster (DF) minimal salts medium.

    • ACC solution (0.5 M).

    • 0.1 M Tris-HCl (pH 7.6 and pH 8.5).

    • Toluene.

    • Reagents for colorimetric reaction (0.56 M HCl, DNPH, 2 M NaOH).

    • Bradford reagent for protein quantification.

  • Procedure:

    • Bacterial Culture and Enzyme Induction:

      • Inoculate the bacterial strain in 5 mL of TSB medium and incubate at 28-30°C with shaking until the culture reaches the late-log phase.[9]

      • Harvest the cells by centrifugation (e.g., 8,000 rpm for 10 min).[6]

      • Wash the cell pellet twice with DF minimal salts medium to remove any residual nitrogen sources.[6]

      • Resuspend the cells in DF minimal medium supplemented with 3 mM ACC as the sole nitrogen source to induce enzyme synthesis.[5] Incubate with shaking for 24-48 hours.[6]

    • Preparation of Cell Extract:

      • Harvest the induced cells by centrifugation.

      • Wash the pellet with 0.1 M Tris-HCl (pH 7.6).[10]

      • Resuspend the pellet in 600 µL of 0.1 M Tris-HCl (pH 8.5).[10][11]

      • Add 30 µL of toluene to the cell suspension and vortex vigorously for 30 seconds to permeabilize the cell membranes.[8][10]

    • Enzymatic Reaction:

      • Add 200 µL of the toluenized cell suspension to a microcentrifuge tube.

      • Add 20 µL of 0.5 M ACC to start the reaction (the final concentration of ACC will be approximately 3 mM).[10]

      • As a negative control, prepare a separate tube with 200 µL of cell suspension and 20 µL of distilled water instead of ACC.[7]

      • Incubate the tubes at 30°C for 15-30 minutes.[6][8]

    • Colorimetric Measurement:

      • Stop the reaction by adding 1 mL of 0.56 M HCl and vortex.[6][8]

      • Centrifuge at 16,000 rpm for 5 minutes to pellet the cell debris.[6][8]

      • Transfer 1 mL of the supernatant to a new tube.

      • Add 800 µL of 0.56 M HCl and 300 µL of DNPH reagent.[8] Vortex and incubate at 30°C for 30 minutes.[7][8]

      • Add 2 mL of 2 M NaOH and vortex.[7]

      • Measure the absorbance at 540 nm.

    • Protein Quantification:

      • Determine the total protein concentration of the toluenized cell suspension using the Bradford method, with Bovine Serum Albumin (BSA) as the standard.[5]

    • Calculation of Activity:

      • Using the standard curve, determine the amount (µmol) of α-ketobutyrate produced in your sample.

      • Calculate the specific activity using the following formula:

        • Activity (µmol/mg/h) = (µmol of α-ketobutyrate) / (mg of protein × incubation time in hours)

Quantitative Data Summary

The activity of ACC deaminase can vary significantly between different bacterial species and strains and can be influenced by environmental conditions. The following tables summarize representative data from published research.

Table 1: ACC Deaminase Activity in Various Bacterial Strains

Bacterial StrainACC Deaminase ActivityReference
Herbaspirillum frisingense GSF30T9.28 µmol α-ketobutyrate mg⁻¹ protein h⁻¹[7]
Paraburkholderia silvatlantica NRB142102.52 µmol α-ketobutyrate mg⁻¹ protein h⁻¹[7]
Azospirillum melinis NRB22324.01 µmol α-ketobutyrate mg⁻¹ protein h⁻¹[7]
Klebsiella sp. ECI-10A539.1 nmol α-ketobutyrate/mg protein/h[12][13]
Pseudomonas sp. AF-4B~450 nmol α-ketobutyrate/mg protein/h[12][13]
Pseudomonas sp. Y1895 nmol α-ketobutyrate/mg protein/h[14]
Aneurinibacillus aneurinilyticus ACC02>1500 nmol α-ketobutyrate/mg protein/h[5]
Paenibacillus sp. ACC06>1500 nmol α-ketobutyrate/mg protein/h[5]

Table 2: Comparison of ACC Deaminase Activity in Wild-Type and Modified Strains

Bacterial StrainConditionACC Deaminase Activity (µmol α-ketobutyrate h⁻¹ mg⁻¹ protein)Reference
Bradyrhizobium sp. SUTN9-2Wild-Type (WT)3.88[15]
Bradyrhizobium sp. SUTN9-2Adaptive Strain (ACCDadap)5.58[15]
Bradyrhizobium sp. SUTN9-2Increased Gene Copy (pMG103::acdRS)34.72[15]

Table 3: ACC Deaminase Activity Under Stress vs. Non-Stress Conditions

Bacterial StrainConditionACC Deaminase Activity (µM α-ketobutyrate/mg protein/h)Reference
Pseudomonas sp. SorgP4Non-Stress3.71[16]
Pseudomonas sp. SorgP4Drought Stress (-0.30 MPa)1.42[16]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for ACC-d4 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of target analytes using deuterated internal standards, with a focus on "ACC-d4". This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust and reliable bioanalytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions and concepts for method development.

Q1: What are the initial steps for developing an LC-MS/MS method for a new compound (ACC) and its deuterated internal standard (ACC-d4)?

A1: The initial process involves two parallel workflows: optimizing the mass spectrometer settings and developing the liquid chromatography separation.[1][2] The first step is to determine the optimal mass spectrometry parameters by directly infusing a standard solution of the analyte and its deuterated internal standard into the mass spectrometer.[3] This allows for the determination of the precursor ion and the most abundant, stable product ions for Multiple Reaction Monitoring (MRM).[2] Concurrently, chromatographic conditions are developed to ensure the analyte is retained, separated from matrix interferences, and produces a good peak shape.[4]

Q2: How are the optimal Multiple Reaction Monitoring (MRM) transitions determined for ACC and ACC-d4?

A2: Optimal MRM transitions are found by infusing a dilute solution of the compound into the mass spectrometer.[3] First, a full scan in both positive and negative ionization modes is performed to identify the precursor ion, which is typically the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[5] Once the precursor ion is selected, a product ion scan is performed. This involves fragmenting the precursor ion in the collision cell and scanning for the resulting product ions.[2] The most intense and stable product ions are chosen for the MRM transitions.[6] The collision energy is then optimized for each transition to maximize the signal of the product ion.[2] For ACC-d4, the precursor ion will be 4 Daltons higher than ACC, and the product ions may or may not show a corresponding mass shift, depending on which part of the molecule contains the deuterium labels.

Q3: Why is a deuterated internal standard like ACC-d4 considered the gold standard for quantitative bioanalysis?

A3: Deuterated internal standards are considered the gold standard because their chemical and physical properties are nearly identical to the analyte of interest.[7][8] This ensures they behave similarly during sample extraction, chromatography, and ionization.[8] By co-eluting with the analyte, the deuterated standard experiences similar matrix effects (ion suppression or enhancement), allowing it to effectively normalize variations in sample preparation and instrument response.[7][8] This leads to significantly improved accuracy and precision in quantification.[7]

Q4: What are matrix effects, and how can they be minimized?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[7] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy.[4][7] Strategies to minimize matrix effects include:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[9]

  • Chromatographic Separation: Optimize the LC method to separate the analyte from matrix components.[4]

  • Use of a Stable Isotope-Labeled Internal Standard: An internal standard like ACC-d4 co-elutes and experiences the same matrix effects, allowing for reliable correction.[7][8]

Q5: What are the most critical parameters to optimize for the liquid chromatography (LC) separation?

A5: Key LC parameters for optimization include:

  • Column Chemistry: Selecting the right column (e.g., C18, C8) is crucial for retaining the analyte and achieving selectivity.[10]

  • Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile, methanol) and aqueous phase, including pH modifiers (e.g., formic acid, ammonium formate), dictates retention and peak shape.[9]

  • Gradient Elution: Optimizing the gradient slope and duration is essential for resolving the analyte from interferences and minimizing run time.[3]

  • Flow Rate: Adjusting the flow rate can impact separation efficiency and run time.

  • Column Temperature: Controlling the column temperature ensures consistent and reproducible retention times.

Section 2: Experimental Protocols and Data

This section provides detailed methodologies for key optimization experiments.

Protocol 1: Mass Spectrometer Parameter Optimization

Objective: To determine the optimal MRM transitions and compound-specific parameters for ACC and ACC-d4.

Methodology:

  • Prepare a 1 µg/mL stock solution of ACC and ACC-d4 in a 50:50 mixture of acetonitrile and water.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Acquire data in both positive and negative electrospray ionization (ESI) modes to determine which mode provides a better signal.

  • Perform a Q1 scan to identify the precursor ion for both ACC and ACC-d4.

  • Select the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.

  • For each precursor-product ion pair, optimize the collision energy (CE) by ramping the voltage and identifying the value that produces the maximum product ion intensity.[2]

  • Optimize other source-dependent parameters such as declustering potential (DP), ion spray voltage, and source temperature according to the instrument manufacturer's guidelines.[3][11]

Data Presentation:

Table 1: Optimized MS/MS Parameters for ACC and ACC-d4

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Collision Energy (eV) Declustering Potential (V)
ACC (Quantifier) 351.2 194.1 Positive 25 80
ACC (Qualifier) 351.2 166.1 Positive 32 80

| ACC-d4 (IS) | 355.2 | 198.1 | Positive | 25 | 85 |

Protocol 2: Liquid Chromatography Method Development

Objective: To develop a robust LC method that provides good peak shape and separation from matrix components.

Methodology:

  • Select a suitable analytical column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm), known for its versatility with small molecules.

  • Prepare mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Inject a sample of ACC and ACC-d4 and begin with a broad gradient to determine the approximate elution time.[3] A typical starting gradient could be 5% to 95% B over 5 minutes.

  • Refine the gradient around the elution time of the analyte to improve separation from any interfering peaks and to ensure a symmetric peak shape.

  • Adjust the flow rate and column temperature to optimize resolution and run time. A typical flow rate for a 2.1 mm ID column is 0.4-0.5 mL/min.

  • Equilibrate the column with the initial mobile phase conditions for at least 1-2 minutes before each injection to ensure reproducible retention times.

Data Presentation:

Table 2: Example Optimized LC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 95 5
0.5 0.4 95 5
3.0 0.4 20 80
3.5 0.4 5 95
4.5 0.4 5 95
4.6 0.4 95 5

| 6.0 | 0.4 | 95 | 5 |

Section 3: Troubleshooting Guides

This section addresses specific issues in a question-and-answer format.

Q: I am observing no signal or very low signal intensity. What are the potential causes? A: Low or no signal can stem from multiple sources. Systematically check the following:

  • Mass Spectrometer: Ensure the instrument has been recently tuned and calibrated. Check that the correct ionization mode and MRM transitions are being used.[11] Inspect the ion source for contamination.[9]

  • Liquid Chromatography: Verify mobile phase composition and flow. Ensure the sample is being injected correctly and that there are no blockages in the system.[11]

  • Sample Preparation: Confirm the concentration of your standards and samples. Ensure there were no errors during the extraction or dilution steps.

Q: My peaks are tailing, fronting, or splitting. How can I fix this? A: Poor peak shape is often related to chromatography or sample preparation issues:

  • Column Issues: The column may be contaminated or degraded. Try flushing the column or replacing it if necessary.[9][12]

  • Mobile Phase Mismatch: Ensure the sample solvent is not significantly stronger than the initial mobile phase, as this can cause distortion.[9]

  • pH Effects: For ionizable compounds, the mobile phase pH can significantly impact peak shape. Adjusting the pH with an appropriate modifier (e.g., formic acid) can help.

  • Secondary Interactions: Unwanted interactions between the analyte and the column's stationary phase can cause tailing. Using a highly inert column can mitigate this.[10]

Q: My retention times are inconsistent and shifting between injections. What should I check? A: Retention time shifts are typically caused by instability in the LC system:

  • Inadequate Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions between each run.

  • Pump Performance: Fluctuations in pump pressure or flow rate will cause retention times to shift. Check for leaks and ensure solvents are properly degassed.[9][12]

  • Mobile Phase Composition: If preparing mobile phases manually, ensure they are made consistently. Evaporation of the organic solvent component can also cause shifts.[13]

  • Column Temperature: Unstable column temperature can lead to drift. Use a column oven to maintain a consistent temperature.

Q: There is a chromatographic separation between ACC and ACC-d4. Is this a problem? A: A slight separation, known as an isotopic effect, can sometimes occur between an analyte and its deuterated internal standard.[7] If this separation is small and consistent, it may not be an issue. However, if the two peaks elute into regions with different levels of ion suppression, it can compromise quantification.[7][12] To fix this, you can try adjusting the LC gradient to be shallower, which may help the peaks co-elute more closely.[12]

Data Presentation:

Table 3: Troubleshooting Summary

Issue Potential Cause Recommended Solution
Low/No Signal Dirty ion source, incorrect MS settings, sample prep error Clean ion source, verify MS method parameters, reprepare standards.
Poor Peak Shape Column contamination, incompatible sample solvent Flush or replace column, match sample solvent to mobile phase.
Shifting Retention Time Inadequate column equilibration, pump issues Increase equilibration time, check LC pump for leaks and pressure fluctuations.
High Background Noise Contaminated mobile phase or LC system, matrix effects Use high-purity solvents, flush the system, improve sample cleanup.[9]

| Analyte/IS Separation | Isotopic effect | Adjust (slight) the LC gradient to encourage co-elution.[12] |

Section 4: Visual Workflows and Diagrams

Diagram 1: General Workflow for LC-MS/MS Method Optimization

LC_MS_MS_Method_Optimization_Workflow A Prepare Analyte (ACC) & Internal Standard (ACC-d4) Solutions B Direct Infusion into MS A->B C Optimize MS Parameters (Precursor, Product Ions, CE, DP) B->C D Select Quantifier & Qualifier MRM Transitions C->D F Inject on LC-MS/MS System D->F E Develop LC Method (Column, Mobile Phase, Gradient) E->F G Assess Peak Shape, Retention, & Sensitivity F->G H Refine LC Gradient & MS Parameters G->H Needs Improvement I Evaluate Matrix Effects & Perform Method Validation G->I Acceptable H->F

Caption: A flowchart illustrating the systematic process for developing a robust LC-MS/MS method.

Diagram 2: Troubleshooting Decision Tree for Low Signal Intensity

Troubleshooting_Low_Signal Start Problem: Low or No Signal Check_Tune Is MS Tune/Calibration OK? Start->Check_Tune Check_Sample Is Sample & Standard Concentration Correct? Check_Tune->Check_Sample Yes Sol_Tune Solution: Retune & Calibrate Mass Spec Check_Tune->Sol_Tune No Check_LC Is LC System Pressurized and Flowing Correctly? Check_Sample->Check_LC Yes Sol_Sample Solution: Prepare Fresh Standards/Samples Check_Sample->Sol_Sample No Check_Source Is Ion Source Clean? Check_LC->Check_Source Yes Sol_LC Solution: Check for Leaks, Purge Pump, Check Mobile Phase Check_LC->Sol_LC No Sol_Source Solution: Clean Ion Source & Capillary Check_Source->Sol_Source No End Further Investigation Needed Check_Source->End Yes

References

Technical Support Center: Optimizing ACC-d4 Internal Standard Recovery from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of ACC-d4 internal standard from complex plant extracts. Accurate quantification of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, is crucial for understanding various physiological processes. The use of a deuterated internal standard (IS) like ACC-d4 is essential for correcting for matrix effects and losses during sample preparation. This guide offers practical solutions to common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of ACC-d4 from plant extracts?

Low recovery of ACC-d4 can be attributed to several factors throughout the experimental process. These include:

  • Suboptimal Extraction: Inefficient extraction of ACC-d4 from the plant tissue due to the choice of solvent, pH, or extraction method.

  • Matrix Effects: Co-extracted compounds from the plant matrix can interfere with the ionization of ACC-d4 in the mass spectrometer, leading to ion suppression or enhancement. This is a significant issue in complex matrices like plant tissues.

  • Degradation of the Internal Standard: ACC-d4 may degrade during sample preparation, particularly under harsh pH or high-temperature conditions.

  • Incomplete Phase Separation: In liquid-liquid extraction (LLE), incomplete separation of the aqueous and organic phases can lead to loss of the analyte.

  • Improper Solid-Phase Extraction (SPE) Protocol: Issues with the conditioning, loading, washing, or elution steps during SPE can result in poor recovery.

Q2: How do matrix effects specifically impact ACC-d4 recovery and quantification?

Matrix effects are a major challenge in the LC-MS analysis of plant hormones. Co-eluting endogenous compounds from the plant extract can compete with ACC-d4 for ionization in the mass spectrometer's source, leading to either a decreased (ion suppression) or increased (ion enhancement) signal. Even with a deuterated internal standard, differential matrix effects can occur, where the analyte and the internal standard are affected differently, leading to inaccurate quantification. It is crucial to evaluate and minimize matrix effects, often through improved sample cleanup or the use of matrix-matched calibration curves.

Q3: What is the ideal pH for extracting ACC from plant tissues?

The optimal pH for extraction can depend on the specific plant matrix and the overall extraction method. Generally, a slightly acidic environment is preferred to ensure that ACC, an amino acid, is in a stable and soluble form. For instance, using an extraction solvent containing a small percentage of formic acid or acetic acid can improve recovery. For many phenolics and other plant compounds, a pH range of 4-6 has been shown to be effective for extraction. However, it is recommended to empirically determine the optimal pH for your specific plant tissue.

Q4: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my plant samples?

Both LLE and SPE are effective methods for purifying ACC from plant extracts. The choice depends on the complexity of your sample matrix, the required level of cleanup, and throughput needs.

  • LLE is a classic technique that is relatively simple and cost-effective. It is particularly useful for removing non-polar interferences.

  • SPE can offer higher selectivity and more efficient cleanup, especially for complex matrices. It is also more amenable to automation for high-throughput analysis. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties can be particularly effective for isolating amino acids like ACC.

Troubleshooting Guides

Guide 1: Low or Inconsistent ACC-d4 Recovery

This guide provides a systematic approach to diagnosing and resolving issues with low or variable recovery of the ACC-d4 internal standard.

Problem: The peak area of ACC-d4 is significantly lower than expected or varies widely between replicate samples.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Cell Lysis & Extraction Ensure thorough homogenization of the plant tissue (e.g., using liquid nitrogen and a grinder). Optimize the extraction solvent; consider methanol, ethanol, or ethyl acetate with a small percentage of acid. Increase the solvent-to-sample ratio or perform multiple extraction cycles.Improved release of ACC-d4 from the plant cells into the extraction solvent.
Suboptimal Extraction pH Test a range of pH values for your extraction buffer (e.g., from 4.0 to 7.0) to find the optimal condition for your specific plant matrix.Identification of a pH that maximizes ACC-d4 solubility and stability.
Analyte Degradation Keep samples on ice or at 4°C throughout the extraction process. Avoid prolonged exposure to strong acids or bases and high temperatures.Minimized degradation of ACC-d4, leading to higher and more consistent recovery.
Losses During Solvent Evaporation If a solvent evaporation step is used, ensure it is not too aggressive (e.g., moderate temperature and gentle nitrogen stream). Reconstitute the dried extract in a solvent that fully dissolves ACC-d4.Complete transfer of the analyte from the extraction solvent to the final analysis solvent.
SPE Method Issues Re-evaluate your SPE protocol. Ensure proper conditioning of the cartridge. Optimize the loading flow rate to allow for sufficient interaction. Test different wash solvents to remove interferences without eluting the analyte. Use a strong enough elution solvent to fully recover ACC-d4.A refined SPE method that effectively retains and elutes the internal standard.
Guide 2: Addressing Significant Matrix Effects

This guide outlines strategies to identify and mitigate the impact of matrix effects on ACC-d4 quantification.

Problem: Inconsistent analytical results, poor reproducibility, and a significant difference in the ACC-d4 response between neat standards and matrix-spiked samples.

Mitigation Strategy Description Advantages
Improve Sample Cleanup Employ a more rigorous cleanup method. This could involve using a different SPE sorbent (e.g., a mixed-mode cation exchange resin) or adding a liquid-liquid extraction step prior to SPE.Reduces the concentration of co-eluting matrix components, thereby minimizing ion suppression or enhancement.
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for matrix effects as the standards and samples will experience similar ionization suppression or enhancement.Provides more accurate quantification by accounting for the specific matrix effects of the sample type.
Standard Addition Add known amounts of a standard solution to several aliquots of the sample. By plotting the instrument response against the concentration of the added standard, the endogenous concentration can be determined from the x-intercept.Can be very accurate as it corrects for matrix effects in each individual sample. However, it is more labor-intensive.
Dilution of the Extract Diluting the final extract with the mobile phase can reduce the concentration of interfering matrix components.A simple and quick method to lessen matrix effects, but may compromise the limit of detection if the analyte concentration is low.

Quantitative Data Summary

The recovery of ACC-d4 can vary significantly depending on the plant matrix and the extraction method employed. The following table summarizes representative recovery data from the literature. It is crucial to validate the chosen method for your specific plant material.

Plant Matrix Extraction Method Internal Standard Reported Recovery (%) Reference
Various Fresh FruitsLiquid-Liquid Micro-Extraction (LLME) with Ethyl Acetate[²H₄]ACC95.82[1]
General Plant TissuesTargeted Metabolomics AssayIsotope-labeled standards80 - 120[2]
Fruits and VegetablesSolid-Phase Extraction (SPE)Not specified for ACC74.69 - 92.40 (for various phytohormones)[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Micro-Extraction (LLME) for ACC

This protocol is adapted from a method demonstrated to have high recovery for ACC in fruit tissues.[1]

  • Sample Homogenization: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: To the powdered sample, add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol with 1% acetic acid). Add a known amount of ACC-d4 internal standard.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Liquid-Liquid Micro-Extraction: Add 500 µL of ethyl acetate to the supernatant. Vortex for 2 minutes and then centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • Aqueous Phase Collection: Carefully collect the lower aqueous phase containing ACC and ACC-d4.

  • Analysis: The collected aqueous phase can be directly analyzed by LC-MS/MS or subjected to further cleanup if necessary.

Protocol 2: General Solid-Phase Extraction (SPE) for Phytohormones including ACC

This protocol provides a general workflow for SPE cleanup of plant extracts. Optimization of solvents and volumes is recommended for specific applications.

  • Sample Extraction: Follow steps 1-4 of the LLME protocol to obtain the initial plant extract.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 1% formic acid in water).

  • Sample Loading: Load the plant extract onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 drop per second).

  • Washing: Wash the cartridge with 1 mL of a weak wash solvent (e.g., 1% formic acid in water) to remove polar interferences.

  • Elution: Elute the retained analytes, including ACC and ACC-d4, with 1 mL of a strong elution solvent (e.g., 5% ammonium hydroxide in 60% methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction homogenization Plant Tissue Homogenization add_is Spike with ACC-d4 homogenization->add_is extraction Solvent Extraction add_is->extraction centrifugation Centrifugation extraction->centrifugation add_organic Add Immiscible Organic Solvent centrifugation->add_organic LLE Path conditioning Condition SPE Cartridge centrifugation->conditioning SPE Path phase_separation Phase Separation add_organic->phase_separation collect_aqueous Collect Aqueous Phase phase_separation->collect_aqueous analysis LC-MS/MS Analysis collect_aqueous->analysis loading Load Sample conditioning->loading washing Wash Interferences loading->washing elution Elute ACC-d4 washing->elution elution->analysis

Caption: General experimental workflows for ACC-d4 recovery from plant extracts.

acc_signaling_pathway SAM S-adenosyl methionine ACS ACC Synthase SAM->ACS ACC ACC ACS->ACC ACO ACC Oxidase ACC->ACO Ethylene Ethylene ACO->Ethylene Signaling Ethylene Signaling Pathway Ethylene->Signaling Response Physiological Responses Signaling->Response

Caption: Simplified ACC biosynthesis and ethylene signaling pathway in plants.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for 1-Aminocyclopropane-1-Carboxylic Acid (ACC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to the analysis of 1-aminocyclopropane-1-carboxylic acid (ACC). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shapes in their HPLC and LC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for ACC?

Poor peak shape for ACC, a polar and zwitterionic compound, can arise from several factors. The most common issues include:

  • Inappropriate Mobile Phase pH: Since ACC has a pKa of approximately 2.73, the mobile phase pH is critical.[1] If the pH is close to the pKa, both the ionized and unionized forms of ACC can exist, leading to peak broadening or splitting.[2][3][4]

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based C18 columns can interact with the amine group of ACC, causing peak tailing. This is particularly prevalent at mid-range pH values.[5][6]

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column and lead to peak fronting or tailing.[7][8]

  • Inadequate Retention in Reversed-Phase Chromatography: Due to its high polarity, ACC often exhibits poor retention on traditional C18 columns, eluting near the void volume where peak shape can be poor and susceptible to matrix interferences.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks like ACC.[9]

Q2: How does mobile phase pH affect the peak shape of ACC?

The pH of the mobile phase directly influences the ionization state of ACC and, consequently, its retention and peak shape.[2][3][4]

  • At a pH well below the pKa (e.g., pH < 2): ACC will be predominantly in its protonated, cationic form. This can lead to strong interactions with residual silanols on the stationary phase, potentially causing peak tailing.

  • At a pH near the pKa (around 2.7): A mixture of the cationic and zwitterionic forms will exist, which can result in broadened or split peaks due to the presence of multiple species with different chromatographic behaviors.[2]

  • At a pH above the pKa (e.g., pH > 3.5): ACC will be primarily in its zwitterionic or anionic form, which can improve peak shape by minimizing interactions with silanols. However, retention on reversed-phase columns may be very low.

To achieve a good peak shape, it is generally recommended to use a mobile phase pH that is at least 1-2 pH units away from the pKa of the analyte.[2]

Q3: What is peak tailing and how can I prevent it for ACC analysis?

Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half. For ACC, this is often caused by secondary interactions between the basic amine group of ACC and acidic residual silanol groups on the silica-based stationary phase.[5][6]

Strategies to prevent peak tailing for ACC include:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to ~2.5) can protonate the silanol groups, reducing their interaction with the protonated ACC.[6]

  • Use of End-Capped Columns: Employing a high-quality, end-capped C18 column minimizes the number of free silanol groups available for secondary interactions.[10]

  • Increasing Buffer Concentration: A higher buffer concentration (e.g., >20 mM) in the mobile phase can help to mask the residual silanol sites and improve peak symmetry.[5][6]

  • Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that can provide better retention and peak shape for polar compounds like ACC.[11][12]

Q4: My ACC peak is showing fronting. What could be the cause and how do I fix it?

Peak fronting, where the front half of the peak is broader than the back half, is often a result of column overload.[7] This can occur if the sample concentration is too high or the injection volume is too large. The excess molecules saturate the stationary phase at the column inlet and travel down the column more quickly, leading to a distorted peak.[7]

To resolve peak fronting for ACC:

  • Reduce Sample Concentration: Dilute the sample to a lower concentration.

  • Decrease Injection Volume: Inject a smaller volume of the sample onto the column.

  • Use a Higher Capacity Column: Consider a column with a larger internal diameter or a thicker stationary phase to handle higher sample loads.

Q5: I am observing split peaks for ACC. What are the possible reasons?

Split peaks can be caused by several factors:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the sample to band improperly on the column, leading to a split peak. Whenever possible, dissolve the sample in the initial mobile phase.[9]

  • Column Void or Contamination: A void at the head of the column or a partially blocked frit can disrupt the sample flow path and cause peak splitting.[7]

  • Co-elution with an Interfering Compound: The shoulder of a closely eluting impurity can appear as a split peak.

  • Mobile Phase pH near pKa: As mentioned earlier, operating near the pKa of ACC can lead to the presence of multiple ionic forms, which may separate slightly and appear as a split or distorted peak.[2]

Troubleshooting Guide for Poor ACC Peak Shape

This section provides a systematic approach to diagnosing and resolving poor peak shapes for ACC.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting poor ACC peak shape.

Troubleshooting_ACC_Peak_Shape start Poor ACC Peak Shape (Tailing, Fronting, or Split) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks hardware_issue Suspect Hardware Issue: - Column void/damage - Blocked frit - System leak check_all_peaks->hardware_issue Yes check_peak_shape What is the peak shape issue? check_all_peaks->check_peak_shape No all_peaks_yes Yes fix_hardware Action: - Reverse flush column (if permissible) - Replace column or frit - Check for leaks and repair hardware_issue->fix_hardware end Good Peak Shape Achieved fix_hardware->end all_peaks_no No tailing_causes Suspect: - Secondary silanol interactions - Inappropriate mobile phase pH check_peak_shape->tailing_causes Tailing fronting_causes Suspect: - Column overload check_peak_shape->fronting_causes Fronting split_causes Suspect: - Sample solvent mismatch - Mobile phase pH near pKa - Co-elution check_peak_shape->split_causes Split/Shoulder tailing Tailing fix_tailing Action: - Lower mobile phase pH (e.g., to 2.5) - Use end-capped column - Increase buffer concentration - Consider HILIC tailing_causes->fix_tailing fix_tailing->end fronting Fronting fix_fronting Action: - Reduce sample concentration - Decrease injection volume fronting_causes->fix_fronting fix_fronting->end split Split fix_split Action: - Dissolve sample in mobile phase - Adjust pH away from pKa (2.73) - Modify gradient to improve resolution split_causes->fix_split fix_split->end

Troubleshooting workflow for poor ACC peak shape.

Quantitative Data Summary

The following table summarizes the expected impact of key chromatographic parameters on ACC peak shape. The values for Asymmetry Factor and Theoretical Plates are illustrative and represent typical trends observed during method development.

Parameter VariationCondition 1Asymmetry Factor (Tf)Theoretical Plates (N)Expected Peak ShapeCondition 2Asymmetry Factor (Tf)Theoretical Plates (N)Expected Peak Shape
Mobile Phase pH pH 2.7 (near pKa)> 1.5LowTailing/SplitpH 3.51.0 - 1.2HighSymmetrical
Buffer Concentration 5 mM> 1.3ModerateTailing25 mM1.0 - 1.2HighSymmetrical
Organic Modifier % Low (Poor Retention)VariableLowBroad/DistortedOptimized %1.0 - 1.2HighSymmetrical
Sample Concentration High (Overload)< 0.9 or > 1.5LowFronting/TailingLow1.0 - 1.2HighSymmetrical

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC with pH Control for ACC Analysis

This protocol focuses on achieving a good peak shape for underivatized ACC using a standard C18 column.

1. Sample Preparation:

  • Extract ACC from the sample matrix (e.g., plant tissue) using a suitable extraction solvent (e.g., 80% methanol).
  • Centrifuge the extract to remove particulate matter.
  • Filter the supernatant through a 0.22 µm syringe filter.
  • If possible, dilute the final sample in the initial mobile phase.

2. HPLC Conditions:

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
  • Mobile Phase A: 25 mM phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
  • Mobile Phase B: Acetonitrile or Methanol.
  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 2-5%) to maximize retention of ACC. A shallow gradient may be employed to elute ACC.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5-10 µL.
  • Detection: UV at a low wavelength (e.g., 200-210 nm) or Mass Spectrometry.

3. Rationale for Parameters:

  • The mobile phase pH of 3.5 is sufficiently above the pKa of ACC (2.73) to ensure it is primarily in a single ionic form, promoting a symmetrical peak.
  • The 25 mM buffer concentration helps to maintain a stable pH and mask residual silanol interactions.
  • A high-purity, end-capped column is crucial to minimize secondary interactions that cause peak tailing.

Protocol 2: HILIC for Improved Retention and Peak Shape of ACC

This protocol is an alternative for improved retention of the highly polar ACC molecule.

1. Sample Preparation:

  • Follow the same extraction and filtration steps as in Protocol 1.
  • Crucially, the final sample should be dissolved in a solvent with a high organic content (e.g., 80% acetonitrile) to be compatible with the HILIC mobile phase.

2. HPLC Conditions:

  • Column: HILIC column (e.g., amide, silica, or zwitterionic phase; 150 mm x 4.6 mm, 3.5 µm).
  • Mobile Phase A: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
  • Mobile Phase B: Water with the same concentration of acid and a buffer (e.g., 10 mM ammonium formate).
  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C.
  • Injection Volume: 2-5 µL.
  • Detection: Mass Spectrometry is typically required due to the non-UV absorbing nature of the mobile phase additives.

3. Rationale for Parameters:

  • HILIC stationary phases provide better retention for polar analytes like ACC, moving the peak away from the void volume and improving its shape.[11][12]
  • The high organic content of the initial mobile phase is necessary for the HILIC retention mechanism.
  • The use of a buffer is still important to control the ionic state of ACC and ensure reproducible retention.

By following these guidelines and protocols, you can effectively troubleshoot and optimize your chromatographic method to achieve symmetrical and reproducible peaks for ACC analysis.

References

Potential for deuterium exchange in 1-Aminocyclopropane-1-carboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 1-Aminocyclopropane-1-carboxylic acid-d4 (ACC-d4) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ACC-d4) and what are its primary applications?

A1: this compound (ACC-d4) is a deuterated form of 1-Aminocyclopropane-1-carboxylic acid (ACC), an important precursor to the plant hormone ethylene.[1][2] The deuterium atoms are synthetically incorporated into the cyclopropane ring at the 2,2,3,3 positions.[3][4] Its primary applications in research are as an internal standard for accurate quantification of endogenous ACC in biological samples using mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic studies.[5][6]

Q2: At which positions on the ACC-d4 molecule are the deuterium atoms located, and are they stable?

A2: The deuterium atoms in commercially available ACC-d4 are located at the 2,2,3,3-positions on the cyclopropane ring.[3][4] These C-D bonds are highly stable and not susceptible to exchange under typical experimental conditions such as those used for sample extraction, chromatography, and mass spectrometry.[4] However, the protons on the amine (-NH2) and carboxylic acid (-COOH) functional groups are labile and can readily exchange with hydrogen atoms from protic solvents.[7][8]

Q3: What are the recommended storage and handling conditions for ACC-d4?

A3: To maintain its isotopic and chemical purity, ACC-d4 should be stored under cool and dry conditions, protected from light and moisture. For long-term storage, temperatures of -20°C to -80°C are recommended.[6] It is crucial to handle the compound in a dry atmosphere (e.g., under nitrogen or argon gas) and use dry solvents and glassware to prevent the introduction of moisture, which can lead to deuterium exchange at the labile amine and carboxylic acid positions.[7] Before use, allow the container to warm to room temperature to prevent condensation.

Q4: Can I use protic solvents like methanol or water with ACC-d4?

A4: Yes, protic solvents can be used. However, it is important to be aware that the hydrogens on the amine and carboxylic acid groups of ACC-d4 will exchange with hydrogens from the solvent. This is a normal and expected process and does not affect the deuterium atoms on the stable cyclopropane ring.[7][9] When preparing samples for NMR in a deuterated solvent, this exchange can be useful for identifying the -NH2 and -COOH proton signals.[7] For mass spectrometry, this exchange is generally not a concern as the molecular ion of interest is typically the protonated molecule [M+H]+, and the stable deuterons on the ring provide the mass shift for use as an internal standard.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Mass Peaks in MS Analysis (e.g., M+1, M+2, M+3 instead of expected M+4) 1. Incomplete Deuteration: The starting material may have had incomplete deuterium incorporation during synthesis. 2. Back-Exchange (Unlikely for C-D bonds): While highly unlikely for the C-D bonds on the cyclopropane ring, extreme pH or temperature conditions could theoretically promote some exchange.1. Verify Isotopic Purity: Check the certificate of analysis from the supplier for the specified isotopic purity. If in doubt, analyze the neat standard by high-resolution mass spectrometry to confirm its mass. 2. Control Experimental Conditions: Ensure that sample preparation and analysis are conducted under neutral or near-neutral pH conditions and avoid excessive temperatures.
Loss of Deuterium Signal in NMR H-D Exchange at Labile Positions: The protons on the amine (-NH2) and carboxylic acid (-COOH) groups are exchangeable. In a protic deuterated solvent (e.g., D2O, MeOD), these protons will exchange with deuterium, causing their signals to diminish or disappear from the 1H NMR spectrum.[7][9]This is an expected phenomenon and can be used to confirm the identity of these exchangeable protons. The signals from the cyclopropane ring protons (or lack thereof, depending on the deuteration pattern) should remain unaffected.
Poor Chromatographic Peak Shape or Retention Time 1. High Polarity of ACC: ACC is a very polar molecule and may exhibit poor retention on standard reverse-phase columns (e.g., C18).[10] 2. Interaction with Metal Surfaces: The carboxylic acid and amine groups can interact with active sites on the column or in the LC system.1. Derivatization: Derivatize ACC-d4 (and the analyte) with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag) or pentafluorobenzyl bromide to increase hydrophobicity and improve retention.[5][10] 2. Use of Appropriate Column: Employ a polar-modified column (e.g., polar C18) or use hydrophilic interaction liquid chromatography (HILIC).[10] 3. Mobile Phase Additives: Use an ion-pairing agent like nonafluoropentanoic acid or a small amount of a weak acid like formic acid in the mobile phase to improve peak shape.[11]
Inaccurate Quantification 1. Interference from Endogenous Compounds: Other amino acids, such as glutamic acid and threonine, can sometimes interfere with the ACC signal in MS/MS if not chromatographically resolved.[11] 2. Incorrect Internal Standard Concentration: Errors in the preparation of the internal standard stock or working solutions.1. Optimize Chromatography: Ensure sufficient chromatographic separation of ACC from potentially interfering compounds.[11] 2. Careful Pipetting and Dilution: Use calibrated pipettes and follow a precise dilution scheme for the preparation of the internal standard solutions.

Data Presentation

Summary of ACC-d4 Stability and Handling Recommendations
Condition Recommendation Rationale
Storage (Solid) Store at -20°C to -80°C, protected from light and moisture.[6]To prevent degradation and maintain long-term chemical and isotopic stability.
Handling Handle in a dry atmosphere (e.g., glove box or under inert gas). Allow to warm to room temperature before opening.To minimize exposure to atmospheric moisture, which can cause H-D exchange at labile positions.[7]
Solvents Anhydrous solvents are preferred for stock solutions. If using protic solvents (e.g., water, methanol), be aware of exchange at -NH2 and -COOH groups.To prevent unintended H-D exchange. Exchange at labile sites is expected in protic solvents but does not affect the stable ring deuteration.[7][8]
pH Maintain near-neutral pH (6-8) during sample preparation and analysis.Extreme acidic or basic conditions can potentially catalyze back-exchange, although this is unlikely for the stable C-D bonds on the cyclopropane ring.
Temperature Avoid prolonged exposure to high temperatures.High temperatures can increase the rate of potential degradation or exchange reactions.

Experimental Protocols

Protocol: Quantification of ACC in Plant Tissue using ACC-d4 and LC-MS/MS with Derivatization

This protocol is a representative method based on published literature and may require optimization for specific matrices and instrumentation.[5][10]

1. Preparation of Internal Standard (IS) Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of ACC-d4 in methanol. b. From the stock solution, prepare a working solution of 1 µg/mL in 10% acetonitrile.

2. Sample Extraction: a. Homogenize 10-50 mg of plant tissue in a suitable extraction buffer (e.g., 80% methanol). b. Add a known amount of the ACC-d4 working solution to the sample. c. Centrifuge to pellet debris and collect the supernatant.

3. Derivatization (using AccQ-Tag Ultra Derivatization Kit as an example): [10] a. Evaporate the supernatant to dryness under a stream of nitrogen. b. Reconstitute the residue in the borate buffer provided in the kit. c. Add the AccQ-Tag Ultra reagent, vortex, and heat according to the manufacturer's instructions (e.g., 10 minutes at 55°C).

4. LC-MS/MS Analysis: a. LC Column: A column suitable for polar compounds, such as a Kinetex Polar C18 (150 x 2.1 mm, 2.6 µm).[10] b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Develop a suitable gradient to separate the derivatized ACC from matrix components. e. MS/MS Parameters (example for derivatized ACC): [10]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions:
  • ACC-d4 (IS): Precursor ion (Q1) m/z for [M+H]+ of derivatized ACC-d4 → Product ion (Q3) m/z 171.0.
  • ACC (Analyte): Precursor ion (Q1) m/z for [M+H]+ of derivatized ACC → Product ion (Q3) m/z 171.0. (Note: The exact precursor m/z will depend on the derivatizing agent. The product ion m/z 171.0 corresponds to the amino-quinoline moiety from the AccQ-Tag reagent.)[10]

5. Quantification: a. Generate a calibration curve using known concentrations of ACC standard with a fixed concentration of ACC-d4 IS. b. Calculate the peak area ratio of the analyte to the internal standard for all samples and standards. c. Determine the concentration of ACC in the samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plant_Tissue Plant Tissue (10-50 mg) Homogenization Homogenize in Extraction Buffer Plant_Tissue->Homogenization Add_IS Spike with ACC-d4 IS Homogenization->Add_IS Centrifuge Centrifuge & Collect Supernatant Add_IS->Centrifuge Dry_Down Evaporate to Dryness Centrifuge->Dry_Down Derivatization Derivatize with AccQ-Tag Dry_Down->Derivatization LC_MSMS LC-MS/MS Analysis (MRM Mode) Derivatization->LC_MSMS Quantification Data Processing & Quantification LC_MSMS->Quantification

Caption: Workflow for ACC quantification using ACC-d4.

Troubleshooting_Deuterium_Exchange q1 Observe unexpected mass peaks in MS? a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are labile H's on -NH2/-COOH exchanging? a1_yes->q2 a2_yes Yes (Expected in protic solvents) q2->a2_yes a2_no No q2->a2_no q3 Are stable C-D bonds on ring exchanging? a2_no->q3 a3_yes Yes (Highly Unlikely) q3->a3_yes a3_no No (Expected) q3->a3_no solution Check isotopic purity of standard. Verify neutral pH and moderate temp. a3_yes->solution

Caption: Troubleshooting deuterium exchange in ACC-d4.

References

Technical Support Center: Minimizing Ion Suppression in ACC Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression in Automated Cartridge-Based Chromatography (ACC) analysis by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the effects of ion suppression in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS?

A1: Ion suppression is a phenomenon observed in ESI-MS where the ionization efficiency of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1] This results in a decreased signal intensity for the analyte of interest, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] It is a form of matrix effect that can lead to unreliable quantitative results.[3]

Q2: What are the common causes of ion suppression?

A2: Ion suppression in ESI-MS can be caused by a variety of factors, broadly categorized as follows:

  • Endogenous Matrix Components: These are substances originating from the biological sample itself, such as salts, proteins, lipids (especially phospholipids), and other small molecules.[2]

  • Exogenous Substances: These are contaminants introduced during sample collection, storage, or preparation. Examples include anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives.[2]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression by saturating the ESI droplet surface.[1]

  • Mobile Phase Additives: While often necessary for chromatographic separation, some additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression.[4][5] In contrast, formic acid is generally considered a better alternative for ESI-MS.[4]

  • Co-eluting Metabolites: Metabolites of the target analyte that have similar chemical properties and retention times can also compete for ionization.

Q3: How can I determine if my analysis is affected by ion suppression?

A3: There are two primary experimental methods to assess ion suppression:

  • Post-Column Infusion (PCI): This is a qualitative technique used to identify the regions in a chromatogram where ion suppression occurs. A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of the analyte indicates the retention time of interfering components.[4][6]

  • Post-Extraction Spike Analysis: This quantitative method determines the extent of ion suppression. The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution (e.g., mobile phase). A lower response in the matrix indicates ion suppression.[4]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving ion suppression issues.

Guide 1: Identifying the Source of Ion Suppression

If you suspect ion suppression is affecting your results, follow this workflow to diagnose the problem.

start Suspected Ion Suppression pci Perform Post-Column Infusion (PCI) Experiment start->pci pci_result Suppression Zone Identified? pci->pci_result quantify Perform Post-Extraction Spike to Quantify Matrix Effect pci_result->quantify Yes no_suppression Ion Suppression is Not the Primary Issue. Consider other factors (e.g., instrument sensitivity). pci_result->no_suppression No quantify_result Significant Suppression (>20%)? quantify->quantify_result troubleshoot Proceed to Troubleshooting Strategies quantify_result->troubleshoot Yes quantify_result->no_suppression No

Caption: Troubleshooting workflow to identify ion suppression.

Guide 2: Strategies to Minimize Ion Suppression

Once ion suppression is confirmed, the following strategies can be employed to mitigate its effects. The choice of strategy will depend on the nature of the analyte and the sample matrix.

start Confirmed Ion Suppression sample_prep Optimize Sample Preparation start->sample_prep chromatography Optimize Chromatographic Conditions start->chromatography ms_params Adjust MS Parameters start->ms_params ppt Protein Precipitation (PPT) sample_prep->ppt Quick, less effective lle Liquid-Liquid Extraction (LLE) sample_prep->lle More effective spe Solid-Phase Extraction (SPE) sample_prep->spe Most effective for cleanup mobile_phase Modify Mobile Phase chromatography->mobile_phase gradient Adjust Gradient Profile chromatography->gradient column Change Column Chemistry chromatography->column ionization_mode Switch Ionization Mode (e.g., (+) to (-)) ms_params->ionization_mode source_type Consider APCI if available ms_params->source_type

Caption: Strategies to minimize ion suppression.

Quantitative Data on Minimization Strategies

The effectiveness of different sample preparation techniques in reducing matrix effects, a primary cause of ion suppression, can be compared quantitatively.

Sample Preparation TechniqueKey AdvantagesTypical Analyte RecoveryEffectiveness in Removing Phospholipids
Protein Precipitation (PPT) Simple, fast, and inexpensive.[7]Good to moderate.[8]Low.[8]
Liquid-Liquid Extraction (LLE) Good for removing non-polar interferences.[7]Good.[9]Moderate to high.[9]
Solid-Phase Extraction (SPE) Highly selective, provides excellent sample cleanup.[1][7]Very good.[10]High.[8]
HybridSPE Specifically designed to remove phospholipids and proteins.[8]Very good.[8]Very high.[8]

Note: The values presented are typical and can vary depending on the analyte, matrix, and specific protocol used.

Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) for Identifying Ion Suppression Zones

This protocol outlines the steps to identify regions of ion suppression in your chromatogram.

Materials:

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of the analyte of interest

  • Blank matrix extract

Procedure:

  • Prepare the Infusion Solution: Prepare a solution of your analyte in the mobile phase at a concentration that gives a stable and moderate signal on the mass spectrometer.

  • Set up the Infusion System: Connect the syringe pump to a tee-piece. The other two ends of the tee will be connected to the outlet of the ACC column and the inlet of the ESI-MS source.

  • Equilibrate the System: Start the LC flow with the mobile phase and begin infusing the analyte solution at a low, constant flow rate (e.g., 10-20 µL/min).

  • Establish a Stable Baseline: Monitor the analyte signal in the mass spectrometer until a stable baseline is achieved.

  • Inject Blank Matrix: Inject a blank matrix sample that has been prepared using your standard extraction procedure.

  • Monitor the Signal: Record the analyte signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.[6]

  • Analyze the Data: Compare the retention time of the suppression zone with the retention time of your analyte in a standard injection to determine if they co-elute.

Protocol 2: General Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for using a reversed-phase SPE cartridge to clean up plasma samples and reduce matrix effects.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Plasma sample

  • Internal standard solution

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., 90% methanol in water)

Procedure:

  • Sample Pre-treatment: Thaw the plasma sample to room temperature. If necessary, centrifuge the sample to remove any particulates. Spike the sample with the internal standard.

  • Conditioning: Pass 1-2 mL of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 1-2 mL of water through the cartridge to prepare it for the aqueous sample.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.

  • Elution: Elute the analyte of interest with 1-2 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol describes a general LLE procedure for extracting analytes from plasma.

Materials:

  • Plasma sample

  • Internal standard solution

  • Extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To a clean tube, add the plasma sample and spike with the internal standard.

  • Addition of Extraction Solvent: Add a volume of the extraction solvent (typically 2-3 times the sample volume).

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 4000 rpm) for 5-10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or the protein interface.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

References

Technical Support Center: Purity Assessment of 1-Aminocyclopropane-1-carboxylic acid-d4 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of 1-Aminocyclopropane-1-carboxylic acid-d4 (ACC-d4) standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity aspects to consider for this compound standards?

A1: When assessing the purity of ACC-d4 standards, two main aspects are critical:

  • Chemical Purity: This refers to the percentage of the compound that is 1-Aminocyclopropane-1-carboxylic acid, regardless of its isotopic composition. Impurities could be starting materials, byproducts from the synthesis, or degradation products.

  • Isotopic Purity: This evaluates the degree of deuterium incorporation in the molecule. It is typically expressed as atom percent D, which indicates the percentage of deuterium at the labeled positions. High isotopic purity is crucial to minimize interference from the unlabeled analyte in isotope dilution mass spectrometry.[1]

Q2: Why is the position of the deuterium labels important in ACC-d4?

A2: The stability of the deuterium labels is highly dependent on their position within the molecule. For ACC-d4, the deuterium atoms are typically on the cyclopropane ring (positions 2,2,3,3). These positions are generally stable and not prone to back-exchange with hydrogen from solvents or the sample matrix under typical analytical conditions. Labels on heteroatoms (like -OH or -NH2) would be highly susceptible to exchange.

Q3: What is isotopic exchange and how can it affect my results?

A3: Isotopic exchange, or H/D exchange, is a process where a deuterium atom on the standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[2] This can lead to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.

Q4: How should I properly store and handle ACC-d4 standards to maintain their purity?

A4: To ensure the stability and purity of your ACC-d4 standards, proper storage and handling are essential. It is recommended to store the solid compound at -20°C or below in a desiccator to protect it from moisture. When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation. Solutions should be stored in tightly sealed vials at low temperatures (e.g., -20°C) and protected from light. For long-term storage of solutions, -80°C is preferable.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the purity assessment of ACC-d4 standards.

Problem 1: Low Isotopic Purity Detected by Mass Spectrometry

  • Possible Cause 1: Inherent low purity of the standard.

    • Solution: Always check the Certificate of Analysis (CoA) provided by the supplier for the specified isotopic purity.[4] If the observed purity is significantly lower than stated, contact the supplier.

  • Possible Cause 2: Isotopic exchange (H/D exchange).

    • Solution: Investigate the sample preparation and analytical conditions. High pH, elevated temperatures, and certain solvents can promote H/D exchange.[2][5] Consider using a lower pH mobile phase (around pH 2.6-4.5) and keeping samples cool.[2][6]

  • Possible Cause 3: Contribution from natural isotopes of the unlabeled analyte.

    • Solution: In high-resolution mass spectrometry, ensure the mass resolution is sufficient to distinguish between the deuterated standard and the naturally occurring heavy isotopes (e.g., ¹³C) of the unlabeled analyte.

Problem 2: Inconsistent Quantification Results

  • Possible Cause 1: Degradation of the standard.

    • Solution: Ensure proper storage conditions are maintained.[3] Prepare fresh working solutions from the stock for each experiment to minimize degradation.

  • Possible Cause 2: Inaccurate concentration of the standard solution.

    • Solution: Verify the accuracy of the balance used for weighing the standard and the calibration of pipettes used for dilutions.

  • Possible Cause 3: Matrix effects in LC-MS analysis.

    • Solution: The use of a stable isotope-labeled internal standard like ACC-d4 should compensate for matrix effects. However, if issues persist, further sample cleanup or optimization of chromatographic conditions may be necessary.

Data Presentation

The following tables provide quantitative data relevant to the purity assessment of this compound.

Table 1: Representative Isotopic Distribution of this compound

IsotopologueDesignationRepresentative Mass (m/z) [M+H]⁺Abundance (%)
1-Aminocyclopropane-1-carboxylic acid-d0d0102.05< 0.1
1-Aminocyclopropane-1-carboxylic acid-d1d1103.06< 0.5
1-Aminocyclopropane-1-carboxylic acid-d2d2104.06< 1.0
1-Aminocyclopropane-1-carboxylic acid-d3d3105.07< 1.5
This compoundd4106.07> 97.0

Note: This data is representative and the actual distribution may vary between different lots and suppliers. Always refer to the lot-specific Certificate of Analysis.

Table 2: Factors Influencing Hydrogen-Deuterium (H/D) Exchange

FactorConditionEffect on H/D Exchange Rate
pH Acidic (pH < 4)Minimal
Neutral (pH ~7)Moderate
Basic (pH > 8)Significantly Increased
Temperature Low (e.g., 4°C)Slow
Room Temperature (e.g., 25°C)Moderate
Elevated (e.g., > 40°C)Rapid
Solvent Aprotic (e.g., Acetonitrile)Negligible
Protic (e.g., Water, Methanol)Can facilitate exchange

Experimental Protocols

Below are detailed methodologies for key experiments in the purity assessment of ACC-d4.

Protocol 1: Purity Assessment by HPLC-MS/MS

This method is suitable for determining both the chemical and isotopic purity of ACC-d4.

  • Standard Preparation:

    • Prepare a stock solution of ACC-d4 in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good separation of ACC from potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • ACC-d4: Precursor ion [M+H]⁺ at m/z 106.1 → Product ion (e.g., m/z 60.1).

      • Unlabeled ACC: Precursor ion [M+H]⁺ at m/z 102.1 → Product ion (e.g., m/z 56.1).

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Chemical Purity: Integrate the peak area of ACC-d4 and any impurity peaks in the chromatogram. Calculate the purity as the percentage of the ACC-d4 peak area relative to the total peak area.

    • Isotopic Purity: Analyze the full scan mass spectrum of the ACC-d4 peak. Determine the relative abundance of the d0, d1, d2, d3, and d4 isotopologues.

Protocol 2: Isotopic Purity Assessment by NMR Spectroscopy

¹H and ²H NMR can be used to confirm the position of deuterium labels and assess isotopic enrichment.

  • Sample Preparation:

    • Dissolve a sufficient amount of ACC-d4 in a suitable NMR solvent (e.g., D₂O for ¹H NMR, or a protonated solvent for ²H NMR).

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • The absence or significant reduction of signals corresponding to the protons on the cyclopropane ring confirms the location of the deuterium labels.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • The presence of a signal at the chemical shift corresponding to the cyclopropane ring confirms the presence of deuterium at these positions.

  • Data Analysis:

    • Compare the integrals of the residual proton signals in the ¹H NMR spectrum to a known internal standard to quantify the level of deuteration.

Protocol 3: Purity Assessment by GC-MS (with Derivatization)

GC-MS can be used for purity analysis after derivatization to increase the volatility of ACC-d4.

  • Derivatization:

    • React the ACC-d4 standard with a suitable derivatizing agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a silyl derivative, or with pentafluorobenzyl bromide (PFBBr).[7][8]

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to separate the derivatized ACC from any impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan to identify impurities and selected ion monitoring (SIM) for quantitative analysis.

  • Data Analysis:

    • Analyze the chromatogram to determine chemical purity.

    • Analyze the mass spectrum of the derivatized ACC-d4 to confirm its identity and assess isotopic purity.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation start Obtain ACC-d4 Standard weigh Accurately weigh standard start->weigh dissolve Dissolve in appropriate solvent (e.g., Methanol, Water) weigh->dissolve dilute Prepare working solutions dissolve->dilute nmr NMR Analysis dissolve->nmr lcms LC-MS/MS Analysis dilute->lcms gcms GC-MS Analysis (with Derivatization) dilute->gcms chem_purity Determine Chemical Purity lcms->chem_purity iso_purity Determine Isotopic Purity lcms->iso_purity gcms->chem_purity gcms->iso_purity nmr->iso_purity compare Compare with CoA Specifications chem_purity->compare iso_purity->compare report Final Purity Report compare->report

Caption: Experimental workflow for the purity assessment of ACC-d4 standards.

Troubleshooting_Workflow cluster_issue Identify Specific Issue cluster_iso_solutions Troubleshoot Isotopic Purity cluster_chem_solutions Troubleshoot Chemical Purity start Inconsistent Results or Suspected Impurity check_coa Review Certificate of Analysis (CoA) start->check_coa check_storage Verify Storage & Handling (-20°C, desiccated, protected from light) start->check_storage check_prep Examine Solution Preparation (solvent, concentration, age) start->check_prep low_iso Low Isotopic Purity? check_prep->low_iso extra_peaks Unexpected Peaks in Chromatogram? check_prep->extra_peaks low_iso->extra_peaks No hd_exchange Investigate H/D Exchange (check pH, temp, solvent) low_iso->hd_exchange Yes identify_impurity Identify Impurity (MS fragmentation, standards) extra_peaks->identify_impurity Yes resolve Issue Resolved extra_peaks->resolve No ms_resolution Check MS Resolution (for isobaric interferences) hd_exchange->ms_resolution contact_supplier_iso Contact Supplier if issue persists ms_resolution->contact_supplier_iso contact_supplier_iso->resolve optimize_chroma Optimize Chromatography (for better separation) identify_impurity->optimize_chroma contact_supplier_chem Contact Supplier if impurity is significant optimize_chroma->contact_supplier_chem contact_supplier_chem->resolve

Caption: Troubleshooting decision tree for purity issues with ACC-d4 standards.

References

Linearity issues in calibration curves for ACC quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curve non-linearity during the quantification of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to the plant hormone ethylene.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for ACC quantification non-linear?

A non-linear calibration curve can arise from various instrument- or compound-related factors.[3] Common causes include detector saturation at high concentrations, matrix effects from co-eluting substances in your sample, and issues with the preparation of your calibration standards.[3][4][5] For analyses using techniques like LC-MS, non-linearity can also be caused by inefficient ionization at certain concentrations or saturation of the ion source.[3][4]

Q2: My calibration curve is flattening at high concentrations. What is the most likely cause?

This phenomenon, often described as a roll-over effect, is a classic sign of detector saturation.[4][6][7] In mass spectrometry, the detector has an upper limit of ions it can effectively count in a given time.[3][6] When the analyte concentration is too high, the detector becomes saturated and can no longer provide a proportional response, leading to a flattening of the curve.[6][8] This can be identified by distorted, flat-topped peaks in your chromatogram.[6][8]

Q3: What are matrix effects, and how can they cause my calibration curve to become non-linear?

Matrix effects occur when components in the sample matrix (everything except the analyte) interfere with the analyte's signal.[9][10] In LC-MS analysis, co-eluting compounds from the matrix can either suppress or enhance the ionization of ACC, leading to a deviation from linearity.[5][10] If the matrix effect is not consistent across the concentration range of your standards, it can introduce non-linearity.[5] For example, a lower slope in a matrix-matched calibration curve compared to a solvent-based curve suggests ion suppression.[5]

Q4: How can I correct for matrix effects in my ACC quantification?

Two common and effective methods to compensate for matrix effects are using matrix-matched calibration standards or employing the standard addition method.[5][9][11]

  • Matrix-Matched Standards: This involves preparing your calibration standards in a blank matrix that is as similar as possible to your actual samples.[12][13] This ensures that the standards and the samples experience similar matrix effects.[13]

  • Standard Addition: This method involves adding known amounts of a standard solution directly to aliquots of the sample.[14][15][16] This allows for quantification in the presence of the specific matrix of that sample, making it highly effective for complex or unknown matrices.[9][17]

Q5: What are the acceptable criteria for linearity in a calibration curve?

Regulatory bodies like the FDA provide guidelines for bioanalytical method validation. For a calibration curve to be considered reliable, it should meet certain acceptance criteria. Typically, a linear regression is used, and the coefficient of determination (R²) should be close to 1. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where ±20% is generally acceptable.[18]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving non-linearity in your ACC calibration curves.

Step 1: Initial Diagnosis

First, identify the nature of the non-linearity by examining the shape of your curve and the residuals plot.

Observed Issue Potential Cause Curve Shape
Flattening at high concentrationsDetector Saturation, Ionization SuppressionConcave Down
Upward curve at high concentrationsContamination, Analyte AggregationConcave Up
Inconsistent, scattered pointsStandard Preparation Error, Instrument InstabilityNon-reproducible, high variability
Step 2: Diagnostic Workflow

Use the following decision tree to guide your troubleshooting process.

G start Non-Linear Calibration Curve Detected check_high_conc Is the curve flattening at high concentrations? start->check_high_conc check_reproducibility Are the results reproducible between runs? check_high_conc->check_reproducibility No sol_saturation Action: Dilute standards and samples. Consider detuning the MS instrument to reduce sensitivity. check_high_conc->sol_saturation Yes check_matrix Are you analyzing a complex matrix (e.g., plant tissue)? check_reproducibility->check_matrix Yes sol_prep_error Action: Prepare fresh standards. Verify pipetting techniques and stock solution concentration. check_reproducibility->sol_prep_error No sol_matrix_effect Action: Implement matrix-matched standards or use the standard addition method. check_matrix->sol_matrix_effect Yes sol_instrument_issue Action: Check for instrument instability (e.g., LC pressure, MS source stability). Run system suitability tests. check_matrix->sol_instrument_issue No

Caption: Troubleshooting decision tree for non-linear calibration curves.

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol is designed to minimize matrix effects by preparing calibration standards in a matrix similar to the samples being analyzed.

  • Prepare Blank Matrix Extract: Obtain a representative sample of the biological matrix (e.g., plant tissue) that is known to be free of ACC. Process this sample using the same extraction procedure as your test samples to create a blank matrix extract.

  • Prepare ACC Stock Solution: Create a high-concentration stock solution of ACC in a suitable solvent (e.g., methanol or water).

  • Create Working Standards: Perform serial dilutions of the ACC stock solution to create a series of working standard solutions at different concentrations.

  • Spike Blank Matrix: Add a small, precise volume of each working standard to a larger, precise volume of the blank matrix extract.[19] For example, add 10 µL of each standard to 90 µL of the blank matrix extract. This creates your set of matrix-matched calibration standards.[19]

  • Analysis: Analyze the matrix-matched standards using the same method as your samples to construct the calibration curve.

Protocol 2: The Standard Addition Method

This method is ideal for complex matrices where a suitable blank matrix is unavailable.[9]

  • Prepare Sample Aliquots: Divide your sample extract into at least four equal volume aliquots.

  • Spike the Aliquots: Leave one aliquot unspiked (this is your zero-addition point). To the remaining aliquots, add increasing, known amounts of an ACC standard solution.[14][16] The additions should be small to avoid significantly changing the matrix composition.[17]

  • Dilute to Final Volume: If necessary, dilute all aliquots to the same final volume with the extraction solvent.

  • Measure Response: Analyze each of the prepared solutions and measure the instrument response for ACC.

  • Plot and Extrapolate: Plot the measured instrument response (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept of the extrapolated line represents the endogenous concentration of ACC in the original sample.[9][20]

G cluster_prep Sample Preparation cluster_analysis Analysis & Plotting sample Original Sample (Unknown Conc. Cx) aliquot1 Aliquot 1 (Sample only) sample->aliquot1 aliquot2 Aliquot 2 (+ Known Std Conc. 1) sample->aliquot2 aliquot3 Aliquot 3 (+ Known Std Conc. 2) sample->aliquot3 aliquotN Aliquot N (+ Known Std Conc. N-1) sample->aliquotN analysis Measure Instrument Response for Each Aliquot aliquot1->analysis aliquot2->analysis aliquot3->analysis aliquotN->analysis plotting Plot Response vs. Added Standard Concentration analysis->plotting extrapolate Extrapolate to y=0 to find original concentration (-x intercept) plotting->extrapolate

Caption: Workflow for the standard addition method.

References

Technical Support Center: Improving Limit of Detection for ACC in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-aminocyclopropane-1-carboxylic acid (ACC) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in accurately quantifying ACC in biological samples like plasma or tissue homogenates?

A1: The primary challenge is the complex sample matrix, which contains numerous endogenous substances like proteins, lipids, salts, and other small molecules.[1][2] These matrix components can interfere with the analysis in several ways, leading to ion suppression or enhancement in mass spectrometry-based methods, which can compromise accuracy, precision, and sensitivity.[1][2] Effective sample preparation is therefore critical to remove these interferences and improve the limit of detection (LOD).

Q2: What are the main analytical techniques used for ACC quantification?

A2: The most common and sensitive methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS typically requires derivatization to make ACC volatile, while LC-MS/MS can sometimes be performed without derivatization, which simplifies the workflow.[1] Immunoassays are another option, though they can be susceptible to cross-reactivity and lot-to-lot variability.

Q3: Why is derivatization often necessary for ACC analysis, and what are the common derivatizing agents?

A3: Derivatization is often employed for several reasons:

  • To improve volatility for GC-MS analysis: ACC is a polar and non-volatile molecule. Derivatization converts it into a more volatile compound suitable for gas chromatography.[2][3]

  • To enhance chromatographic retention and separation: Derivatization can increase the hydrophobicity of ACC, leading to better retention on reversed-phase LC columns.[4]

  • To improve ionization efficiency in mass spectrometry: Attaching a readily ionizable group can significantly increase the signal intensity.[4]

  • To increase sensitivity for fluorescence detection: Some derivatizing agents attach a fluorescent tag to ACC, allowing for highly sensitive detection by HPLC with a fluorescence detector.

Common derivatizing agents for compounds with amine and carboxylic acid groups like ACC include:

  • For GC-MS: Alkyl chloroformates (e.g., isobutyl chloroformate, ethyl chloroformate)[5][6][7] and silylating agents. Pentafluorobenzyl bromide (PFB-Br) is another effective agent that creates derivatives with excellent sensitivity in negative chemical ionization mode.[8][9][10][11][12][13][14]

  • For LC-MS and HPLC-Fluorescence: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, used in AccQ-Tag™ kits), dansyl chloride, and benzoyl chloride.[4]

Q4: What is the role of an internal standard, and what type is best for ACC analysis?

A4: An internal standard (IS) is a compound added to samples at a known concentration before sample preparation. It is used to correct for variations in extraction recovery, derivatization efficiency, and instrument response. The ideal internal standard for mass spectrometry-based methods is a stable isotope-labeled (SIL) version of the analyte, such as deuterated ACC ([2H4]ACC).[15] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample processing and analysis, thus providing the most accurate correction for any losses or matrix effects.[1]

Q5: How can I minimize matrix effects in my LC-MS/MS analysis of ACC?

A5: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Use techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][15]

  • Chromatographic Separation: Optimize your LC method to separate ACC from co-eluting matrix components that can cause ion suppression or enhancement.

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[15]

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.[16]

Troubleshooting Guides

Problem 1: Low or No ACC Signal Detected

Possible Cause Troubleshooting Steps
Inefficient Extraction - Verify Extraction Solvent: Ensure the polarity of your extraction solvent is appropriate for ACC. For LLE, test different organic solvents. For SPE, ensure the sorbent chemistry (e.g., mixed-mode anion exchange) is suitable for retaining and eluting ACC. - Check pH: The pH of the sample and buffers is critical for efficient extraction, especially with ion-exchange SPE. Ensure the pH is optimized for the retention and elution of ACC. - Optimize Elution Volume: Insufficient elution solvent volume can lead to incomplete recovery from an SPE cartridge. Try increasing the elution volume or performing a second elution.
Poor Derivatization Yield - Reagent Quality: Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh reagents and store them under the recommended conditions. - Reaction Conditions: Optimize the reaction temperature, time, and pH. Ensure the reaction mixture is anhydrous if using moisture-sensitive reagents like silylating agents. - Interfering Substances: Components in the sample extract may interfere with the derivatization reaction. Improve sample cleanup prior to derivatization.
Analyte Degradation - Sample Stability: ACC may be unstable under certain storage or processing conditions. Keep samples on ice during processing and store them at -80°C for long-term storage.[17] Perform stability tests to assess degradation under your experimental conditions.[17][18][19][20] - Derivative Instability: Some derivatives may not be stable. Analyze derivatized samples as soon as possible, or perform stability tests to determine how long they can be stored before analysis.
Instrumental Issues (LC-MS/MS or GC-MS) - Check Instrument Sensitivity: Run a system suitability test with a known standard to ensure the instrument is performing optimally. - Optimize MS Parameters: Ensure the mass transitions, collision energy, and other MS parameters are optimized for ACC or its derivative. - Clean the Ion Source: A contaminated ion source can lead to a significant drop in signal intensity.

Problem 2: High Variability in Results (Poor Precision)

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Automate where possible: Use automated liquid handlers or SPE systems to improve the consistency of sample processing. - Ensure Complete Mixing: Vortex samples thoroughly at each step of the preparation process. - Consistent Timing: Perform each step of the sample preparation for a consistent amount of time for all samples.
Matrix Effects - Improve Sample Cleanup: Use a more rigorous SPE protocol or a combination of extraction techniques (e.g., protein precipitation followed by SPE) to achieve cleaner extracts.[21] - Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to correct for variability introduced by matrix effects.[15] - Check for Interferences: Analyze blank matrix samples to identify any endogenous compounds that may be interfering with the detection of ACC or the internal standard.[1][6][7][22][23]
Inconsistent Derivatization - Precise Reagent Addition: Use a calibrated pipette to add the derivatization reagent and ensure consistent reagent-to-sample ratios. - Control Reaction Conditions: Tightly control the temperature and timing of the derivatization reaction.

Data Presentation

Table 1: Comparison of Analytical Methods for ACC Quantification
Method Derivatization Required? Typical LOD/LOQ Advantages Disadvantages
LC-MS/MS Optionalpg to low ng/mL rangeHigh specificity and sensitivity; can sometimes be performed without derivatization.[15]Can be susceptible to matrix effects; instrumentation is expensive.
GC-MS Yespg to low ng/mL rangeHigh chromatographic resolution; robust and reliable.Requires derivatization, which adds a step to the workflow and can introduce variability.
HPLC-Fluorescence YesLow ng/mL rangeHigh sensitivity when using a fluorescent derivatizing agent.Less specific than MS-based methods; requires a derivatizing agent with a fluorophore.
Immunoassay (ELISA) Nong/mL rangeHigh throughput; does not require extensive sample cleanup or expensive instrumentation.Can suffer from cross-reactivity and lot-to-lot variability; may have a higher limit of detection than MS-based methods.

Note: The achievable LOD/LOQ is highly dependent on the sample matrix, sample preparation method, and instrument sensitivity.

Experimental Protocols

Protocol 1: ACC Extraction from Plasma/Serum using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of ACC from plasma or serum using a mixed-mode weak anion exchange (WAX) SPE cartridge. Optimization for your specific application is recommended.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Formic acid

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • Internal Standard (e.g., [2H4]ACC)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: a. To 100 µL of plasma or serum, add the internal standard. b. Add 300 µL of acetonitrile with 1% formic acid to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at >10,000 x g for 10 minutes. e. Transfer the supernatant to a new tube. f. Dilute the supernatant 1:1 with water containing 1% formic acid to ensure ACC is protonated and to reduce the organic solvent concentration.

  • SPE Cartridge Conditioning: a. Pass 1 mL of MeOH through the WAX cartridge. b. Pass 1 mL of water through the cartridge.

  • SPE Cartridge Equilibration: a. Pass 1 mL of water with 1% formic acid through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: a. Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 drop per second).

  • Washing: a. Wash the cartridge with 1 mL of water with 1% formic acid to remove neutral and basic interferences. b. Wash the cartridge with 1 mL of MeOH to remove lipids and other non-polar interferences.

  • Elution: a. Elute the ACC with 1 mL of 5% ammonium hydroxide in MeOH. This will neutralize the charge on ACC, releasing it from the sorbent.

  • Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a solvent compatible with your analytical method (e.g., 100 µL of the initial mobile phase for LC-MS).

Protocol 2: Derivatization of ACC for GC-MS Analysis using Isobutyl Chloroformate

This protocol is adapted from methods for amino acid derivatization. Optimization is recommended.

Materials:

  • Dried sample extract (from SPE or LLE)

  • Pyridine

  • Isobutyl chloroformate

  • Isobutanol

  • Hexane

  • Sodium bicarbonate solution (e.g., 1 M)

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • Reaction Setup: a. To the dried sample extract, add 50 µL of a 1:4 (v/v) mixture of pyridine and isobutanol. b. Vortex briefly to dissolve the residue.

  • Derivatization: a. Add 10 µL of isobutyl chloroformate. b. Vortex for 30 seconds. c. Incubate at 60°C for 10 minutes.

  • Extraction of Derivative: a. Add 100 µL of hexane and 100 µL of sodium bicarbonate solution to the reaction mixture. b. Vortex for 1 minute to extract the derivative into the hexane layer and to neutralize excess reagent. c. Centrifuge to separate the layers.

  • Final Preparation: a. Transfer the upper hexane layer to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water. b. Transfer the dried extract to a GC vial for analysis.

Mandatory Visualizations

Caption: Experimental workflow for ACC analysis in biological samples.

troubleshooting_low_signal cluster_extraction Extraction Issues cluster_derivatization Derivatization Failure cluster_stability Analyte Degradation start Low/No ACC Signal check_solvent Verify Solvent/Sorbent start->check_solvent reagent_quality Use Fresh Reagents start->reagent_quality storage Check Storage Conditions start->storage check_ph Optimize pH check_solvent->check_ph check_volume Increase Elution Volume check_ph->check_volume reaction_conditions Optimize Temp/Time reagent_quality->reaction_conditions derivative_stability Analyze Promptly storage->derivative_stability

Caption: Troubleshooting guide for low ACC signal.

matrix_effects_mitigation center Accurate Quantification sample_prep Effective Sample Prep center->sample_prep chromatography Optimized Chromatography center->chromatography sil_is SIL-IS center->sil_is matrix_matched Matrix-Matched Calibration center->matrix_matched dilution Sample Dilution center->dilution

References

Stability of ACC-d4 in different storage conditions and solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing the stability of deuterated compounds, like ACC-d4, under various storage conditions and in different solvents. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of a deuterated compound like ACC-d4?

A1: The stability of deuterated compounds can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.[1][2] Long-term storage is typically recommended at low temperatures (-20°C or -80°C).[3]

  • pH: The pH of the solvent or buffer can significantly impact stability, with acidic or basic conditions potentially catalyzing degradation or back-exchange of deuterium for hydrogen.[4]

  • Solvent: The choice of solvent is critical. Aprotic, anhydrous solvents like DMSO and acetonitrile are often preferred for stock solutions to minimize H/D back-exchange.[5]

  • Light: Exposure to light, particularly UV light, can cause photolytic degradation.[5] Photosensitive compounds should be stored in amber vials or protected from light.[2]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the compound.[5]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade some compounds. It is often recommended to aliquot solutions for single use.[3]

Q2: What is H/D back-exchange and how can I minimize it?

A2: H/D back-exchange is the process where deuterium atoms on a molecule are replaced by hydrogen atoms from the surrounding environment, typically from protic solvents like water or methanol.[5][6] This can lead to a loss of isotopic purity.

To minimize H/D back-exchange:

  • Store the compound in its solid form whenever possible.

  • Prepare stock solutions in anhydrous, aprotic solvents (e.g., DMSO, acetonitrile).[5]

  • When working with aqueous buffers, prepare the solutions fresh and consider the pH, as it can influence the rate of exchange.[6]

  • For sensitive experiments, D₂O-based buffers can be used to maintain isotopic labeling.[6]

Q3: How should I store my deuterated compound for long-term and short-term use?

A3: Storage recommendations can vary depending on the specific compound. However, general guidelines are as follows:

Storage TypeConditionRationale
Long-Term Solid form at -20°C or -80°C, protected from light and moisture.Minimizes chemical degradation, microbial growth, and H/D back-exchange.[2][3]
Short-Term (Solid) Room temperature or 4°C in a desiccator, protected from light.Suitable for compounds that are stable for short periods.
Stock Solution In an anhydrous, aprotic solvent (e.g., DMSO, acetonitrile) at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.[3][5]Prevents degradation in solution and minimizes H/D exchange.
Working Solution In the desired experimental buffer, prepared fresh for each experiment.Ensures the stability and concentration of the compound during the experiment.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Loss of Isotopic Purity in Mass Spectrometry Analysis H/D back-exchange.Prepare samples in anhydrous, aprotic solvents. If aqueous buffers are necessary, prepare them fresh and analyze them promptly. Consider using D₂O-based buffers.[5][6]
Inconsistent Results in Biological Assays Compound degradation in the assay medium.Assess the chemical stability of the compound in the assay buffer without enzymes or cells to rule out non-enzymatic degradation.[7]
Appearance of Unexpected Peaks in HPLC/LC-MS Degradation of the compound.Conduct a forced degradation study to identify potential degradation products under stress conditions (acid, base, heat, light, oxidation).[5]
Decreased Potency in Receptor Binding Assays Altered binding affinity due to deuteration or degradation.Use a direct, label-free binding assay like Surface Plasmon Resonance (SPR) to measure the binding constants for both the deuterated and non-deuterated compounds.[7]

Experimental Protocols

Protocol 1: Assessment of H/D Back-Exchange Stability[5]

Objective: To determine the stability of the deuterium label in a specific experimental medium.

Methodology:

  • Prepare Stock Solution: Dissolve the deuterated compound in an anhydrous, aprotic solvent like acetonitrile or DMSO.

  • Spike into Test Medium: Add a known concentration of the stock solution to the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).

  • Incubation: Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies).

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching and Extraction: Stop any potential enzymatic activity by adding a quenching solution like cold acetonitrile. Extract the compound if necessary.

  • Analysis: Analyze the samples using LC-MS to monitor the mass isotopologue distribution over time. A shift towards lower masses indicates H/D back-exchange.

Protocol 2: Forced Degradation Study[5]

Objective: To identify potential degradation pathways and products under stress conditions.

Methodology:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate (e.g., at 60°C).

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate.

    • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate.

    • Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to a controlled light source.

  • Time Points: Collect samples at various time points for each condition.

  • Analysis: Analyze the samples using a stability-indicating method, typically HPLC with UV and/or MS detection, to quantify the remaining parent compound and identify major degradation products.

Visualizations

StabilityTestingWorkflow Deuterated Compound Stability Testing Workflow Compound Deuterated Compound LongTerm Long-Term & Accelerated Storage Stability Compound->LongTerm ForcedDegradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) Compound->ForcedDegradation HD_Exchange H/D Back-Exchange Stability Compound->HD_Exchange AnalyticalTesting Analytical Testing (LC-MS, NMR, HPLC) LongTerm->AnalyticalTesting ForcedDegradation->AnalyticalTesting HD_Exchange->AnalyticalTesting IdentifyDegradants Identify Degradants AnalyticalTesting->IdentifyDegradants AssessPurity Assess Isotopic Purity AnalyticalTesting->AssessPurity DetermineShelfLife Determine Shelf-Life AnalyticalTesting->DetermineShelfLife

Caption: Workflow for assessing the stability of a deuterated compound.

HD_BackExchange_Pathway H/D Back-Exchange Mechanism cluster_molecule Deuterated Molecule (R-D) cluster_solvent Protic Solvent (H₂O) Molecule R-D Intermediate Transition State / Intermediate Molecule->Intermediate Protonation/Deprotonation Solvent H-O-H Solvent->Intermediate Product Exchanged Molecule (R-H) Intermediate->Product Deuterated_Solvent Deuterated Solvent (HDO) Intermediate->Deuterated_Solvent

Caption: Simplified representation of the H/D back-exchange process.

References

Validation & Comparative

A Head-to-Head Comparison: ACC-d4 versus 13C-Labeled ACC as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for the analysis of 1-aminocyclopropane-1-carboxylic acid (ACC): deuterium-labeled ACC (ACC-d4) and carbon-13-labeled ACC (13C-labeled ACC).

ACC is a key intermediate in the biosynthesis of ethylene, a plant hormone that regulates a wide array of developmental processes and stress responses. Accurate quantification of ACC is crucial for research in plant biology, agriculture, and related fields. Stable isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard, is the gold standard for such quantitative analyses.

The Isotope Effect: A Key Differentiator

The primary distinction in performance between deuterium-labeled and 13C-labeled internal standards lies in the "isotope effect." The larger relative mass difference between deuterium (²H) and protium (¹H) can lead to slight differences in physicochemical properties. This can manifest as a chromatographic shift, where the deuterated standard (ACC-d4) may elute slightly earlier than the unlabeled (native) ACC during liquid chromatography (LC) separation.

In contrast, the relative mass difference between carbon-13 (¹³C) and carbon-12 (¹²C) is smaller, resulting in negligible differences in physicochemical properties. Consequently, ¹³C-labeled ACC co-elutes almost perfectly with native ACC. This co-elution is a significant advantage as it ensures that both the analyte and the internal standard experience identical conditions throughout the analytical process, particularly during ionization in the mass spectrometer. This leads to more effective correction for matrix effects, which are a common source of variability and inaccuracy in the analysis of complex biological samples.

Performance Data: A Comparative Overview

Performance ParameterACC-d4 (Deuterium-Labeled)¹³C-Labeled ACCRationale
Chromatographic Co-elution May exhibit a slight retention time shift (elutes earlier than native ACC).Co-elutes perfectly with native ACC.The isotope effect is more pronounced with deuterium labeling, leading to potential chromatographic separation.
Correction for Matrix Effects Good, but can be compromised if there is a significant chromatographic shift.Excellent, due to identical chromatographic behavior with the analyte.Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix-induced ion suppression or enhancement.
Accuracy Generally good, but can be lower if matrix effects are not adequately compensated for due to chromatographic separation.Expected to be higher, providing more reliable quantification.Closer tracking of the analyte through the entire analytical process minimizes systematic errors.
Precision Good, but may be more variable in complex matrices.Expected to be higher, with lower coefficients of variation (CV%).Consistent co-elution leads to more reproducible analyte-to-internal standard peak area ratios.
Linearity Typically demonstrates good linearity over a defined concentration range.Typically demonstrates good linearity over a defined concentration range.Both standards are suitable for establishing linear calibration curves.
Lower Limit of Quantification (LLOQ) Dependent on the sensitivity of the mass spectrometer and the efficiency of the overall method.Dependent on the sensitivity of the mass spectrometer and the efficiency of the overall method.The choice of isotope label does not inherently determine the LLOQ.

Experimental Protocols

Detailed experimental protocols are crucial for achieving reliable and reproducible results. Below are generalized methodologies for the quantification of ACC using either ACC-d4 or ¹³C-labeled ACC as an internal standard, based on established LC-MS/MS methods.

Methodology Using ACC-d4 as an Internal Standard

This protocol is based on a validated UPLC-ESI-MS/MS method for the quantification of ACC in plant tissues.

1. Sample Preparation:

  • Homogenize 100 mg of fresh plant tissue in a suitable extraction solvent (e.g., 1 mL of 80% methanol) containing the ACC-d4 internal standard at a known concentration.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • ACC: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).

      • ACC-d4: Monitor the corresponding mass-shifted precursor to product ion transition.

3. Quantification:

  • Calculate the peak area ratio of the native ACC to the ACC-d4 internal standard.

  • Determine the concentration of ACC in the sample by comparing this ratio to a calibration curve prepared with known concentrations of ACC and a fixed concentration of ACC-d4.

Methodology Using ¹³C-Labeled ACC as an Internal Standard

This protocol is based on a validated UPLC-MS/MS method for the profiling of phytohormones, including ACC, in plant material.

1. Sample Preparation:

  • Weigh approximately 10 mg of fresh plant material.

  • Add a pre-cooled extraction solvent containing the ¹³C-labeled ACC internal standard.

  • Homogenize the sample.

  • Centrifuge to pellet solids and collect the supernatant.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A high-performance C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: Optimized for the specific column and separation.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • ACC: Monitor the specific precursor-to-product ion transition.

      • ¹³C-Labeled ACC: Monitor the corresponding mass-shifted precursor-to-product ion transition.

3. Quantification:

  • Calculate the peak area ratio of the native ACC to the ¹³C-labeled ACC internal standard.

  • Quantify the ACC concentration using a calibration curve constructed with known standards.

Signaling Pathway and Experimental Workflow

To provide context for the importance of ACC quantification, the following diagrams illustrate the ethylene biosynthesis pathway and a general experimental workflow for ACC analysis.

Ethylene_Biosynthesis_Pathway Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) MACC Malonyl-ACC (MACC) ACC->MACC ACC N-malonyltransferase

Caption: The ethylene biosynthesis pathway, highlighting the central role of ACC.

Experimental_Workflow Sample Plant Tissue Sample Spike Spike with Internal Standard (ACC-d4 or ¹³C-ACC) Sample->Spike Extraction Extraction Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

Caption: A general experimental workflow for the quantification of ACC.

Conclusion and Recommendation

Based on the fundamental principles of isotope dilution mass spectrometry and extensive evidence from the scientific literature, ¹³C-labeled ACC is the superior choice as an internal standard for the quantitative analysis of ACC compared to ACC-d4 . The key advantage of ¹³C-labeled ACC is its near-perfect co-elution with the native analyte, which allows for more accurate correction of matrix effects and, consequently, leads to higher accuracy and precision in the final results.

While ACC-d4 can be a suitable and often more cost-effective internal standard for many applications, researchers must be aware of the potential for chromatographic separation due to the isotope effect. When using ACC-d4, thorough method validation is essential to ensure that any chromatographic shift does not compromise the accuracy and precision of the quantification, especially when analyzing samples with complex matrices. For the most demanding analytical challenges where the highest level of data quality is required, the investment in ¹³C-labeled ACC is highly recommended.

Validating Analytical Methods for ACC Quantification: A Comparison of LC-MS/MS with ACC-d4 Internal Standard and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, is crucial for understanding various physiological and pathological processes in plants. This guide provides a comparative overview of the validation of an analytical method for ACC using a deuterated internal standard (ACC-d4) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.

The use of a stable isotope-labeled internal standard, such as ACC-d4, is considered the gold standard for quantitative analysis by mass spectrometry.[1] This is because it closely mimics the analyte's behavior during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response, leading to enhanced accuracy and reproducibility.[1][2]

Comparative Performance of Analytical Methods for ACC Quantification

The following table summarizes the key performance parameters for the validated analytical methods for ACC quantification. The LC-MS/MS method using ACC-d4 as an internal standard generally offers superior sensitivity and precision.

Parameter LC-MS/MS with ACC-d4 Internal Standard GC-MS with Derivatization HPLC with Fluorescence Detection (after Derivatization)
Linearity (R²) >0.999[3]>0.99[4]>0.999[5]
Limit of Detection (LOD) 2.5 pg[3]~10 fmol[4]5.0 µg/L[5]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[3]100 fmol[4]23.82 µg/L[5]
Accuracy (% Recovery) 95.82%[3]Not explicitly stated, but isotope dilution improves accuracyNot explicitly stated
Precision (%RSD) 3.54%[3]<15% (typical)<5% (typical)
Recovery (%) 92.6% (Matrix Effect)[6]High (Isotope dilution corrects for losses)Method dependent

Experimental Protocols

LC-MS/MS Method with ACC-d4 Internal Standard

This protocol is based on the method described by Chen et al. (2021) for the quantification of ACC in plant tissues.[6]

a) Sample Preparation:

  • Homogenize 10 mg of fresh plant tissue in liquid nitrogen.

  • Extract with 1 mL of 80% acetonitrile containing the internal standard, ACC-d4.

  • Vortex and centrifuge the sample.

  • Collect the supernatant and dry it under a nitrogen stream.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

b) LC-MS/MS Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both ACC and ACC-d4.

c) Method Validation:

  • Linearity: Prepare a calibration curve by spiking known concentrations of ACC and a fixed concentration of ACC-d4 into a blank matrix. Plot the peak area ratio of ACC/ACC-d4 against the concentration of ACC.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified with acceptable precision and accuracy.

  • Recovery: Compare the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Alternative Method 1: GC-MS with Derivatization

This protocol is a general procedure based on methods for analyzing small polar molecules like ACC.

a) Sample Preparation and Derivatization:

  • Extract ACC from the plant tissue using a suitable solvent.

  • Purify the extract using solid-phase extraction (SPE).

  • Dry the extract completely.

  • Derivatize ACC to increase its volatility and thermal stability. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

b) GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient to separate the derivatized ACC from other compounds.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron ionization (EI).

Alternative Method 2: HPLC with Fluorescence Detection (Post-Column Derivatization)

This protocol requires derivatization of ACC to make it fluorescent.

a) Sample Preparation:

  • Extract ACC from the plant tissue.

  • Clean up the extract using SPE.

b) HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer.

  • Derivatization: Use a post-column derivatization reagent such as o-phthalaldehyde (OPA) or fluorescamine, which reacts with primary amines to form fluorescent products.[5]

  • Detector: A fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivative.

Visualizations

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Plant Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction with ACC-d4 Homogenization->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD/LOQ Data_Acquisition->LOD_LOQ Recovery Recovery Data_Acquisition->Recovery

Caption: Workflow for the validation of an LC-MS/MS method for ACC quantification.

MethodComparison cluster_LCMS LC-MS/MS with ACC-d4 cluster_GCMS GC-MS (derivatization) cluster_HPLC HPLC-FLD (derivatization) LCMS_Adv High Specificity & Sensitivity Internal standard corrects for matrix effects High accuracy and precision LCMS_Disadv Higher instrument cost GCMS_Adv Good sensitivity Established technique GCMS_Disadv Derivatization required Potential for analyte loss during sample prep HPLC_Adv Lower instrument cost than MS Good sensitivity with fluorescent derivatization HPLC_Disadv Derivatization required Less specific than MS

Caption: Comparison of analytical methods for ACC quantification.

References

Cross-Validation of ACC Quantification: A Comparative Guide to GC-MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, is crucial for advancements in agricultural biotechnology and understanding plant physiology. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.

While both GC-MS and LC-MS/MS offer high sensitivity and selectivity for ACC analysis, they differ significantly in sample preparation, instrumentation, and overall workflow. The choice between these powerful analytical techniques depends on factors such as the required sensitivity, sample throughput, and the availability of instrumentation.

Quantitative Performance Comparison

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 10 fmol[1]2.5 pg
Limit of Quantification (LOQ) Not explicitly stated in reviewed sourcesNot explicitly stated in reviewed sources
Linearity Range 100 fmol - 100 pmol[1]0.5 - 1500 ng/mL
Derivatization Mandatory (e.g., with pentafluorobenzyl bromide)[1]Not always required, but can be used
Sample Throughput Generally lower due to derivatization and longer run timesGenerally higher
Selectivity High, especially with chemical ionizationVery high, particularly with Multiple Reaction Monitoring (MRM)
Robustness Can be affected by derivatization efficiencyGenerally robust, less prone to matrix effects than single quadrupole MS

Experimental Workflows

The analytical workflows for GC-MS and LC-MS/MS quantification of ACC differ primarily in the sample preparation stages. The following diagrams illustrate the typical experimental pipelines for each technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Tissue Homogenization Extraction Solid-Phase Extraction (SPE) Sample->Extraction Extract ACC Derivatization Derivatization (PFBBr) Extraction->Derivatization Increase Volatility GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection (NCI) GC_Separation->MS_Detection Elution Quantification Quantification (Isotope Dilution) MS_Detection->Quantification

GC-MS workflow for ACC quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Tissue Homogenization Extraction Liquid-Liquid Microextraction (LLME) Sample->Extraction Extract ACC LC_Separation UPLC Separation Extraction->LC_Separation MSMS_Detection Tandem MS Detection (ESI+) LC_Separation->MSMS_Detection Elution Quantification Quantification ([2H4]ACC Internal Standard) MSMS_Detection->Quantification

LC-MS/MS workflow for ACC quantification.

Logical Comparison of Methodologies

The decision to use GC-MS or LC-MS/MS for ACC quantification involves a trade-off between various factors. The following diagram outlines the key considerations in this selection process.

Method_Comparison cluster_considerations Key Considerations cluster_methods Analytical Methods Start ACC Quantification Method Selection Sensitivity Required Sensitivity Start->Sensitivity Throughput Sample Throughput Start->Throughput Derivatization_step Derivatization Feasibility Start->Derivatization_step Instrument_access Instrument Availability Start->Instrument_access GCMS GC-MS Sensitivity->GCMS High sensitivity required (fmol range) LCMSMS LC-MS/MS Sensitivity->LCMSMS High sensitivity required (pg range) Throughput->GCMS Lower throughput acceptable Throughput->LCMSMS High throughput needed Derivatization_step->GCMS Derivatization is acceptable Derivatization_step->LCMSMS Avoid derivatization Instrument_access->GCMS GC-MS available Instrument_access->LCMSMS LC-MS/MS available

Decision factors for choosing between GC-MS and LC-MS/MS.

Experimental Protocols

GC-MS Method for ACC Quantification

This protocol is based on the method described by Smets et al. (2003).[1]

1. Sample Extraction and Purification:

  • Homogenize 100 mg of fresh plant tissue in 1 mL of 80% methanol.

  • Add [2H4]ACC as an internal standard.

  • Centrifuge the homogenate and collect the supernatant.

  • Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove non-polar compounds.

  • Elute ACC with 40% methanol.

  • Further purify the eluate using a cation-exchange SPE cartridge. Elute ACC with 2M NH4OH.

  • Dry the eluate under a stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 20 µL of pentafluorobenzyl bromide (PFBBr) in acetone and 20 µL of triethylamine.

  • Heat the mixture at 60°C for 30 minutes.

  • Evaporate the reagents to dryness.

  • Re-dissolve the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in negative chemical ionization (NCI) mode.

  • Monitored Ions: Monitor the molecular ion of the PFB-ACC derivative (m/z 280) and the corresponding ion for the [2H4]ACC internal standard.

LC-MS/MS Method for ACC Quantification

This protocol is based on a highly sensitive UHPLC-ESI-MS/MS method.

1. Sample Extraction:

  • Homogenize 10 mg of fresh plant tissue in a suitable extraction solvent (e.g., ethyl acetate).

  • Add a known amount of [2H4]ACC as an internal standard.

  • Perform liquid-liquid microextraction (LLME) to purify the sample.

  • Centrifuge and collect the supernatant.

  • Dry the supernatant and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 or a HILIC column suitable for polar compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • ACC Transition: Monitor the transition from the parent ion [M+H]+ to a specific product ion.

    • [2H4]ACC Transition: Monitor the corresponding transition for the internal standard.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the sensitive and selective quantification of ACC in plant tissues.

GC-MS offers excellent sensitivity, reaching the femtomole level, but requires a more laborious sample preparation process involving derivatization to increase the volatility of ACC.[1] This can make it less suitable for high-throughput applications.

LC-MS/MS , on the other hand, often allows for simpler sample preparation without the need for derivatization and is generally faster, making it more amenable to the analysis of a large number of samples. Modern UHPLC-ESI-MS/MS methods provide high sensitivity, with detection limits in the picogram range.

Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific requirements of the research, including the desired level of sensitivity, the number of samples to be analyzed, and the available instrumentation and expertise. For ultra-trace analysis, a carefully optimized GC-MS method might be superior, while for high-throughput quantitative studies, LC-MS/MS is often the more practical choice.

References

The Role of Isotopic Labeling in Competitive Binding Assays: A Comparison of Deuterated vs. Non-Labeled ACC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ligand-protein interactions is paramount. Competitive binding assays are a cornerstone of this exploration, providing critical data on the affinity and specificity of novel drug candidates. A key consideration in these assays is the choice of ligands, including the use of isotopically labeled compounds. This guide provides a detailed comparison of a deuterated ACC inhibitor (ACC-d4) versus its non-labeled counterpart in the context of competitive binding assays for Acetyl-CoA Carboxylase (ACC).

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in fatty acid metabolism, making it a significant target for therapeutic intervention in metabolic diseases and oncology. The development of potent and selective ACC inhibitors is an active area of research. Competitive binding assays are instrumental in characterizing these inhibitors by quantifying their ability to displace a labeled ligand from the ACC active site.

The use of a deuterated version of an ACC inhibitor (ACC-d4) as a competitor or tracer can offer several advantages over its non-labeled form. Deuterium (²H) is a stable isotope of hydrogen with an additional neutron. This seemingly small change can subtly influence the physicochemical properties of a molecule, which can be advantageous in certain experimental setups.

Principles of Competitive Binding Assays

In a typical competitive binding assay, a labeled "tracer" ligand (often fluorescent or radiolabeled) is incubated with the target protein (ACC). The unlabeled "competitor" compound is then added at increasing concentrations. The competitor displaces the tracer from the target's binding site, leading to a decrease in the signal from the bound tracer. This displacement is used to determine the binding affinity (commonly expressed as the half-maximal inhibitory concentration, IC50) of the competitor.

ACC-d4 vs. Non-Labeled ACC: A Comparative Analysis

The primary distinction between ACC-d4 and non-labeled ACC lies in the subtle effects of deuterium substitution on the molecule's properties.

Key Performance Metrics:

ParameterACC-d4 (Deuterated)Non-Labeled ACCRationale and Implications
Binding Affinity (IC50/Ki) Potentially slightly higher or similarBaselineThe Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. This "kinetic isotope effect" can lead to slower metabolic degradation of the d4 compound by enzymes, potentially resulting in a higher effective concentration at the target site over time in certain assay formats. In a direct binding context, the impact on affinity is generally minimal but can be observed.
Metabolic Stability Generally increasedBaselineThe stronger C-D bond can make the molecule more resistant to enzymatic cleavage at the site of deuteration. This is a significant advantage in cell-based assays or in vivo studies, leading to a longer half-life and more consistent target engagement.
Non-Specific Binding Potentially reducedBaselineWhile not a universal rule, subtle changes in hydrophobicity due to deuteration can sometimes lead to reduced non-specific binding to surfaces or other proteins, improving the signal-to-noise ratio of the assay.
Assay Interference Lower potential for interference from endogenous compoundsHigher potential for interference from endogenous compoundsIn assays using mass spectrometry for detection, the mass shift of ACC-d4 allows for clear differentiation from any endogenous, non-labeled counterpart that might be present in a biological sample.

Experimental Protocols

General Protocol for a Fluorescence Polarization (FP) Competitive Binding Assay

This protocol outlines a typical fluorescence polarization-based competitive binding assay to determine the IC50 of an unlabeled ACC inhibitor.

Materials:

  • Recombinant human Acetyl-CoA Carboxylase (ACC1 or ACC2)

  • Fluorescently labeled tracer ligand (e.g., a known ACC inhibitor conjugated to a fluorophore)

  • Unlabeled competitor compounds (non-labeled ACC and ACC-d4)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent tracer in assay buffer at a concentration twice the final desired concentration.

    • Prepare serial dilutions of the unlabeled competitor compounds (non-labeled ACC and ACC-d4) in assay buffer. Typically, a 10-point, 3-fold serial dilution is performed to cover a wide concentration range.

    • Prepare a solution of ACC enzyme in assay buffer at a concentration twice the final desired concentration.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted competitor compounds to the wells of the 384-well plate.

    • For control wells, add 5 µL of assay buffer (for "no competitor" control) or a high concentration of a known potent inhibitor (for "maximum competition" control).

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Initiate the binding reaction by adding 10 µL of the ACC enzyme solution to all wells.

  • Incubation:

    • Mix the plate gently by shaking for 1 minute.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the competitor concentration.

    • The data are fitted to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for each competitor.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

ACC_Signaling_Pathway cluster_upstream Upstream Regulation cluster_acc ACC Regulation cluster_downstream Downstream Effects Insulin Insulin ACC_active ACC (Active) Dephosphorylated Insulin->ACC_active Activates (via PP2A) Glucagon Glucagon ACC_inactive ACC (Inactive) Phosphorylated Glucagon->ACC_inactive Inactivates (via PKA -> AMPK) AMPK AMPK AMPK->ACC_inactive Inactivates (Phosphorylates) MalonylCoA Malonyl-CoA ACC_active->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA FattyAcid_Synthesis Fatty Acid Synthesis MalonylCoA->FattyAcid_Synthesis Promotes CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcid_Oxidation Fatty Acid Oxidation CPT1->FattyAcid_Oxidation Enables

Caption: Simplified signaling pathway of Acetyl-CoA Carboxylase (ACC) regulation.

Competitive_Binding_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Tracer Labeled Tracer (e.g., Fluorescent ACCi) Plate Dispense into 384-well Plate Tracer->Plate Competitor Unlabeled Competitor (ACC or ACC-d4) Competitor->Plate Enzyme ACC Enzyme Enzyme->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Read Read Signal (e.g., Fluorescence Polarization) Incubate->Read Analyze Generate Dose-Response Curve & Calculate IC50 Read->Analyze

Caption: Workflow for a competitive binding assay.

Conclusion

In competitive binding assays for ACC inhibitors, the choice between a deuterated (ACC-d4) and a non-labeled compound depends on the specific experimental goals. For standard in vitro binding affinity determination, the differences may be minimal. However, the enhanced metabolic stability and potential for reduced non-specific binding make ACC-d4 a valuable tool, particularly in more complex biological systems and for assays requiring high sensitivity and specificity. The use of deuterated compounds can lead to more robust and reproducible data, ultimately aiding in the confident selection and advancement of promising drug candidates.

Comparative Analysis of Endogenous ACC Levels Across Plant Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of endogenous 1-aminocyclopropane-1-carboxylic acid (ACC) levels in various plant cultivars, aimed at researchers, scientists, and professionals in drug development. ACC, the immediate precursor to the plant hormone ethylene, plays a pivotal role in a myriad of physiological processes, including growth, development, fruit ripening, and stress responses.[1] Understanding the variations in basal and induced ACC levels among different cultivars is crucial for crop improvement and for developing novel plant growth regulators.

Quantitative Comparison of Endogenous ACC Levels

The following tables summarize the endogenous ACC concentrations in different cultivars of Arabidopsis thaliana and Solanum lycopersicum (tomato) under various conditions. These values highlight the significant impact of genotype, tissue type, developmental stage, and environmental stress on ACC biosynthesis.

Table 1: Endogenous ACC and MACC Concentrations in Arabidopsis thaliana

Genotype/TreatmentTissueACC (pmol/g FW)MACC (pmol/g FW)
Wild Type (Col-0) Shoots~5~100
Roots~2~20
acs7x mutant ShootsNot Detectable~50
RootsNot Detectable~10
eto1-1 mutant Shoots~25~250
Roots~10~50
Wild Type (Col-0) + Wounding Shoots~30 (after 1h)~150 (after 3h)
Wild Type (Col-0) + Salt Stress Shoots~15~200
Wild Type (Col-0) + Osmotic Stress Shoots~10~150

Data adapted from a study on ACC and MACC concentrations in various Arabidopsis samples.[2] Note: Values are approximate and derived from graphical data.

Table 2: Endogenous ACC and MACC Levels and Enzyme Activities in Tomato Fruit Cultivars

Cultivar/MutantRipening StageACC (nmol/g FW)MACC (nmol/g FW)ACS Activity (nmol/g/h)ACO Activity (nmol/g/h)
Wild Type Turning~1.5~2.0~1.0~2.5
Red Ripe~2.5~3.0~1.5~4.0
acs2-1 (ethylene overproducer) Turning~3.0~4.0~2.0~5.0
Red Ripe~4.5~6.0~2.5~7.0
acs2-2 (ethylene underproducer) Turning~0.5~1.0~0.5~1.5
Red Ripe~1.0~1.5~0.8~2.0

Data adapted from a study on tomato ACS2 mutants.[3] Note: Values are approximate and derived from graphical data.

Ethylene Biosynthesis and Signaling Pathway

The production of ethylene is tightly regulated through the synthesis of its precursor, ACC. The pathway, often referred to as the Yang Cycle, involves the conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS), which is generally the rate-limiting step.[1] ACC is then converted to ethylene by ACC oxidase (ACO). The expression and activity of both ACS and ACO are influenced by developmental cues and environmental stresses, leading to variations in ACC and ethylene levels among different plant cultivars.

Ethylene_Biosynthesis cluster_pathway Ethylene Biosynthesis Pathway cluster_regulation Regulation & Conjugation Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) (Rate-limiting step) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) MACC Malonyl-ACC (MACC) (Conjugated form) ACC->MACC ACC N-malonyltransferase

A simplified diagram of the ethylene biosynthesis pathway.

Experimental Protocols

Accurate quantification of endogenous ACC is critical for comparative studies. The following protocols outline established methods for ACC extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

ACC Extraction from Plant Tissues
  • Sample Collection and Freezing : Immediately freeze collected plant tissues (approximately 100 mg) in liquid nitrogen to quench metabolic activity.[4] Store samples at -80°C until extraction.

  • Homogenization : Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.[4]

  • Extraction Solvent Addition : Add an appropriate extraction solvent. A common method involves adding a mixture of methanol, chloroform, and water.[5] For UPLC-MS/MS, a liquid-liquid micro-extraction with ethyl acetate can be employed.[2][3]

  • Internal Standard : Add a known amount of a labeled internal standard, such as [2H4]ACC, to the extraction mixture for accurate quantification.[2][3]

  • Incubation and Centrifugation : Vortex the mixture and incubate, followed by centrifugation to separate the phases and pellet debris.[4]

  • Phase Separation : Collect the aqueous upper phase containing the polar metabolites, including ACC.[4]

  • Drying : Dry the collected supernatant completely using a vacuum concentrator.

Derivatization for GC-MS Analysis
  • Methoxyamination : Dissolve the dried extract in methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.[4]

  • Silylation : Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize the molecules, making them volatile for GC analysis.[4]

  • Analysis : Transfer the derivatized sample to a GC vial for analysis.

UPLC-MS/MS Analysis
  • Reconstitution : Reconstitute the dried extract in a suitable solvent, typically a mixture of acetonitrile and water.

  • Chromatographic Separation : Inject the sample into a UPLC system equipped with a suitable column (e.g., C18) for separation.[2] The mobile phases typically consist of an aqueous solution with a weak acid (e.g., 0.05% acetic acid) and an organic solvent (e.g., acetonitrile).[2]

  • Mass Spectrometry Detection : The eluent from the UPLC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native ACC and the labeled internal standard are monitored for quantification.

Experimental_Workflow cluster_extraction Sample Preparation cluster_gcms GC-MS Analysis cluster_uplcms UPLC-MS/MS Analysis Start Plant Tissue Sample (~100 mg) Freeze Freeze in Liquid N2 Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Add Extraction Solvent + Internal Standard ([2H4]ACC) Grind->Extract Centrifuge Vortex, Incubate, Centrifuge Extract->Centrifuge Collect Collect Aqueous Supernatant Centrifuge->Collect Dry Dry Under Vacuum Collect->Dry Derivatize Derivatization (Methoxyamination & Silylation) Dry->Derivatize Reconstitute Reconstitute in Solvent Dry->Reconstitute GCMS GC-MS Analysis Derivatize->GCMS UPLCMS UPLC-MS/MS Analysis Reconstitute->UPLCMS

A general workflow for ACC extraction and analysis.

References

Inter-laboratory Comparison for Plant Hormone Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical performance for the quantification of key plant hormones, offering researchers, scientists, and drug development professionals a baseline for evaluating and implementing analytical methods. The data presented is based on a collaborative study, highlighting the expected reproducibility of a validated LC-MS/MS method across different laboratories.

Data Presentation: Quantitative Performance Across Laboratories

The following table summarizes the inter-laboratory reproducibility for the quantification of six major plant hormones using a validated HPLC-MS/MS method. The data is derived from a collaborative trial and represents the precision and accuracy that can be achieved between different analytical sites.[1] The error and standard deviation were reported to be less than 10%, demonstrating the robustness of the method for generating comparable data across laboratories.[1]

PhytohormoneQuality Control LevelTheoretical Concentration (ng/mL)Inter-laboratory Mean Concentration (ng/mL)Error (%)Standard Deviation (SD)Relative Standard Deviation (RSD) (%)
Abscisic Acid (ABA) Low (LQC)1413.8-1.430.997.17
Medium (MQC)700705.50.7925.03.54
High (HQC)28002788.1-0.4288.23.16
Indole-3-Acetic Acid (IAA) Low (LQC)1414.21.430.876.13
Medium (MQC)14001395.4-0.3345.13.23
High (HQC)28002810.30.3775.42.68
Jasmonic Acid (JA) Low (LQC)140141.20.869.86.94
Medium (MQC)14001389.7-0.7450.33.62
High (HQC)28002822.50.8099.13.51
JA-Isoleucine (JA-Ile) Low (LQC)2.82.75-1.790.217.64
Medium (MQC)140141.81.296.24.37
High (HQC)280278.6-0.5011.54.13
Salicylic Acid (SA) Low (LQC)280283.41.2119.87.00
Medium (MQC)28002790.1-0.3598.23.52
High (HQC)56005615.80.28150.12.67
12-oxophytodienoic acid (OPDA) Low (LQC)450445.5-1.0035.27.90
Medium (MQC)600608.21.3728.94.75
High (HQC)840835.1-0.5840.34.83

Experimental Protocols

The successful quantification of plant hormones relies on a meticulous and validated experimental workflow. The following protocol outlines a standard procedure for the extraction, purification, and analysis of plant hormones using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction
  • Harvesting and Freezing: Harvest plant material (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction Solvent: Prepare an extraction solvent, commonly a mixture of methanol and water (e.g., 80:20 v/v) containing an antioxidant like butylated hydroxytoluene (BHT) and an acid such as formic acid.[2]

  • Internal Standards: Add a known amount of stable isotope-labeled internal standards for each target hormone to the homogenized tissue. This is crucial for accurate quantification by correcting for sample loss during preparation and for matrix effects during analysis.

  • Extraction: Add the cold extraction solvent to the homogenized tissue, vortex thoroughly, and incubate at 4°C with shaking for 16-24 hours to ensure complete extraction.[2]

  • Centrifugation: Centrifuge the extract at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

Sample Purification
  • Supernatant Collection: Carefully collect the supernatant containing the extracted hormones.

  • Solid-Phase Extraction (SPE): For cleaner samples, a purification step using SPE is often employed. A common choice is a reversed-phase C18 cartridge.

    • Conditioning: Condition the SPE cartridge with methanol followed by water.

    • Loading: Load the supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., 1% acetic acid) to remove polar impurities.[3]

    • Elution: Elute the plant hormones with a stronger solvent, such as 80% acetonitrile containing 1% acetic acid.[3]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a vacuum. Reconstitute the dried extract in a small, known volume of a solvent compatible with the LC-MS/MS analysis (e.g., 1% acetic acid).[3]

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate the different plant hormones based on their polarity.

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer, often equipped with an electrospray ionization (ESI) source.

  • Quantification: The quantification is performed using Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring a specific precursor ion-to-product ion transition for each hormone and its corresponding internal standard.

Mandatory Visualization

Experimental Workflow

Experimental_Workflow A Plant Tissue Harvesting & Flash Freezing B Homogenization (e.g., Bead Beater) A->B C Addition of Internal Standards & Extraction Solvent B->C D Extraction (4°C, overnight) C->D E Centrifugation D->E F Supernatant Collection E->F G Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution F->G H Evaporation to Dryness G->H I Reconstitution H->I J LC-MS/MS Analysis (MRM Mode) I->J K Data Processing & Quantification J->K

Caption: General workflow for plant hormone analysis using LC-MS/MS.

Auxin Signaling Pathway

Auxin_Signaling cluster_nucleus Nucleus cluster_info Key Events Auxin Auxin TIR1_AFB TIR1/AFB (F-box protein) Auxin->TIR1_AFB Binds to High_Auxin High Auxin: Aux/IAA is degraded, ARF is active SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms Aux_IAA Aux/IAA (Repressor) Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Represses SCF_TIR1_AFB->Aux_IAA Recruits Ub Ubiquitin SCF_TIR1_AFB->Ub Catalyzes Ubiquitination Ub->Aux_IAA ARE Auxin Response Element (ARE) in Promoter ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Regulates Low_Auxin Low Auxin: Aux/IAA represses ARF

Caption: The core TIR1/AFB pathway for auxin-mediated gene expression.

References

Comparative Analysis of ACC Transporter Activity Utilizing Labeled ACC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-aminocyclopropane-1-carboxylic acid (ACC) transporter activity, leveraging experimental data from studies using labeled ACC. ACC, the immediate precursor to the plant hormone ethylene, relies on transporter proteins for its movement across cellular membranes, a critical step in regulating ethylene-dependent physiological processes. Understanding the efficiency and kinetics of these transporters is vital for research in plant science and for the development of compounds that can modulate ethylene signaling.

Data Presentation: ACC Transporter Activity

The following table summarizes quantitative data on the activity of key ACC transporters from Arabidopsis thaliana, providing a clear comparison of their transport capabilities.

TransporterExperimental SystemKey FindingsQuantitative Data
LHT1 Arabidopsis thaliana mesophyll protoplastsComparison of wild-type vs. lht1-5 mutant40% reduction in [¹⁴C]ACC uptake in the lht1-5 mutant compared to wild-type.[1][2][3]
LHT1 Xenopus laevis oocytesElectrophysiological measurement of ACC-induced currentsMichaelis-Menten constant (K₀.₅) for ACC: 60.9 ± 8.2 mM.[4]
LHT2 Xenopus laevis oocytesElectrophysiological measurement of ACC-induced currentsMichaelis-Menten constant (K₀.₅) for ACC: 59.1 ± 6.6 mM, indicating comparable activity to LHT1 in this system.[4]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the ethylene biosynthesis pathway, highlighting the role of ACC transporters, and the general workflow for a labeled ACC uptake assay.

Ethylene_Biosynthesis_Pathway cluster_cell Cell cluster_transport Membrane Transport SAM S-Adenosyl- methionine (SAM) ACS ACS (ACC Synthase) SAM->ACS ACC ACC MACC Malonyl-ACC (Conjugated ACC) ACC->MACC Conjugation ACO ACO (ACC Oxidase) ACC->ACO LHT1 LHT1 ACC->LHT1 Transport LHT2 LHT2 ACC->LHT2 Transport Ethylene Ethylene ACS->ACC ACO->Ethylene LHT1->ACC LHT2->ACC

Figure 1. Simplified ethylene biosynthesis pathway showing ACC production and transport.

Labeled_ACC_Uptake_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis plant_growth Grow Arabidopsis plants (e.g., 4-6 weeks) leaf_harvest Harvest healthy leaves plant_growth->leaf_harvest protoplast_iso Isolate mesophyll protoplasts (Enzymatic digestion) leaf_harvest->protoplast_iso incubation Incubate protoplasts with [¹⁴C]ACC (and competitors) protoplast_iso->incubation stopping Stop uptake reaction (e.g., rapid filtration/washing) incubation->stopping lysis Lyse protoplasts stopping->lysis scintillation Quantify radioactivity (Scintillation counting) lysis->scintillation data_analysis Calculate uptake rate scintillation->data_analysis

Figure 2. Experimental workflow for a labeled ACC uptake assay in Arabidopsis protoplasts.

Experimental Protocols

Isolation of Arabidopsis thaliana Mesophyll Protoplasts

This protocol is adapted from established methods for isolating protoplasts for transient gene expression and uptake assays.

Materials:

  • Well-expanded leaves from 4- to 6-week-old Arabidopsis thaliana plants.

  • Enzyme Solution:

    • 1.5% (w/v) Cellulase R10

    • 0.4% (w/v) Macerozyme R10

    • 0.4 M Mannitol

    • 20 mM KCl

    • 20 mM MES (pH 5.7)

    • 10 mM CaCl₂

    • 0.1% (w/v) BSA (add after heat inactivation)

  • W5 Solution:

    • 154 mM NaCl

    • 125 mM CaCl₂

    • 5 mM KCl

    • 2 mM MES (pH 5.7)

Procedure:

  • Slice healthy Arabidopsis leaves into fine (0.5-1 mm) strips with a sharp razor blade.

  • Immediately transfer the leaf strips into a petri dish containing freshly prepared Enzyme Solution.

  • Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.

  • Incubate the leaf strips in the dark with gentle shaking (40-50 rpm) for 3-4 hours at room temperature.

  • Gently swirl the dish to release the protoplasts.

  • Filter the protoplast suspension through a 75-µm nylon mesh to remove undigested tissue.

  • Pellet the protoplasts by centrifugation at 100 x g for 2 minutes.

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 ml of W5 solution.

  • Incubate on ice for at least 30 minutes.

  • Pellet the protoplasts again, resuspend in a known volume of W5 solution, and determine the concentration using a hemocytometer.

[¹⁴C]ACC Uptake Assay

This assay measures the rate of ACC transport into isolated protoplasts.

Materials:

  • Isolated Arabidopsis mesophyll protoplasts in W5 solution.

  • [¹⁴C]ACC (radiolabeled 1-aminocyclopropane-1-carboxylic acid).

  • Unlabeled ACC (for competition experiments).

  • Various amino acids (e.g., alanine, glycine) for competition assays.

  • W5 Solution.

  • Silicone oil (e.g., AR200).

  • Lysis buffer.

  • Scintillation cocktail.

Procedure:

  • Aliquot a known concentration of protoplasts (e.g., 1-2 x 10⁵ cells) into microcentrifuge tubes.

  • For competition assays, pre-incubate the protoplasts with a surplus of unlabeled competitor (e.g., unlabeled ACC, alanine, or glycine) for a few minutes.

  • Initiate the uptake by adding [¹⁴C]ACC to a final concentration (e.g., 10 µM).

  • Incubate the reaction for a defined period (e.g., 10 minutes) at room temperature with gentle agitation. Time-course experiments can be performed by stopping the reaction at different intervals.

  • To stop the reaction, add a layer of silicone oil to the tube and centrifuge at high speed for 1 minute to pellet the protoplasts through the oil, separating them from the radioactive medium.

  • Freeze the tubes in liquid nitrogen.

  • Cut the tip of the tube containing the protoplast pellet and place it in a scintillation vial.

  • Add lysis buffer to the pellet, followed by scintillation cocktail.

  • Quantify the amount of radioactivity using a scintillation counter.

  • Calculate the uptake rate, typically expressed as pmol of ACC per 10⁶ protoplasts per hour.

Note on Competitive Inhibition: Studies have shown that certain amino acids, such as alanine and glycine, can suppress the effects of exogenously applied ACC, suggesting they compete for the same transport machinery, like LHT1.[3][5] This can be quantitatively assessed in the uptake assay by measuring the reduction in [¹⁴C]ACC uptake in the presence of these amino acids.

References

Safety Operating Guide

Proper Disposal of 1-Aminocyclopropane-1-carboxylic acid-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Aminocyclopropane-1-carboxylic acid-d4, a deuterated compound often used in metabolic studies and as an internal standard.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is a solid, typically a white to off-white crystalline powder. While not flammable or combustible, it can cause skin, eye, and respiratory irritation[1][2]. Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and irritation[1].
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and potential splashes[1].
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust particles[2].

Handling Procedures:

  • Avoid generating dust when handling the solid material.

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary step is to determine whether the waste is classified as hazardous or non-hazardous.

Waste Characterization:

1-Aminocyclopropane-1-carboxylic acid is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3][4]. However, a waste can still be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Based on available safety data, this compound is not ignitable, corrosive, or reactive[1].

The toxicity of the deuterated form for disposal purposes has not been fully characterized. The non-deuterated form has been granted an exemption from tolerance requirements by the EPA for agricultural uses, suggesting low toxicity[5]. However, to ensure full compliance and safety, it is recommended to manage it as a hazardous waste unless a formal non-hazardous waste determination has been made by your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or waste This compound ppe Wear appropriate PPE: Gloves, eye protection, lab coat start->ppe collect_waste Collect waste in a designated, compatible, and sealed container ppe->collect_waste label_container Label container with: 'Hazardous Waste', chemical name, and date collect_waste->label_container consult_ehs Consult Institutional EHS for waste characterization label_container->consult_ehs hazardous Treat as Hazardous Waste consult_ehs->hazardous  Default or  Determined  Hazardous non_hazardous Treat as Non-Hazardous Waste (with EHS approval) consult_ehs->non_hazardous  Determined  Non-Hazardous store_hazardous Store in a designated Satellite Accumulation Area (SAA) hazardous->store_hazardous disposal_non_hazardous Dispose of according to institutional non-hazardous waste procedures non_hazardous->disposal_non_hazardous ehs_pickup_hazardous Arrange for pickup by EHS or a licensed waste contractor store_hazardous->ehs_pickup_hazardous end End of Disposal Process ehs_pickup_hazardous->end disposal_non_hazardous->end

Disposal decision workflow.

Detailed Disposal Steps:

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Collect the solid waste in a clean, dry, and chemically compatible container with a secure lid. The original container is often a suitable choice if it is in good condition[6].

    • For solutions, use a compatible liquid waste container. Do not overfill, leaving at least 10% headspace.

  • Labeling:

    • Properly label the waste container. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The date when the waste was first added to the container.

      • An indication of the hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[6][7].

    • Ensure the storage area is secure and away from incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

    • Do not dispose of this compound down the drain or in the regular trash[8].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Workflow:

SpillCleanup Spill Cleanup Protocol spill Spill of this compound evacuate Evacuate and restrict access to the spill area spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Carefully sweep solid material or absorb liquid contain->cleanup collect Collect cleanup materials in a sealed, labeled hazardous waste container cleanup->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate dispose Dispose of waste container via EHS decontaminate->dispose end End of Cleanup dispose->end

Spill cleanup workflow.

Cleanup Steps for a Small Spill:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as listed in the table above.

  • Cleanup:

    • For solid spills, gently sweep the material to avoid creating dust.

    • Use an inert absorbent material for solutions.

    • Place all contaminated materials (absorbent, gloves, etc.) into a sealed container labeled as hazardous waste[9].

  • Decontaminate: Clean the spill area with soap and water.

  • Disposal: Arrange for the disposal of the cleanup waste through your EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Aminocyclopropane-1-carboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Aminocyclopropane-1-carboxylic acid-d4, a deuterated analog of a key compound in plant physiology and a potential modulator of NMDA receptors. The following procedural, step-by-step guidance is designed to be your preferred source for chemical handling information, building a foundation of trust through value beyond the product itself.

Personal Protective Equipment (PPE) at a Glance

When handling this compound, a comprehensive approach to personal protection is critical to mitigate risks of irritation and exposure.[1][2][3][4] The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Glasses or GogglesSafety glasses with side shields are the minimum requirement.[1] Chemical goggles are recommended, especially when there is a risk of dust generation.[1] Contact lenses should not be worn as they can absorb and concentrate irritants.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable for handling.[5] It is recommended to use gloves with a protection class of 3 or higher (breakthrough time > 60 minutes).[1] Gloves should be inspected before use and replaced immediately if contaminated or showing signs of degradation.[1][5]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.[5] For larger quantities or when there is a significant risk of spillage, a P.V.C. apron or overalls may be necessary.[1]
Respiratory Protection Respirator (if required)Use in a well-ventilated area to avoid the need for respiratory protection.[1] If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[1][5] Options range from P1 filters for low concentrations to powered air-purifying respirators (PAPR) for higher concentrations.[1]

Experimental Protocol: Safe Handling and Disposal Workflow

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the safe use of this compound from receipt to disposal.

Preparation and Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1]

  • Emergency Equipment: Ensure an eye wash unit and safety shower are readily accessible.[1]

  • Clear Workspace: Prepare the work area by removing all unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.

Handling the Compound:
  • Personal Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.[1] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

  • Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to control dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. The compound is soluble in water.[6]

Spill Management:
  • Minor Spills: For small spills, remove all ignition sources.[1] Use dry clean-up procedures and avoid generating dust.[1] Wear appropriate PPE, including respiratory protection if necessary.[1] Place the spilled material in a suitable, labeled container for waste disposal.[1]

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[1] Only trained personnel with appropriate PPE, including breathing apparatus, should attempt to control the spill.[1]

Storage:
  • Container: Keep the container tightly sealed when not in use.[1] Store in the original container in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Store away from incompatible materials such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) to prevent the risk of ignition.[1]

Disposal:
  • Waste Characterization: Dispose of the chemical and any contaminated materials as hazardous waste.

  • Disposal Method: Do not dispose of with household garbage or allow it to reach the sewage system.[7] Options for disposal include burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.[1]

  • Container Decontamination: Decontaminate empty containers before disposal.[1] Observe all label safeguards until containers are cleaned and destroyed.[1]

  • Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations can vary.

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following logical workflow diagram has been created.

Workflow for Handling this compound A Preparation & Engineering Controls (Fume Hood, Emergency Equipment) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B Proceed when ready C Handling the Compound (Weighing, Solution Preparation) B->C Begin work D Spill Management C->D If spill occurs E Storage (Sealed Container, Ventilated Area) C->E After use G Doff PPE & Personal Hygiene (Wash Hands) C->G End of procedure D->C After cleanup F Disposal (Hazardous Waste) E->F When no longer needed F->G After disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.